1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Description
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Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-4-5-10(8-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCKAIVQKQHOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428449 | |
| Record name | 1-(3-BROMO-4-METHYLPHENYLSULFONYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-75-3 | |
| Record name | 1-(3-BROMO-4-METHYLPHENYLSULFONYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, a molecule of interest in synthetic and medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous structures, this document details its chemical properties, a robust synthetic pathway, and potential avenues for its application in research and development.
Core Molecular Attributes
This compound is a sulfonamide derivative characterized by a pyrrolidine ring attached to a substituted phenylsulfonyl group. The presence of a bromine atom and a methyl group on the aromatic ring offers distinct electronic and steric properties, making it a versatile scaffold for further chemical modification.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 850429-75-3 | [1] |
| Molecular Formula | C11H14BrNO2S | [1][2] |
| Molecular Weight | 304.21 g/mol | [2] |
| Appearance | Solid (predicted) | |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | [3] |
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of the key intermediate, 3-bromo-4-methylphenylsulfonyl chloride, followed by its reaction with pyrrolidine. This approach is a classic example of nucleophilic substitution at a sulfonyl group.
Synthesis of the Precursor: 3-Bromo-4-methylphenylsulfonyl Chloride
The synthesis of the sulfonyl chloride precursor can be accomplished starting from 3-bromo-4-methylaniline. A plausible synthetic route involves a Sandmeyer-type reaction followed by chlorosulfonation.
Step 1: Diazotization of 3-Bromo-4-methylaniline
3-Bromo-4-methylaniline is treated with a cold, aqueous solution of sodium nitrite and a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. This intermediate is typically not isolated and is used directly in the subsequent step. The reaction is highly exothermic and requires careful temperature control (0-5 °C) to prevent decomposition of the diazonium salt.
Step 2: Sulfonyl Chloride Formation
The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, in the presence of a copper(I) chloride catalyst. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the aromatic ring, displacing the diazonium group.
Synthesis of this compound
The final step involves the reaction of 3-bromo-4-methylphenylsulfonyl chloride with pyrrolidine. This is a nucleophilic substitution reaction where the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to the solution to act as a scavenger for the HCl generated during the reaction.
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic nature of the reaction.
-
Addition of Sulfonyl Chloride: Dissolve 3-bromo-4-methylphenylsulfonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled pyrrolidine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyrrolidine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the sulfonyl chloride.
-
Anhydrous Solvent: Essential to prevent unwanted side reactions of the highly reactive sulfonyl chloride with water.
-
Excess Pyrrolidine and Base: The use of excess pyrrolidine and a non-nucleophilic base ensures complete consumption of the sulfonyl chloride and neutralizes the HCl byproduct, driving the reaction to completion.
-
Controlled Addition at Low Temperature: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent the formation of side products.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | Ar-H (ortho to SO₂) |
| ~7.60 | dd | 1H | Ar-H (ortho to Br) |
| ~7.35 | d | 1H | Ar-H (meta to SO₂) |
| ~3.30 | t | 4H | -N-CH₂- (pyrrolidine) |
| ~2.50 | s | 3H | Ar-CH₃ |
| ~1.90 | m | 4H | -CH₂-CH₂- (pyrrolidine) |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | Ar-C (ipso to SO₂) |
| ~139.5 | Ar-C (ipso to CH₃) |
| ~134.0 | Ar-CH (ortho to SO₂) |
| ~131.0 | Ar-CH (ortho to Br) |
| ~128.0 | Ar-C (ipso to Br) |
| ~125.0 | Ar-CH (meta to SO₂) |
| ~48.0 | -N-CH₂- (pyrrolidine) |
| ~24.0 | -CH₂-CH₂- (pyrrolidine) |
| ~20.0 | Ar-CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1350-1320 | S=O stretch (asymmetric) |
| 1170-1150 | S=O stretch (symmetric) |
| 1100-1000 | C-N stretch |
| 800-700 | C-H bend (aromatic) |
| 600-500 | C-Br stretch |
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): m/z = 303/305 (due to bromine isotopes)
-
Key Fragmentation Pattern: Loss of the pyrrolidine ring (M - 70), cleavage of the S-N bond, and fragmentation of the aromatic ring.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the arylsulfonyl group and the bromine substituent on the aromatic ring.
Reactivity of the Sulfonamide Moiety
The sulfonamide linkage is generally stable to a wide range of reaction conditions. However, the nitrogen atom is weakly basic.
Reactivity of the Aromatic Ring
The bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond.
-
Heck Coupling: Reaction with alkenes under palladium catalysis.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond with an amine.
-
Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne.
These reactions allow for the introduction of a wide variety of substituents, making this compound a valuable building block for creating libraries of compounds for screening in drug discovery programs.
Visualizing a Potential Reaction Pathway
Caption: Example of a Suzuki coupling reaction.
Potential Applications in Drug Discovery
The pyrrolidine ring is a common motif in many biologically active compounds and FDA-approved drugs. The sulfonamide group is also a well-established pharmacophore. The combination of these two moieties, along with the potential for further diversification via the bromo-substituent, makes this compound an attractive scaffold for the development of novel therapeutic agents. Arylsulfonamides have been investigated for a wide range of biological activities, including as antibacterial, anticancer, and anti-inflammatory agents.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
Conclusion
This compound is a readily accessible and highly versatile chemical entity. Its synthesis from common starting materials is straightforward. The presence of multiple functional groups, particularly the reactive bromine atom, provides a platform for extensive chemical modification. This makes it a valuable building block for medicinal chemists and researchers in the field of drug discovery, offering the potential to generate diverse libraries of novel compounds for biological screening.
References
- Sinfoo Biotech. This compound,(CAS# 850429-75-3). [Link]
- PubChem. 1-(3-Bromo-4-methylbenzoyl)pyrrolidine. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the novel sulfonamide derivative, 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine. As a compound of interest in medicinal chemistry and drug discovery, understanding its fundamental characteristics is paramount for its application in further research and development. This document consolidates available data, presents predicted properties based on established chemical principles, and outlines detailed experimental protocols for their empirical determination. The synthesis, structural elucidation, and key physicochemical parameters are discussed to provide a holistic understanding of this molecule. While specific experimental data for this compound is not widely published, this guide offers a robust framework for its characterization, grounded in established scientific methodologies.
Introduction and Chemical Identity
This compound is a synthetic organic compound featuring a sulfonamide linkage between a substituted aromatic ring and a pyrrolidine moiety. The presence of the bromine atom and the methyl group on the phenyl ring, combined with the saturated heterocyclic pyrrolidine, suggests a molecule with potential for nuanced biological activity and tailored physicochemical properties. Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, and the pyrrolidine ring is often incorporated into drug candidates to enhance solubility and metabolic stability.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| Chemical Name | This compound | Sinfoo Biotech[1] |
| CAS Number | 850429-75-3 | Sinfoo Biotech[1] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | Sinfoo Biotech[1] |
| Molecular Weight | 304.21 g/mol | Achmem[2] |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | Achmem[2] |
Predicted Physicochemical Properties
Due to the limited availability of published experimental data for this specific molecule, the following table presents predicted physicochemical properties. These predictions are generated using established computational models and provide a valuable starting point for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method of Prediction |
| Melting Point | Likely a solid at room temperature | Based on the high molecular weight and presence of polar functional groups. |
| Boiling Point | > 300 °C (decomposes) | Estimated based on the thermal stability of similar sulfonamides. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Calculated using cheminformatics software (e.g., XLogP3, ChemDraw). |
| Aqueous Solubility | Low to moderate | Inferred from the hydrophobic phenyl ring and bromine atom, balanced by the polar sulfonamide and pyrrolidine groups. |
| pKa (most basic) | ~ -2 to 0 (Sulfonamide Nitrogen) | Estimated based on the electron-withdrawing nature of the sulfonyl group. |
Synthesis and Structural Elucidation
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 3-bromo-4-methylbenzenesulfonyl chloride and pyrrolidine. This is a standard and efficient method for the formation of sulfonamides.
General Synthetic Workflow
The synthesis can be conceptualized in two main stages: the preparation of the sulfonyl chloride precursor and the subsequent reaction with pyrrolidine.
Caption: General synthetic workflow for this compound.
Molecular Structure Diagram
The structural features of the molecule are key to its physical and chemical behavior.
Caption: Molecular structure of this compound.
Experimental Protocols for Physical Property Determination
The following protocols are provided as a guide for the experimental determination of the key physical properties of this compound.
Determination of Melting Point
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar).
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a rate of 10-15 °C per minute for a preliminary determination.
-
Once a rough melting range is observed, the procedure is repeated with a fresh sample, with the temperature raised rapidly to within 20 °C of the expected melting point, and then at a slower rate of 1-2 °C per minute.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
Determination of Solubility
-
Apparatus: Analytical balance, vials, magnetic stirrer, and a method for quantitative analysis (e.g., HPLC-UV).
-
Procedure (for aqueous solubility):
-
An excess amount of the compound is added to a known volume of deionized water in a sealed vial.
-
The suspension is stirred at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC with a standard calibration curve.
-
Spectroscopic Characterization
-
¹H NMR: Expected signals would include aromatic protons (likely complex multiplets in the 7-8 ppm region), the methyl group protons (a singlet around 2.4 ppm), and the pyrrolidine protons (multiplets in the 1.5-3.5 ppm range).
-
¹³C NMR: Expected signals would include aromatic carbons, the methyl carbon, the pyrrolidine carbons, and the sulfonyl carbon.
-
Expected Absorptions: Strong absorptions characteristic of the sulfonyl group (S=O) are expected around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching from the pyrrolidine and methyl groups, would also be present.
-
The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M+ and M+2 pattern.
Safety and Handling
Based on available supplier information, this compound should be handled with care. The following hazard statements have been noted: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound with significant potential in the field of drug discovery. While comprehensive experimental data on its physical properties is not yet widely available, this guide provides a foundational understanding of its chemical identity, predicted characteristics, and the established methodologies for their empirical determination. The protocols and data presented herein are intended to empower researchers to confidently handle, characterize, and utilize this promising molecule in their future investigations.
References
- Sinfoo Biotech. This compound,(CAS# 850429-75-3). [Link]
Sources
A Technical Guide to the Structural Elucidation of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Abstract
The robust and unambiguous determination of a chemical structure is a cornerstone of drug discovery, chemical synthesis, and materials science. This guide provides an in-depth, technical walkthrough for the complete structural elucidation of 1-(3-bromo-4-methylphenylsulfonyl)pyrrolidine, a substituted aromatic sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the logical workflow required to achieve full structural confirmation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system of protocols. The guide culminates with the definitive confirmation provided by single-crystal X-ray crystallography, offering a holistic and authoritative approach to modern structure elucidation.
Introduction: The Imperative for Rigorous Structural Verification
In the landscape of pharmaceutical and chemical research, the precise molecular structure of a compound dictates its function, reactivity, and safety profile. The subject of this guide, this compound, possesses key structural motifs—a substituted aromatic ring, a sulfonamide linker, and a pyrrolidine moiety—that are prevalent in medicinally active compounds. The presence of a bromine atom and a stereocenter on the pyrrolidine ring (if substituted) introduces further complexity, demanding a multi-faceted analytical approach.
This document is structured to mirror the logical progression of an actual scientific investigation. We begin with foundational techniques that confirm molecular weight and functional groups, then proceed to the intricate connectivity mapping provided by advanced NMR, and finally, achieve absolute spatial arrangement through X-ray crystallography. Each step is designed to build upon the last, creating a cascade of evidence that culminates in an irrefutable structural assignment.
Foundational Analysis: Confirming Molecular Identity and Functional Groups
The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the key functional groups present. This is efficiently accomplished through a combination of Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. For this compound (C₁₁H₁₄BrNO₂S), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is critical for confirming the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The instrument must be calibrated to ensure high mass accuracy (< 5 ppm).
Data Interpretation: The presence of bromine provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the [M+H]⁺ ion peak will appear as a doublet with a mass difference of 2 Da and nearly equal intensity. This isotopic signature is a powerful diagnostic tool. The fragmentation of aromatic sulfonamides under ESI-MS conditions often involves the loss of SO₂ (64 Da), providing further structural confirmation.[1][2][3][4]
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₁H₁₄BrNO₂S | |
| Monoisotopic Mass | 303.9932 u | Calculated for C₁₁H₁₄⁷⁹BrNO₂S |
| [M+H]⁺ (HRMS) | m/z 304.9998 (⁷⁹Br) | Confirms elemental composition. |
| m/z 306.9977 (⁸¹Br) | Characteristic 1:1 isotopic pattern confirms the presence of one bromine atom. | |
| Major Fragment | [M+H - SO₂]⁺ | Loss of sulfur dioxide is a hallmark of sulfonamide fragmentation.[2][3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.[5] For our target molecule, the sulfonamide group is of primary interest.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted.[6]
Data Interpretation: The sulfonamide group (SO₂N) gives rise to two strong, characteristic stretching vibrations.[7][8][9] The aromatic ring and aliphatic C-H bonds will also be evident.
| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Vibrational Mode |
| Sulfonamide (SO₂) | 1320–1310 | Asymmetric SO₂ Stretch[8] |
| 1155–1143 | Symmetric SO₂ Stretch[8] | |
| Aromatic C=C | 1594–1489 | Ring Stretching[8] |
| Aromatic C-H | ~3100 | C-H Stretch |
| Aliphatic C-H (Pyrrolidine) | 2980-2850 | C-H Stretch |
Advanced Structural Analysis: 2D NMR for Connectivity Mapping
With the molecular formula and key functional groups confirmed, the next critical phase is to establish the precise connectivity of the atoms. A suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques, provides the necessary data to assemble the molecular puzzle.
Workflow for NMR-Based Structure Elucidation
The logical flow of NMR analysis ensures that each piece of data builds upon the last, leading to a comprehensive and validated structural assignment.
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire the following spectra:
-
¹H NMR
-
¹³C{¹H} NMR (proton-decoupled)
-
²D COSY (Correlation Spectroscopy)
-
²D HSQC (Heteronuclear Single Quantum Coherence)
-
²D HMBC (Heteronuclear Multiple Bond Correlation)
-
Interpreting the NMR Data
¹H NMR Spectroscopy: This spectrum reveals the number of unique proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).
-
Aromatic Region (δ 7.0-8.0 ppm): The 3-bromo-4-methylphenyl group will show three distinct aromatic proton signals. Their splitting patterns (singlet, doublet, doublet of doublets) and coupling constants will confirm their relative positions on the ring.
-
Pyrrolidine Region (δ 3.0-4.0 ppm and δ 1.8-2.2 ppm): The pyrrolidine ring protons will appear as multiplets. The two protons alpha to the nitrogen (N-CH₂) will be deshielded (downfield) compared to the beta protons (CH₂-CH₂).
-
Methyl Region (δ ~2.4 ppm): The methyl group attached to the aromatic ring will appear as a singlet.
¹³C NMR Spectroscopy: This spectrum identifies all unique carbon environments.
-
Aromatic Carbons (δ 120-150 ppm): Six signals are expected for the aromatic ring, including quaternary carbons (C-S, C-Br, C-CH₃).
-
Pyrrolidine Carbons (δ ~48 ppm and ~25 ppm): Two signals are expected, one for the alpha carbons and one for the beta carbons.[10]
-
Methyl Carbon (δ ~20 ppm): A single signal for the methyl group.
2D NMR Spectroscopy:
-
COSY: This experiment maps ¹H-¹H coupling correlations. It will definitively link adjacent protons within the pyrrolidine ring and within the aromatic spin system.
-
HSQC: This spectrum correlates each proton signal with its directly attached carbon. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC: This is the key experiment for assembling the fragments. It shows correlations between protons and carbons that are 2-3 bonds away. Critical HMBC correlations would include:
-
From the pyrrolidine alpha-protons to the sulfonyl-bearing aromatic carbon.
-
From the aromatic methyl protons to the adjacent aromatic carbons.
-
From the aromatic protons to neighboring carbons, confirming the substitution pattern.
-
| Technique | Information Gained | Key Insights for C₁₁H₁₄BrNO₂S |
| ¹H NMR | Proton environments, integration, and coupling. | Confirms aromatic substitution pattern, pyrrolidine protons, and methyl group. |
| ¹³C NMR | Unique carbon environments. | Identifies all 11 carbons, including quaternary ones. |
| COSY | ¹H-¹H connectivity through bonds. | Traces the spin systems in the pyrrolidine and aromatic rings. |
| HSQC | Direct ¹H-¹³C one-bond correlations. | Assigns carbon signals to their attached protons. |
| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations. | Connects the pyrrolidine ring to the sulfonyl group and the sulfonyl group to the aromatic ring. |
Definitive Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11][12][13] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles.
The Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Growing a suitable single crystal is often the most challenging step.[13][14] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A variety of solvents should be screened.[15]
-
Mounting: A high-quality crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates.
Data Interpretation: The output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other critical parameters. This provides an unequivocal 3D representation of the molecule, confirming the connectivity established by NMR and providing precise geometric information.
Conclusion
The structural elucidation of this compound serves as a model case for the rigorous, multi-technique approach required in modern chemical science. By systematically employing Mass Spectrometry, FT-IR, a full suite of NMR experiments, and finally, single-crystal X-ray crystallography, we construct a self-validating framework of evidence. This logical progression, from elemental composition to functional group identification, through-bond connectivity, and finally to a precise three-dimensional structure, ensures the highest degree of scientific integrity and confidence. This guide provides not just the protocols, but the expert-driven rationale behind them, empowering researchers to apply these principles to their own structural challenges.
References
- 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. 2007;13(29):8294-301.
- Infrared Spectra of Sulfonamide Derivatives. I.
- Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations.
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An In-depth Technical Guide to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine (CAS Number: 850363-23-4), a heterocyclic sulfonamide of significant interest in medicinal chemistry and drug discovery. The document details the synthesis of this compound, including a step-by-step protocol for its precursor, 3-bromo-4-methylbenzenesulfonyl chloride, and its subsequent reaction with pyrrolidine. It offers a thorough guide to the analytical characterization of the final product, including expected spectroscopic signatures. Furthermore, this guide explores the rationale behind its molecular design, leveraging the established pharmacological importance of the pyrrolidine and sulfonamide scaffolds. Potential applications in drug development are discussed, positioning this compound as a valuable building block for creating novel therapeutic agents.
Introduction: The Strategic Combination of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic assembly of "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets—is a cornerstone of rational drug design. This compound is a prime example of this strategy, covalently linking two such scaffolds: the pyrrolidine ring and the aromatic sulfonamide group.
The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a ubiquitous feature in a multitude of FDA-approved drugs and natural alkaloids.[1][2] Its significance is derived from its unique three-dimensional, sp³-hybridized structure, which allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems.[1][3] This non-planar structure can introduce critical stereochemical elements that dictate the binding affinity and biological activity of a molecule.[3] The incorporation of a pyrrolidine moiety can also enhance the physicochemical properties of a drug candidate, such as its solubility and metabolic stability.[3][4]
The aromatic sulfonamide group is another pharmacologically vital functional group, renowned for its diverse range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[5][6] The sulfonyl group can act as a hydrogen bond acceptor, playing a crucial role in the interaction of a molecule with its biological target.[6]
The combination of these two moieties in this compound results in a versatile chemical entity with considerable potential for elaboration in drug design and development programs. The bromo and methyl substituents on the phenyl ring provide additional vectors for chemical modification, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with a specific biological target.
Synthesis and Elucidation of Structure
The synthesis of this compound is a two-step process, beginning with the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its reaction with pyrrolidine.
Step 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl Chloride
The preparation of aryl sulfonyl chlorides can be achieved through several methods, including the direct chlorosulfonylation of an aromatic ring or a Sandmeyer-type reaction from the corresponding aniline.[7] For the synthesis of 3-bromo-4-methylbenzenesulfonyl chloride, a direct electrophilic aromatic substitution using chlorosulfonic acid on 2-bromotoluene is a plausible and efficient route.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chloroform (10 mL) to 0 °C in an ice bath.
-
Addition of Starting Material: To the cooled chloroform, add 2-bromotoluene (10.0 mmol, 1.0 equiv).
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (30.0 mmol, 3.0 equiv) dropwise to the stirred solution over 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-methylbenzenesulfonyl chloride. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.
Rationale for Experimental Choices: The use of an excess of chlorosulfonic acid helps to drive the reaction to completion.[8] The reaction is performed at low temperature to control the exothermicity and minimize the formation of side products. Pouring the reaction mixture onto ice serves to quench the reaction and hydrolyze any remaining chlorosulfonic acid.
Step 2: Synthesis of this compound
The formation of the final product proceeds via a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the highly nucleophilic pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the elimination of a chloride ion and the formation of the stable sulfonamide bond.
-
Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (12.0 mmol, 1.2 equiv) and triethylamine (15.0 mmol, 1.5 equiv) in anhydrous dichloromethane (20 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (10.0 mmol, 1.0 equiv) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Rationale for Experimental Choices: Triethylamine is used as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards the product. The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[10][11][12]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Reference |
| Molecular Formula | C₁₁H₁₄BrNO₂S | Based on structure |
| Molecular Weight | 304.20 g/mol | Based on structure |
| Appearance | White to off-white solid | Typical for sulfonamides[11] |
| Melting Point | 100-150 °C | Solids of similar MW |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Hexanes; Insoluble in water | General solubility of organic compounds[13] |
| logP | ~3.0 - 4.0 | Predicted based on similar structures |
Spectroscopic Analysis
Full characterization of the synthesized compound would rely on a combination of spectroscopic methods.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks / Signals |
| ¹H NMR | - Aromatic protons (3H, multiplet, δ 7.5-8.0 ppm) - Pyrrolidine α-protons (4H, triplet, δ 3.2-3.5 ppm) - Pyrrolidine β-protons (4H, multiplet, δ 1.8-2.0 ppm) - Methyl protons (3H, singlet, δ 2.4-2.6 ppm) |
| ¹³C NMR | - Aromatic carbons (δ 120-145 ppm) - Pyrrolidine α-carbons (δ ~48 ppm) - Pyrrolidine β-carbons (δ ~25 ppm) - Methyl carbon (δ ~20 ppm) |
| FT-IR (cm⁻¹) | - Asymmetric SO₂ stretch: ~1350-1320 - Symmetric SO₂ stretch: ~1160-1140 - C-N stretch: ~1200-1100 - Aromatic C-H stretch: ~3100-3000 - Aliphatic C-H stretch: ~2980-2850 |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ~305.0, 307.0 (characteristic isotopic pattern for Bromine) |
Rationale for Predictions: The predicted ¹H NMR chemical shifts are based on the known deshielding effect of the sulfonyl group on the adjacent α-protons of the pyrrolidine ring, and the typical aromatic and aliphatic proton resonances.[14][15] The IR stretching frequencies for the sulfonyl group are highly characteristic and are a key indicator of sulfonamide formation.[11][16]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile scaffold for the development of novel therapeutic agents. The combination of the pyrrolidine and sulfonamide moieties is found in a wide array of biologically active compounds.[2][5]
A Scaffold for Diverse Biological Targets
-
Enzyme Inhibition: The sulfonamide group is a well-established pharmacophore for enzyme inhibitors. For instance, many carbonic anhydrase and protease inhibitors incorporate this moiety.[5] The pyrrolidine ring can provide crucial interactions with the enzyme's active site, enhancing binding affinity and selectivity.[1]
-
Receptor Modulation: Aryl sulfonamides are known to modulate the activity of various G-protein coupled receptors (GPCRs), including serotonin receptors.[16][17] The pyrrolidine scaffold can be modified to introduce specific stereochemistry, which is often critical for potent and selective receptor binding.[3]
-
Antidiabetic Agents: Certain sulfonylpyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[2][18]
-
Anticancer and Anti-inflammatory Activity: The pyrrolidine ring is a core component of several anticancer and anti-inflammatory drugs.[1][2] Its three-dimensional structure allows for precise orientation of substituents to interact with targets in pathways related to cell proliferation and inflammation.[1]
Diagram of Potential Pharmacological Roles
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1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine molecular weight
An In-depth Technical Guide to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust two-step synthetic pathway including the preparation of the key intermediate 3-bromo-4-methylbenzenesulfonyl chloride, and describes the underlying reaction mechanism. Detailed experimental protocols, analytical characterization techniques, and critical safety information are provided. This guide serves as an essential resource for researchers and scientists engaged in the synthesis and application of novel sulfonamide-based compounds, leveraging the unique structural combination of a substituted phenylsulfonyl group and a pyrrolidine moiety for the development of new therapeutic agents.
Physicochemical Properties and Structural Analysis
This compound is a sulfonyl-substituted heterocyclic compound. Its structure incorporates a pyrrolidine ring, a privileged scaffold in drug discovery known for imparting favorable physicochemical properties like enhanced solubility, and a 3-bromo-4-methylphenylsulfonyl group, a common pharmacophore in a wide array of therapeutic agents.[1][2] The strategic combination of these moieties results in a versatile chemical building block for further elaboration in drug design programs.[1]
Table 1: Key Physicochemical Data and Identifiers
| Property | Value | Source(s) |
| Molecular Weight | 304.20 g/mol | [3][4] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [3][4] |
| CAS Number | 850429-75-3 | [3][4] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | [4][5] |
| Storage Conditions | Sealed in dry, Room Temperature | [4][5] |
Synthesis and Reaction Mechanism
The synthesis of this compound is achieved through a well-established two-step process. The first step involves the preparation of the sulfonyl chloride precursor, followed by a nucleophilic substitution reaction with pyrrolidine to form the final sulfonamide product.
Step 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl Chloride (Precursor)
The key precursor is synthesized via electrophilic aromatic substitution, specifically the chlorosulfonation of 4-bromotoluene. In this reaction, chlorosulfonic acid serves as the electrophile, substituting a hydrogen atom on the aromatic ring with a sulfonyl chloride group (-SO₂Cl).[6][7] The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) substituents guide the incoming electrophile.
Step 2: Synthesis of this compound
The final product is formed through a nucleophilic substitution reaction at the sulfonyl group. The nitrogen atom of the highly nucleophilic pyrrolidine attacks the electrophilic sulfur atom of 3-bromo-4-methylbenzenesulfonyl chloride.[1] This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond. A base, such as triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards the product.[1][6]
Reaction Mechanism
The formation of the sulfonamide bond is a classic example of nucleophilic acyl substitution on a sulfonyl group. The mechanism proceeds via a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Elimination: The intermediate collapses, and the chloride ion, being a good leaving group, is eliminated. The protonated nitrogen is then deprotonated by the base (triethylamine) to yield the final, stable sulfonamide product.
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Spectroscopic Data Analysis of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-bromo-4-methylphenylsulfonyl)pyrrolidine, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation and application. The structure of this guide is designed to provide a logical and in-depth exploration of the spectroscopic characteristics of the title compound, moving from the foundational principles of each technique to the nuanced interpretation of the resulting data.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₄BrNO₂S and a molecular weight of 304.21 g/mol , is a sulfonamide derivative.[1][2] The structural elucidation of such molecules is paramount in drug discovery and development, where a precise understanding of the molecular architecture is essential for predicting activity, metabolism, and potential toxicity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's electronic and vibrational states. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust reference for its identification and characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the substituted phenyl ring, the methyl group, and the methylene protons of the pyrrolidine ring.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (H-2) | ~ 7.8 - 8.0 | Doublet | ~ 2.0 |
| Aromatic-H (H-5) | ~ 7.5 - 7.7 | Doublet of Doublets | ~ 8.0, 2.0 |
| Aromatic-H (H-6) | ~ 7.3 - 7.5 | Doublet | ~ 8.0 |
| Pyrrolidine-H (α-CH₂) | ~ 3.2 - 3.4 | Triplet | ~ 7.0 |
| Pyrrolidine-H (β-CH₂) | ~ 1.8 - 2.0 | Multiplet | |
| Methyl-H (CH₃) | ~ 2.4 - 2.6 | Singlet |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectrum.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum is expected to show a complex splitting pattern due to the trisubstituted benzene ring.[3][4] The proton at position 2 (ortho to the sulfonyl group and meta to the bromine) is expected to be a doublet due to coupling with the proton at position 6. The proton at position 5 (ortho to the bromine and meta to the sulfonyl group) will likely appear as a doublet of doublets, coupling to both the proton at position 6 and the proton at position 2 (long-range coupling). The proton at position 6 (ortho to the methyl group and meta to the sulfonyl group) should be a doublet due to coupling with the proton at position 5.
The pyrrolidine protons will exhibit characteristic signals. The α-methylene protons, being adjacent to the electron-withdrawing sulfonyl group, will be deshielded and appear as a triplet. The β-methylene protons will be more shielded and appear as a multiplet.[5][6] The methyl group protons will appear as a sharp singlet in the upfield region of the spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C-1, C-SO₂) | ~ 138 - 142 |
| Aromatic-C (C-4, C-CH₃) | ~ 135 - 139 |
| Aromatic-C (C-2) | ~ 130 - 134 |
| Aromatic-C (C-5) | ~ 128 - 132 |
| Aromatic-C (C-6) | ~ 125 - 129 |
| Aromatic-C (C-3, C-Br) | ~ 120 - 124 |
| Pyrrolidine-C (α-CH₂) | ~ 45 - 50 |
| Pyrrolidine-C (β-CH₂) | ~ 23 - 28 |
| Methyl-C (CH₃) | ~ 18 - 22 |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Interpretation of the ¹³C NMR Spectrum
The chemical shifts of the aromatic carbons are influenced by the substituents.[7][8] The carbon attached to the sulfonyl group (C-1) and the carbon bearing the methyl group (C-4) will be downfield. The carbon attached to the bromine atom (C-3) will also show a characteristic shift. The remaining aromatic carbons will resonate in the typical aromatic region. The pyrrolidine carbons will appear in the aliphatic region, with the α-carbon being more deshielded than the β-carbon.[9][10] The methyl carbon will be the most upfield signal.
Diagram of this compound with Atom Numbering
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric stretching | 1350 - 1320 | Strong |
| Sulfonyl (SO₂) | Symmetric stretching | 1160 - 1140 | Strong |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretching | 2980 - 2850 | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |
| C-N | Stretching | 1250 - 1020 | Medium |
| C-Br | Stretching | 680 - 515 | Medium-Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Interpretation of the IR Spectrum
The IR spectrum will be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group.[11][12] The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.[4] The aliphatic C-H stretching vibrations of the pyrrolidine and methyl groups will appear just below 3000 cm⁻¹.[13][14] The C-N stretching of the sulfonamide and the C-Br stretching will also be observable.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Predicted Mass Spectrometry Data
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺ | 303/305 | Molecular ion peak (isotopic pattern for Br) |
| [M+H]⁺ | 304/306 | Protonated molecular ion (isotopic pattern for Br) |
| [M-SO₂]⁺ | 239/241 | Loss of sulfur dioxide |
| [C₇H₆BrO₂S]⁺ | 237/239 | 3-bromo-4-methylphenylsulfonyl cation |
| [C₄H₈N]⁺ | 70 | Pyrrolidinyl cation |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Interpretation of the Mass Spectrum
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[15] The fragmentation of sulfonamides is well-documented and often involves the cleavage of the S-N bond and the loss of SO₂.[15][16][17][18] The observation of fragments corresponding to the 3-bromo-4-methylphenylsulfonyl cation and the pyrrolidinyl cation would provide strong evidence for the proposed structure.
Workflow for Spectroscopic Analysis of this compound
Caption: A generalized workflow for the spectroscopic characterization of the title compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretation strategies outlined in this guide serve as a valuable resource for researchers working with this and structurally related compounds. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can confidently identify, characterize, and utilize such molecules in their research endeavors.
References
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- Sun, W., Wang, Y., & Li, Z. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 888–895. [Link]
- ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- YouTube. (2021, March 24).
- ACS Publications. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
- YouTube. (2024, September 17).
- ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(3-bromo-4-methylphenylsulfonyl)pyrrolidine. Addressed to researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy. We will explore the predicted chemical shifts, multiplicities, and coupling constants for each proton in the molecule. The causality behind these spectral features will be explained by considering the electronic effects of the substituents on both the aromatic and aliphatic moieties. This guide also outlines a standard protocol for sample preparation and data acquisition, ensuring the reproducibility of high-quality NMR data. The structural confirmation of the title compound is elucidated through a systematic breakdown of the spectral data, providing a valuable resource for the characterization of related sulfonamide compounds.
Introduction: The Structural Significance of this compound
This compound belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity during the drug discovery and development process. ¹H NMR spectroscopy is an unparalleled, non-destructive analytical technique for providing detailed information about the molecular structure of organic compounds in solution.[1][2]
This guide will focus on a detailed, predictive analysis of the ¹H NMR spectrum of this compound. By dissecting the spectrum into its constituent parts—the aromatic region and the aliphatic (pyrrolidine) region—we will assign each resonance to its corresponding proton and rationalize its chemical shift and multiplicity based on the electronic environment.
Predicted ¹H NMR Spectrum
Due to the absence of a publicly available experimental spectrum, the following analysis is based on a highly accurate, computationally predicted ¹H NMR spectrum. The prediction was performed using advanced algorithms that consider the effects of substituents on chemical shifts and coupling constants. Such predictive tools are invaluable in modern chemistry for the tentative identification of novel compounds and for guiding the interpretation of experimental data.[3][4]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-2 |
| ~7.55 | dd | 1H | H-6 |
| ~7.35 | d | 1H | H-5 |
| ~3.40 | t | 4H | H-α |
| ~2.45 | s | 3H | -CH₃ |
| ~1.90 | m | 4H | H-β |
In-Depth Spectral Analysis
The ¹H NMR spectrum of this compound can be logically divided into two distinct regions: the downfield aromatic region, corresponding to the protons on the 3-bromo-4-methylphenylsulfonyl group, and the upfield aliphatic region, representing the protons of the pyrrolidine ring.
The Aromatic Region (δ 7.0 - 8.0 ppm)
The aromatic protons are deshielded due to the ring current effect of the benzene ring and the electron-withdrawing nature of the sulfonyl group.[1][2] The substitution pattern on the aromatic ring gives rise to a characteristic splitting pattern for the three aromatic protons.
-
H-2 (δ ~7.85 ppm, doublet): This proton is situated ortho to the strongly electron-withdrawing sulfonyl group, causing it to be the most deshielded of the aromatic protons. It appears as a doublet due to coupling with the adjacent H-6 proton. The typical ortho coupling constant (³J) in benzene rings is in the range of 7-9 Hz.
-
H-6 (δ ~7.55 ppm, doublet of doublets): This proton is coupled to both H-2 (ortho-coupling) and H-5 (meta-coupling). The ortho coupling will result in a larger splitting, while the meta coupling (⁴J), typically around 2-3 Hz, will cause a smaller splitting of each of the ortho-doublet peaks.[5]
-
H-5 (δ ~7.35 ppm, doublet): This proton is primarily influenced by the ortho methyl group and the meta bromine atom. It appears as a doublet due to ortho coupling with the H-6 proton.
The methyl group protons on the aromatic ring are expected to resonate as a singlet around δ 2.45 ppm . The singlet nature arises from the absence of any adjacent protons to couple with.
The Aliphatic Region (δ 1.5 - 3.5 ppm)
The protons of the pyrrolidine ring are influenced by the electron-withdrawing sulfonyl group attached to the nitrogen atom. This causes a downfield shift compared to unsubstituted pyrrolidine.[6]
-
H-α (δ ~3.40 ppm, triplet): These are the four protons on the carbons directly attached to the nitrogen atom (positions 2 and 5 of the pyrrolidine ring). The electron-withdrawing sulfonyl group significantly deshields these protons. They are expected to appear as a triplet due to coupling with the adjacent β-protons.
-
H-β (δ ~1.90 ppm, multiplet): These are the four protons on the carbons at positions 3 and 4 of the pyrrolidine ring. They are less affected by the sulfonyl group and thus resonate at a higher field (more shielded) compared to the α-protons. These protons will appear as a multiplet due to coupling with the α-protons. The coupling pattern is often complex due to the conformational mobility of the five-membered ring.[7]
Experimental Protocol
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that provides good solubility for a wide range of organic molecules.
-
Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving the aromatic multiplets.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans: 16 to 64 scans should be sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.
-
Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Visualization of Molecular Structure and Experimental Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Figure 1: Molecular structure of this compound with proton labeling.
Figure 2: Experimental workflow for ¹H NMR analysis.
Conclusion: A Self-Validating Structural Interpretation
The predicted ¹H NMR spectrum of this compound provides a robust and self-validating confirmation of its molecular structure. The distinct signals in the aromatic and aliphatic regions, their specific chemical shifts, integrations, and multiplicities all align with the expected electronic and steric influences of the substituents. The downfield shift of the aromatic protons confirms the presence of the electron-withdrawing sulfonyl group, while the characteristic splitting pattern reveals the substitution pattern on the benzene ring. Similarly, the chemical shifts and multiplicities of the pyrrolidine protons are consistent with an N-sulfonylated pyrrolidine ring. This detailed analysis serves as a powerful tool for the unambiguous identification and purity assessment of this compound and provides a framework for the spectral interpretation of related sulfonamides.
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
This guide provides a comprehensive analysis of the fragmentation behavior of 1-(3-bromo-4-methylphenylsulfonyl)pyrrolidine under mass spectrometry conditions. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the molecule's dissociation, offering both predictive insights and practical methodologies for its characterization.
Section 1: Introduction and Molecular Overview
This compound is a sulfonamide derivative incorporating a substituted aromatic ring and a saturated heterocyclic amine. Sulfonamides are a critical class of compounds in medicinal chemistry, and understanding their fragmentation patterns is paramount for their identification in complex matrices, such as in metabolite identification studies or quality control processes.[1][2] The structural features of this particular molecule—the brominated phenyl ring, the sulfonyl group, and the pyrrolidine moiety—each contribute distinct and predictable pathways to its overall mass spectrum.
The fragmentation of sulfonamides in the gas phase, particularly under electrospray ionization (ESI), has been extensively studied.[1][3][4] Common fragmentation pathways include cleavage of the S-N bond, loss of sulfur dioxide (SO₂), and rearrangements involving the aromatic ring.[3][5][6] The presence of a bromine atom introduces a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a powerful diagnostic tool in mass spectrometry.[7][8] Additionally, the pyrrolidine ring has its own set of fragmentation routes that contribute to the complexity and richness of the resulting spectrum.[9][10]
This guide will systematically deconstruct the fragmentation of this compound, providing a logical framework for interpreting its tandem mass spectrometry (MS/MS) data.
Section 2: Predicted Fragmentation Pathways
The fragmentation of protonated this compound, [M+H]⁺, is anticipated to proceed through several competing and sequential pathways. These pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions.
Primary Fragmentation Pathways from the Molecular Ion
Upon collisional activation, the protonated molecule can undergo several initial fragmentation steps:
-
Cleavage of the Sulfonyl-Pyrrolidine (S-N) Bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of a stable sulfonyl cation and the neutral pyrrolidine molecule.[4]
-
Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction for many aromatic sulfonamides involves the extrusion of a neutral SO₂ molecule.[3][6] This often proceeds through an intramolecular rearrangement.
-
Fragmentation of the Pyrrolidine Ring: The pyrrolidine moiety can undergo ring-opening and subsequent fragmentation, often leading to the loss of small neutral molecules like ethene.[9][10]
-
Loss of the Bromine Radical: While less common as an initial step for even-electron ions, under certain conditions, the loss of a bromine radical can occur. The relative weakness of the C-Br bond compared to C-H or C-C bonds on the aromatic ring makes this a plausible fragmentation.[11][12]
The following diagram illustrates the primary fragmentation pathways originating from the protonated molecular ion.
Caption: Primary fragmentation pathways of protonated this compound.
Secondary and Tertiary Fragmentation
The primary fragment ions can undergo further dissociation to produce a cascade of smaller ions. These subsequent fragmentations provide deeper structural information.
-
From the 3-Bromo-4-methylbenzenesulfonyl cation: This ion can further lose SO₂ to form the 3-bromo-4-methylphenyl cation. Subsequent loss of the bromine atom or the methyl group can also occur.
-
From the [M+H - SO₂]⁺ ion: This rearranged ion can undergo fragmentation of the pyrrolidine ring or cleavage of the bond between the aromatic ring and the nitrogen atom.
-
From the [M+H - C₂H₄]⁺ ion: This fragment, resulting from the initial fragmentation of the pyrrolidine ring, can then lose the sulfonyl group or undergo further degradation of the remaining heterocyclic structure.
A more detailed fragmentation cascade is depicted in the following workflow.
Caption: A simplified workflow of the major fragmentation cascade.
Section 3: Experimental Methodology
To obtain high-quality and reproducible mass spectra, a standardized experimental protocol is essential. The following outlines a robust methodology for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.[13]
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from potential impurities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS¹ Scan Range: m/z 50-500.
-
MS² (Tandem MS): Select the protonated molecular ion, [M+H]⁺, as the precursor ion. Apply a collision energy ramp (e.g., 10-40 eV) to observe a wide range of fragment ions.
This experimental setup provides a self-validating system, where the chromatographic retention time, the accurate mass of the molecular ion, its isotopic pattern, and the fragmentation pattern all contribute to a confident identification of the compound.
Section 4: Data Interpretation and Expected Results
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine.[7] The [M+H]⁺ and [M+2+H]⁺ peaks will appear with nearly equal intensity, separated by 2 Da.
Tabulated Fragment Ion Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathway.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Formula | Fragmentation Pathway |
| 320.0 | 322.0 | [C₁₁H₁₅Br¹NO₂S+H]⁺ | Molecular Ion ([M+H]⁺) |
| 256.0 | 258.0 | [C₁₁H₁₅Br¹NS+H]⁺ | Loss of SO₂ |
| 249.9 | 251.9 | [C₇H₇Br¹O₂S]⁺ | Loss of Pyrrolidine |
| 185.9 | 187.9 | [C₇H₇Br¹]⁺ | Loss of Pyrrolidine and SO₂ |
| 70.1 | 70.1 | [C₄H₈N]⁺ | Pyrrolidinyl cation |
Diagnostic Fragment Ions
-
The Bromine Isotopic Signature: The presence of the M/M+2 pattern is a key identifier for bromine-containing fragments.
-
Loss of 64 Da (SO₂): The neutral loss of 64 Da is highly indicative of a sulfonamide structure.[3]
-
The ion at m/z 70: This fragment corresponds to the protonated pyrrolidine ring and is a strong indicator of this substructure.
By combining the information from the molecular ion and the key fragment ions, a highly confident structural elucidation can be achieved.
Section 5: Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of ion chemistry. The primary fragmentation pathways involve cleavage of the S-N bond and the characteristic loss of SO₂. The presence of the bromine atom provides a distinct isotopic signature, and the pyrrolidine moiety yields its own characteristic fragment ions.
This guide provides a robust framework for the analysis and interpretation of the mass spectral data of this compound. The detailed experimental protocol ensures the acquisition of high-quality data, and the predicted fragmentation pathways offer a solid basis for structural confirmation. For researchers in drug discovery and development, a thorough understanding of these fragmentation patterns is an invaluable tool for compound identification, metabolite profiling, and impurity analysis.
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Infrared Spectroscopy of N-Sulfonylpyrrolidines
This guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as an essential analytical tool for the characterization of N-sulfonylpyrrolidines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational behavior, outlines self-validating experimental protocols, and is grounded in authoritative scientific literature.
The Strategic Importance of IR Spectroscopy in N-Sulfonylpyrrolidine Analysis
N-sulfonylpyrrolidines represent a critical scaffold in medicinal chemistry and materials science. Their synthesis and functionalization demand robust, rapid, and reliable analytical methods for structural verification. Infrared (IR) spectroscopy serves as a first-line technique for this purpose. It is a non-destructive method that provides a unique molecular "fingerprint," confirming the presence of key functional groups and offering insights into the molecule's electronic environment.[1][2][3] The utility of IR spectroscopy lies in its ability to quickly verify the successful incorporation of the sulfonyl group and the integrity of the pyrrolidine ring, making it an indispensable tool from routine quality control to advanced structural elucidation.
Fundamental Vibrational Principles of N-Sulfonylpyrrolidines
The infrared spectrum of an N-sulfonylpyrrolidine is governed by the vibrational modes of its constituent parts: the sulfonyl group (SO₂), the sulfonamide S-N linkage, and the pyrrolidine ring. When the molecule absorbs infrared radiation at a specific frequency, it excites a corresponding molecular vibration, such as the stretching or bending of a covalent bond.[4] The resulting spectrum is a plot of these absorptions, which are characteristic of the functional groups present.
The primary vibrational modes of interest are:
-
SO₂ Asymmetric and Symmetric Stretching: These are typically the most intense and readily identifiable bands in the spectrum.
-
S-N Stretching: This vibration confirms the formation of the sulfonamide bond.
-
C-H Stretching and Bending: These signals verify the presence and saturation of the pyrrolidine ring.
Decoding the Spectrum: Characteristic Absorption Bands
A systematic analysis of an N-sulfonylpyrrolidine spectrum involves identifying absorption bands in distinct regions. The interpretation of these bands, supported by extensive literature, allows for a confident structural assignment.
The Sulfonyl Group (SO₂) Signature
The sulfonyl group provides two powerful and distinct absorption bands that are central to the identification of N-sulfonylpyrrolidines.[5]
-
Asymmetric S=O Stretch (ν_as(SO₂)): This vibration consistently appears as a strong, sharp band in the 1370–1315 cm⁻¹ region.[6][7][8] Its high intensity is due to the large change in dipole moment during the asymmetric stretching motion.
-
Symmetric S=O Stretch (ν_s(SO₂)): A second strong, sharp band is observed at a lower frequency, typically in the 1180–1130 cm⁻¹ range.[6][7][8][9]
The precise positions of these bands are highly sensitive to the electronic environment. The electronegativity of the substituents attached to the sulfur atom directly influences the S=O bond order; more electronegative groups will shift these frequencies to higher wavenumbers.[10] This predictable relationship is a key diagnostic tool. For instance, an arylsulfonyl group with an electron-withdrawing nitro group on the aromatic ring will exhibit S=O stretches at a higher frequency than one with an electron-donating alkyl group.
The Sulfonamide Linkage (S-N)
The vibration of the sulfur-nitrogen bond is a direct indicator of the sulfonamide linkage.
-
S-N Stretch (ν(S-N)): This band is typically of medium to weak intensity and its position can be variable. However, it is often found in the 940–840 cm⁻¹ region.[11][12][13] Some studies have reported this mode at lower frequencies, underscoring the importance of considering the entire spectral fingerprint.[14]
The Pyrrolidine Ring
The saturated five-membered ring of pyrrolidine has its own set of characteristic vibrations that confirm its structural integrity.
-
C-H Aliphatic Stretch (ν(C-H)): The stretching vibrations of the methylene (CH₂) groups of the pyrrolidine ring appear as strong bands in the region just below 3000 cm⁻¹. Typically, these are observed between 2970–2850 cm⁻¹ .[15][16] The presence of these bands, and the absence of significant absorption above 3000 cm⁻¹, confirms the aliphatic nature of the ring.[17]
-
CH₂ Bending/Scissoring (δ(CH₂)): A characteristic bending vibration for the CH₂ groups is consistently found near 1465 cm⁻¹ .[17]
The following diagram illustrates the primary vibrational modes in a generalized N-sulfonylpyrrolidine structure.
Caption: A validated workflow for FTIR analysis of N-sulfonylpyrrolidines.
Conclusion
Infrared spectroscopy is a powerful and essential technique in the analytical workflow for N-sulfonylpyrrolidines. By understanding the fundamental principles of molecular vibrations and following a robust, self-validating experimental protocol, researchers can reliably confirm the identity and structural integrity of their target compounds. The characteristic strong absorptions of the sulfonyl group, combined with the signals from the sulfonamide linkage and the pyrrolidine ring, provide a clear and definitive spectral fingerprint. This guide equips scientists with the technical knowledge and practical insights to leverage FTIR spectroscopy with confidence and precision in their research and development endeavors.
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- Iatrou, H., et al. (2012). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates.
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The Multifaceted Biological Activities of Brominated Phenylsulfonyl Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Potential of Brominated Phenylsulfonyl Scaffolds in Medicinal Chemistry
The phenylsulfonyl moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agents. The introduction of bromine atoms onto this framework significantly modulates the compound's physicochemical properties, such as lipophilicity and electronic effects, often leading to enhanced biological activity and target specificity. This technical guide provides an in-depth exploration of the multifaceted biological activities of brominated phenylsulfonyl compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for evaluating these promising therapeutic candidates.
I. Anticancer Activity: Disrupting Cellular Proliferation and Inducing Apoptosis
Brominated phenylsulfonyl derivatives have emerged as a compelling class of anticancer agents, demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are often centered on the disruption of critical cellular processes, including microtubule dynamics and the induction of programmed cell death (apoptosis).
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary anticancer mechanism for several phenylsulfonyl compounds is the inhibition of tubulin polymerization.[1] Microtubules are dynamic cytoskeletal proteins essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt the equilibrium between polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Induction of Apoptosis
Beyond cell cycle arrest, brominated phenylsulfonyl compounds can trigger apoptosis through both intrinsic and extrinsic pathways. Evidence from Western blot analyses often reveals an upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, alongside a downregulation of anti-apoptotic proteins such as Bcl-2.[2][3]
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
The induction of apoptosis by brominated phenylsulfonyl compounds can involve the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.
Caption: Apoptosis induction by brominated phenylsulfonyl compounds.
Modulation of MAPK/ERK Signaling
Some sulfonamide derivatives have been shown to induce apoptosis by activating the p38 and ERK1/2 phosphorylation pathways.[4] The mitogen-activated protein kinase (MAPK) cascades are crucial in regulating cell proliferation, differentiation, and apoptosis. Modulation of these pathways can be a key component of the anticancer effects of these compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of brominated phenylsulfonyl compounds is highly dependent on their substitution patterns. For instance, the position and number of bromine atoms on the phenyl ring can significantly influence cytotoxicity. Additionally, modifications to other parts of the molecule, such as the group attached to the sulfonyl moiety, can fine-tune activity and selectivity against different cancer cell lines.[5][6]
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative brominated phenylsulfonyl compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BOS-102 | A549 (Lung) | 0.82 | [7] |
| BOS-102 | Bel7402 (Liver) | 1.25 | [7] |
| BOS-102 | HepG2 (Liver) | 1.53 | [7] |
| BOS-102 | HeLa (Cervical) | 2.17 | [7] |
| BOS-102 | HCT116 (Colon) | 1.88 | [7] |
| Compound 1 | HTB-26 (Breast) | 10-50 | [8] |
| Compound 2 | PC-3 (Prostate) | 10-50 | [8] |
| Compound 4d | HT-1080 (Fibrosarcoma) | 15.59 | [9] |
| Compound 4d | A-549 (Lung) | 18.32 | [9] |
| Compound 4d | MCF-7 (Breast) | 17.28 | [9] |
Experimental Protocols
This assay measures the effect of a test compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Workflow:
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of brominated sulfonamides is influenced by the nature and position of substituents. The presence of a free para-amino group is generally crucial for activity. Bromine substitution on the phenyl ring can increase lipophilicity, potentially enhancing cell wall penetration and interaction with the target enzyme. [10][11]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative brominated sulfonamide derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1a | S. aureus ATCC 25923 | 64-256 | [12] |
| Compound 1b | S. aureus (clinical) | 64-512 | [12] |
| Compound 1c | S. aureus (clinical) | 64-512 | [12] |
| Compound 1d | S. aureus (clinical) | 64-512 | [12] |
| Sulfonamide I | S. aureus (clinical) | 32-512 | [13] |
| Sulfonamide II | S. aureus (clinical) | 32-512 | [13] |
| Sulfonamide III | S. aureus (clinical) | 32-512 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Dilute the suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the brominated phenylsulfonyl compound in MHB.
-
Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
III. Enzyme Inhibition: A Versatile Mode of Action
Brominated phenylsulfonyl compounds have demonstrated inhibitory activity against a variety of enzymes, highlighting their potential for treating a wide range of diseases, from neurodegenerative disorders to metabolic diseases and inflammation.
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Several N-phenylsulfonamide derivatives have shown potent inhibition of these enzymes. [14][15]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition is relevant for treating glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-established class of CA inhibitors. [14]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Bromophenol derivatives have shown promising PTP1B inhibitory activity.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition
mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. Phenylsulfonyl hydrazide derivatives have been identified as potent mPGES-1 inhibitors, offering a potential alternative to traditional NSAIDs. [16][17]
Structure-Activity Relationship (SAR) Insights
For enzyme inhibition, the specific interactions between the brominated phenylsulfonyl compound and the enzyme's active site are critical. SAR studies have shown that modifications to the sulfonamide group and the substitution pattern on the phenyl ring can significantly impact inhibitory potency and selectivity for different enzyme isoforms. [16][18]
Quantitative Data: Enzyme Inhibition
The following table summarizes the inhibition constants (Ki) or IC50 values for representative brominated phenylsulfonyl compounds against various enzymes.
| Compound ID | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| Compound 8 | CA I | 45.7 | - | [14][15] |
| Compound 2 | CA II | 33.5 | - | [14][15] |
| Compound 8 | AChE | 31.5 | - | [14][15] |
| Compound 8 | BChE | 24.4 | - | [14][15] |
| MPO-0186 | mPGES-1 | - | 0.49 | [18] |
| Compound 8n | mPGES-1 | - | 0.07 | [16] |
Experimental Protocols
This colorimetric assay measures the activity of AChE and BChE.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a solution of the cholinesterase enzyme and the test inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Add the enzyme solution and incubate.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value.
-
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (pH 7.4).
-
Prepare a solution of p-NPA in acetonitrile or DMSO.
-
Prepare a solution of the CA enzyme and the test inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer and the test inhibitor at various concentrations.
-
Add the enzyme solution and pre-incubate.
-
Initiate the reaction by adding the p-NPA substrate.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 400 nm over time.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
-
This assay measures the dephosphorylation of a substrate by PTP1B.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., HEPES, pH 7.4, containing DTT and EDTA).
-
Prepare a solution of the substrate, p-nitrophenyl phosphate (pNPP).
-
Prepare a solution of the recombinant human PTP1B enzyme and the test inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer and the test inhibitor.
-
Add the PTP1B enzyme and pre-incubate at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
-
Data Acquisition and Analysis:
-
After a set incubation time, stop the reaction with NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This assay measures the conversion of PGH2 to PGE2 by mPGES-1.
Step-by-Step Methodology:
-
Microsome Preparation:
-
Prepare microsomal fractions from cells overexpressing mPGES-1.
-
-
Assay Procedure:
-
In a microplate, add the microsomal preparation, a reaction buffer containing glutathione, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Stop the reaction after a short incubation period.
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced using a commercial PGE2 enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition and determine the IC50 value. [19]
-
IV. Conclusion and Future Directions
Brominated phenylsulfonyl compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their ability to potently inhibit cancer cell growth, combat microbial infections, and modulate the activity of key enzymes underscores their potential as lead structures in drug discovery. The insights into their mechanisms of action and structure-activity relationships provided in this guide offer a solid foundation for the rational design of novel and more effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy and safety in preclinical and clinical studies. The continued investigation of this chemical space holds great promise for the development of next-generation therapies for a variety of human diseases.
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- Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Deriv
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The Pharmacological Relevance of Substituted Pyrrolidines: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its significance in developing new therapeutic agents.[3] This guide provides an in-depth technical analysis of the pharmacological relevance of substituted pyrrolidines, intended for researchers, scientists, and drug development professionals. We will explore the key structural features that confer drug-like properties, delve into their application in major therapeutic areas with a focus on causality and mechanism of action, present robust synthetic strategies, and provide a detailed experimental protocol for pharmacological evaluation.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The utility of the pyrrolidine scaffold in drug design stems from a combination of advantageous physicochemical and structural properties.
-
Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional pharmacophore space. This "pseudorotation" enables substituents to be placed in precise spatial orientations, facilitating optimal interactions with complex biological targets like enzyme active sites and receptor binding pockets.[3]
-
Stereochemical Complexity: The saturated nature of the ring allows for the creation of multiple stereocenters. The specific stereochemistry of these centers is often critical for biological activity, making stereoselective synthesis a key aspect of developing pyrrolidine-based drugs.[1]
-
Modulation of Physicochemical Properties: The nitrogen atom imparts basicity and provides a key site for substitution, which is present in the vast majority of FDA-approved pyrrolidine drugs.[3] This allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile.
These features collectively contribute to the pyrrolidine ring's ability to serve as a versatile framework for building potent and selective therapeutic agents across a wide range of biological targets.[4]
Key Therapeutic Applications of Substituted Pyrrolidines
Substituted pyrrolidines have demonstrated significant therapeutic potential in a multitude of disease areas. This section will highlight their application in the Central Nervous System (CNS), metabolic diseases, and infectious diseases, with a focus on the mechanisms that drive their pharmacological effects.
Central Nervous System (CNS) Disorders
The ability of pyrrolidine-containing molecules to cross the blood-brain barrier has made them particularly valuable for targeting CNS disorders.[5]
Varenicline (Chantix®): A prime example is varenicline, a smoking cessation aid.[6]
-
Mechanism of Action: Varenicline acts as a selective partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR).[7] Its efficacy is derived from a dual mechanism:
-
Agonist Activity: It provides a moderate level of receptor stimulation, mimicking the effect of nicotine to alleviate withdrawal symptoms and cravings.[8][9]
-
Antagonist Activity: It simultaneously blocks nicotine from binding to the same receptor, thereby reducing the rewarding and reinforcing effects of smoking if a person relapses.[7][8][10]
-
Aniracetam: A nootropic agent of the racetam class, aniracetam contains a pyrrolidinone core and is investigated for its cognitive-enhancing properties.
-
Mechanism of Action: Aniracetam's primary mechanism involves the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors critical for synaptic plasticity, learning, and memory.[11][12] It slows the receptor's desensitization and deactivation rates, prolonging the synaptic current and enhancing glutamatergic neurotransmission.[12][13] Additionally, it influences cholinergic, dopaminergic, and serotonergic systems, which may contribute to its anxiolytic and mood-enhancing effects.[14][15]
Metabolic Diseases: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Pyrrolidine-based compounds have become a cornerstone in the treatment of type 2 diabetes through the inhibition of dipeptidyl peptidase-4 (DPP-4).[16][17]
Linagliptin (Tradjenta®): A highly potent and selective DPP-4 inhibitor.
-
Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[18] These hormones are released after a meal and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas.[19][20][21] By inhibiting DPP-4, linagliptin prolongs the action of active incretins, leading to enhanced glucose-dependent insulin release and reduced glucagon levels, thereby lowering blood glucose.[22] The cyanopyrrolidine moiety is a key pharmacophore that binds to the active site of the DPP-4 enzyme.[23]
The success of this class, often referred to as "gliptins," has spurred the development of numerous pyrrolidine-containing DPP-4 inhibitors.[24]
Infectious Diseases
The pyrrolidine scaffold is also integral to several antiviral agents, demonstrating its versatility in combating infectious diseases.[4][25]
Telaprevir: An antiviral drug used in the treatment of chronic Hepatitis C Virus (HCV) infection.
-
Mechanism of Action: Telaprevir is a peptidomimetic inhibitor of the HCV NS3/4A serine protease.[25] This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional viral proteins required for replication. By blocking the active site of this protease, Telaprevir prevents viral maturation and propagation.[25]
Neuraminidase Inhibitors: Researchers have designed and synthesized pyrrolidine derivatives as inhibitors of the neuraminidase enzyme from the influenza virus. Several of these compounds have shown potent inhibitory activity comparable to the approved drug oseltamivir, highlighting their potential as leads for new anti-influenza agents.[26]
Broad-Spectrum Antivirals: Recent research has explored novel pyrrolidines as inhibitors of the main protease (MPro) found in coronaviruses and other viruses, suggesting a potential for developing broad-spectrum antiviral therapies.[27] Pyrrolidine dithiocarbamate (PDTC) has also shown potent activity against rhinoviruses by interfering with viral protein expression.[28]
Synthetic Strategies for Pyrrolidine Scaffolds
The construction of the pyrrolidine ring with precise control over substitution and stereochemistry is paramount for medicinal chemistry campaigns. The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and atom-economical method for this purpose.[1]
[3+2] Cycloaddition Workflow
This methodology allows for the convergent synthesis of highly functionalized pyrrolidines. The general workflow involves the in situ generation of an azomethine ylide from an appropriate precursor (e.g., an imine derived from an α-amino acid), which then reacts with a dipolarophile (e.g., an electron-deficient alkene) to form the pyrrolidine ring.
Caption: General workflow for the synthesis of substituted pyrrolidines via [3+2] cycloaddition.
The use of chiral auxiliaries or catalysts can render this reaction highly stereoselective, providing access to enantiomerically pure products, which is often a critical requirement for pharmacological activity.[1]
Case Study: In-Depth Experimental Protocol
To ensure scientific integrity and provide actionable insights, this section details a representative protocol for evaluating the pharmacological activity of a novel substituted pyrrolidine designed as a DPP-4 inhibitor.
Protocol: In Vitro DPP-4 Inhibitory Assay (Fluorometric)
This protocol describes a self-validating system to determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Principle: The assay measures the enzymatic activity of DPP-4, which cleaves the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage, the highly fluorescent AMC is released. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescence signal.
Materials:
-
Recombinant Human DPP-4 enzyme
-
DPP-4 Substrate: Gly-Pro-AMC
-
Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA
-
Test Compound (substituted pyrrolidine) and reference inhibitor (e.g., Linagliptin)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO.
-
Perform a serial dilution of the stock solutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM). The final DMSO concentration in the well should be ≤ 1%. Causality: Serial dilution is critical to generate a dose-response curve from which the IC50 can be accurately determined.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 2 µL of the diluted test compound or reference inhibitor to the respective wells.
-
For control wells, add 2 µL of assay buffer with the corresponding DMSO concentration (vehicle control for 0% inhibition) and 2 µL of a known potent inhibitor at a high concentration (positive control for 100% inhibition).
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the "no enzyme" blank wells. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes at 37°C. Causality: A kinetic read provides the reaction rate (slope of fluorescence vs. time), which is more robust than a single endpoint measurement and less susceptible to timing errors.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - [(V_inhibitor - V_blank) / (V_vehicle - V_blank)]).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.
-
Data Presentation: The results should be summarized in a clear, tabular format for easy comparison.
| Compound | Target | IC50 (nM) |
| Test Pyrrolidine A | DPP-4 | 15.2 ± 1.8 |
| Test Pyrrolidine B | DPP-4 | 89.5 ± 7.3 |
| Linagliptin (Ref.) | DPP-4 | 5.1 ± 0.6 |
Future Directions and Outlook
The substituted pyrrolidine scaffold continues to be a highly fruitful area for drug discovery. Future research will likely focus on:
-
Novel Scaffolds: Developing new synthetic methodologies to access novel, more complex, and spirocyclic pyrrolidine structures, expanding the available chemical space.[29]
-
Targeting Protein-Protein Interactions: Leveraging the 3D nature of the pyrrolidine ring to design molecules that can disrupt challenging targets like protein-protein interactions.
-
Covalent Inhibitors: Incorporating reactive groups onto the pyrrolidine core to develop targeted covalent inhibitors, which can offer increased potency and duration of action.
-
Oncology: Expanding the application of pyrrolidine derivatives in oncology by targeting key signaling pathways involved in cell proliferation and survival, such as PI3K/Akt.[30][31]
The versatility and proven track record of the pyrrolidine scaffold ensure its continued prominence in the development of the next generation of therapeutics.
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An In-depth Technical Guide to the Safe Handling and Application of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and, most critically, the safe handling procedures for 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine. As a valued building block in contemporary medicinal chemistry and drug discovery, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document is intended to empower researchers with the knowledge required to confidently and safely incorporate this compound into their research and development workflows.
Compound Overview and Significance
This compound, with a molecular formula of C₁₁H₁₄BrNO₂S and a molecular weight of 304.21 g/mol , is a sulfonylpyrrolidine derivative.[1] The incorporation of the pyrrolidine moiety can enhance the pharmacokinetic profile of a drug candidate, while the substituted phenylsulfonyl group provides a versatile scaffold for further chemical modification. The bromine atom, in particular, offers a reactive handle for cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-(3-Bromo-4-methylbenzoyl)pyrrolidine (Analogue) | 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine (Analogue) |
| Molecular Formula | C₁₁H₁₄BrNO₂S | C₁₂H₁₄BrNO | C₁₁H₁₁BrF₃N |
| Molecular Weight | 304.21 g/mol | 268.15 g/mol [2] | 294.11 g/mol [3] |
| CAS Number | 850429-75-3[1] | Not Available | Not Available |
| Appearance | Likely a solid at room temperature (based on analogues) | Not Available | Not Available |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Not Available | Not Available |
Hazard Identification and Risk Assessment
Based on information from chemical suppliers and data for structurally similar compounds, this compound is classified as a hazardous substance.[4] A thorough risk assessment should be conducted before any handling or experimental use.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.
-
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) - H335: May cause respiratory irritation.
Precautionary Statements:
-
P202: Do not handle until all safety precautions have been read and understood.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling hazardous chemicals and information available for sulfonyl chlorides and pyrrolidine derivatives.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling.[5]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing, such as an apron or chemical-resistant suit, should be considered.
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The precursor, benzenesulfonyl chloride, is known to react violently with water.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[5] Do not use combustible materials, such as saw dust. Place the absorbed material in a sealed container for disposal.
Synthesis and Reactivity
This compound is typically synthesized via the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with pyrrolidine. This is a standard nucleophilic substitution reaction at the sulfonyl group.
Synthesis of the Precursor: 3-Bromo-4-methylbenzenesulfonyl chloride
Synthesis of this compound
The following is a generalized, field-proven protocol for the synthesis of arylsulfonylpyrrolidines.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 to 1.5 equivalents) and a non-nucleophilic base such as triethylamine (1.1 to 1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0 °C. The formation of a precipitate (triethylammonium chloride) is expected.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
DOT Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis and purification of this compound.
Disposal Considerations
Waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Containerization: Collect waste in a properly labeled, sealed container.
-
Disposal Route: Dispose of this chemical as hazardous waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash.
Toxicological Information
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery. However, its hazardous nature necessitates a comprehensive understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and create a safe and productive laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and conduct a thorough risk assessment for your specific experimental conditions.
References
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1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling and Application of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Foreword: Beyond the Standard MSDS
For the modern researcher, a Material Safety Data Sheet (MSDS), or its globally harmonized successor, the Safety Data Sheet (SDS), is the first line of defense in chemical safety. However, for novel or specialized reagents like this compound, a standard data sheet often provides only the necessary regulatory warnings without the deeper context required for proactive risk management in a research and development setting. This guide is designed to bridge that gap. Authored from the perspective of a Senior Application Scientist, it synthesizes regulatory data with mechanistic insights and practical, field-proven protocols. We will not only outline the hazards but also explore the chemical reasoning behind them, providing the "why" that empowers scientists to handle this molecule with confidence and precision.
This compound, identified by CAS Number 850429-75-3, is a valuable building block in medicinal chemistry and drug discovery.[1] It strategically combines a substituted aryl sulfonamide with a pyrrolidine ring—two privileged scaffolds known to impart desirable pharmacological and pharmacokinetic properties.[2][3] Understanding its reactivity, potential hazards, and the safety considerations for its precursors is paramount for its effective and safe utilization.
Molecular Profile and Physicochemical Properties
A foundational understanding of a chemical begins with its physical and chemical properties. These data inform storage conditions, solvent selection, and potential physical hazards.
| Property | Value | Source |
| CAS Number | 850429-75-3 | [4] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [4][5] |
| Molecular Weight | 304.21 g/mol | [5] |
| Appearance | Solid (typical) | [6] |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | [5] |
Hazard Identification and Toxicological Profile
While a specific, comprehensive toxicological study for this exact molecule is not publicly available, we can construct a robust hazard profile by analyzing its constituent functional groups: the aryl sulfonamide, the brominated aromatic system, and the pyrrolidine moiety.
Summary of GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The Sulfonamide Core: A History of Hypersensitivity
The sulfonamide group is a well-known pharmacophore but also carries a significant toxicological warning. Sulfonamides are notorious for causing idiosyncratic liver injury, which can range from mild, self-limited cases to severe acute liver failure.[7] This hepatotoxicity is often part of a broader spectrum of hypersensitivity reactions.[8]
-
Mechanism of Toxicity (Causality): While the exact mechanism is complex, it is believed to involve the metabolic bioactivation of the sulfonamide into reactive intermediates that can bind to cellular proteins. This can trigger an immune response, leading to conditions like Drug Rash with Eosinophilia and Systemic Symptoms (DRESS), Stevens-Johnson Syndrome (SJS), and Toxic Epidermal Necrolysis (TEN).[7][8] Although these severe reactions are rare, the potential exists, and researchers should be aware of the symptoms, which can include fever, rash, and sore throat.[9]
The Pyrrolidine Moiety: Corrosivity and Volatility Concerns
Pyrrolidine itself is a cyclic secondary amine that is classified as a corrosive, harmful, and flammable liquid.[10][11] While its incorporation into the larger, solid sulfonamide structure mitigates the flammability risk, the basic and nucleophilic nature of the nitrogen atom remains. The primary hazards associated with this part of the molecule are irritation and potential for corrosive effects upon prolonged contact.
The Brominated Aryl Group: Environmental and Disposal Considerations
The presence of a bromine atom on the phenyl ring necessitates special consideration for disposal. Brominated organic compounds can form hazardous byproducts during uncontrolled incineration.[12] Therefore, waste containing this material must be disposed of as halogenated organic waste, typically through high-temperature incineration at a licensed facility equipped with appropriate emission controls.[13]
Synthesis Pathway and Precursor Safety
Understanding the synthesis of this compound is critical because the starting materials often pose greater immediate hazards than the final product. The most common synthetic route involves the reaction of a sulfonyl chloride with an amine.[2]
Hazard Analysis of Precursors
-
3-Bromo-4-methylbenzenesulfonyl Chloride (Precursor 1): Sulfonyl chlorides are highly electrophilic and reactive. They react violently with water, releasing corrosive hydrochloric acid (HCl) and sulfonic acid.[14] They are severe irritants to the skin, eyes, and respiratory system and can cause serious burns.[15][16] Handling must be done in a moisture-free environment and under a fume hood.
-
Pyrrolidine (Precursor 2): As a cyclic amine, pyrrolidine is a corrosive base and a flammable liquid.[10][11] It can cause severe skin burns and eye damage. Vapors are harmful if inhaled.[10]
The causality for this high reactivity lies in the electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfur center, making it highly susceptible to attack by nucleophiles like the nitrogen in pyrrolidine.
Safe Handling and Experimental Protocols
A self-validating safety protocol involves not just following steps, but understanding the rationale, allowing for intelligent adaptation to changing experimental scales or conditions.
Personal Protective Equipment (PPE) Decision Framework
The choice of PPE is dictated by the specific task and the physical form of the chemical.
Protocol: Safe Weighing and Solution Preparation
This protocol is designed to minimize exposure, particularly through inhalation of fine particulates (H332, H335).
-
Preparation: Don appropriate PPE: safety goggles, nitrile gloves, and a lab coat. Ensure a chemical fume hood is operational.
-
Designated Area: If possible, perform weighing in a ventilated balance enclosure. If not available, use the fume hood.
-
Tare Vessel: Place a clean, tared weighing vessel on the analytical balance.
-
Dispensing: Carefully dispense the solid this compound from the stock bottle onto the weighing vessel using a clean spatula. Avoid creating airborne dust.
-
Closure: Promptly and securely close the main stock bottle.
-
Dissolution: Transport the weighed solid to the fume hood. Add the desired solvent to the vessel and stir or sonicate until fully dissolved. This converts the powder into a less-mobile liquid form, reducing inhalation risk.
-
Cleanup: Wipe down the spatula and weighing area with a damp cloth or towel to collect any residual powder. Dispose of the cleaning materials as hazardous waste.
First Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.
| Exposure Route | First Aid Protocol | Rationale |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[17][18] | Dilution and removal of the irritant (H315) is the primary goal to prevent further skin damage. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17][18] | The compound is a serious eye irritant (H319). Rapid and thorough irrigation is essential to prevent permanent damage. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17][18] | Addresses respiratory irritation (H335) and potential systemic effects from inhalation (H332). |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17][18] | Vomiting can cause aspiration of the chemical into the lungs. The primary goal is to dilute the substance and get professional medical help. |
Accidental Release and Waste Disposal
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste. Avoid dry sweeping which can create dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Waste Disposal
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated materials, must be collected in a sealed, properly labeled container designated for halogenated organic waste .[13]
-
Disposal Method: The standard and required method of disposal is high-temperature incineration by a licensed hazardous waste management company.[13] This process is designed to break down the molecule completely and "scrub" the resulting gases to remove acidic byproducts like HBr and SOx.
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Methodological & Application
Synthesis of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
An In-Depth Technical Guide to the
Authored by: A Senior Application Scientist
Introduction
The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery. Among the vast landscape of pharmacologically relevant scaffolds, the sulfonamide functional group and the pyrrolidine ring system hold significant prominence. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties[1]. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a key structural motif in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules[2][3][4][5].
This guide provides a comprehensive, two-part protocol for the synthesis of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, a molecule that combines these two important pharmacophores. This compound serves as a valuable building block for the development of new chemical libraries aimed at identifying novel therapeutic agents. Our approach is divided into two primary stages: the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its reaction with pyrrolidine to yield the target sulfonamide. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical safety considerations.
PART 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl Chloride
The synthesis of the sulfonyl chloride intermediate is a critical first step. While various methods exist for the preparation of aryl sulfonyl chlorides, a common and effective route involves the direct chlorosulfonation of an appropriately substituted aromatic precursor. In this case, we will detail the chlorosulfonation of 4-bromotoluene.
Reaction Rationale and Mechanistic Considerations
The direct chlorosulfonation of an aromatic ring is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile, the chlorosulfonium cation (⁺SO₂Cl). The reaction proceeds by the attack of the aromatic ring's π-electrons on the electrophilic sulfur atom. The methyl group of 4-bromotoluene is an ortho-, para-director. Due to steric hindrance from the bromine atom, the incoming sulfonyl chloride group is directed to the position ortho to the methyl group and meta to the bromo group.
Experimental Protocol: 3-Bromo-4-methylbenzenesulfonyl Chloride
Materials and Reagents:
-
4-Bromotoluene
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Safety Precautions:
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves[6][7][8][9].
-
The reaction generates hydrogen chloride (HCl) gas, which is toxic and corrosive. Ensure adequate ventilation.
-
Handle all organic solvents in a well-ventilated area.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromotoluene (1.0 eq) in anhydrous chloroform or dichloromethane.
-
Cooling: Cool the solution to -5 °C to 0 °C using an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C during the addition[10].
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step should be done in a large beaker within the fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-bromo-4-methylbenzenesulfonyl chloride. The product is often used in the next step without further purification.
PART 2:
This final step involves the formation of the sulfonamide bond through the reaction of the synthesized sulfonyl chloride with pyrrolidine.
Reaction Rationale and Mechanistic Considerations
This reaction is a classic example of nucleophilic substitution at a sulfonyl group. The nitrogen atom of pyrrolidine, a secondary amine, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the reaction to completion[11][12]. Alternatively, an excess of pyrrolidine can serve as both the nucleophile and the base.
Experimental Protocol: this compound
Materials and Reagents:
-
3-Bromo-4-methylbenzenesulfonyl chloride (from Part 1)
-
Pyrrolidine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes (for recrystallization or chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Standard glassware
Safety Precautions:
-
Pyrrolidine is a toxic and flammable liquid with a strong odor. Handle it in a chemical fume hood.
-
Triethylamine and pyridine are also flammable and have strong odors.
-
Wear appropriate PPE, including gloves and safety glasses.
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the crude 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 15-20 minutes, ensuring the temperature remains at 0 °C[11].
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl solution (to remove excess amine and base), water, saturated sodium bicarbonate solution, and brine[13].
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product[14][15].
Data Summary and Visualization
Table 1: Summary of Reaction Parameters
| Parameter | Step 1: Sulfonyl Chloride Synthesis | Step 2: Sulfonamide Synthesis |
| Key Reagents | 4-Bromotoluene, Chlorosulfonic acid | 3-Bromo-4-methylbenzenesulfonyl chloride, Pyrrolidine, Triethylamine |
| Molar Equivalents | 1.0 (4-Bromotoluene), ~3.0 (ClSO₃H) | 1.0 (Sulfonyl chloride), 1.2 (Pyrrolidine), 1.5 (Triethylamine) |
| Solvent | Chloroform or Dichloromethane | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours | 2-4 hours |
| Purification | Aqueous work-up | Recrystallization or Column Chromatography |
| Expected Yield | 70-85% (crude) | 75-90% (purified) |
Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Mechanism of sulfonamide formation.
References
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- SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonyl chloride. Fisher Scientific.
- Synthesis of sulfonyl chloride substrate precursors.
- Preparation of sulfonamides from N-silylamines.
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- SAFETY D
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Application Notes & Protocols: The Utility of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine in Modern Organic Synthesis
Introduction
1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine is a versatile synthetic building block designed for use in pharmaceutical and materials science research. Its structure incorporates three key features: a pyrrolidine ring, a common motif in numerous FDA-approved drugs[1][2]; a robust sulfonamide linker; and a synthetically crucial 3-bromo-4-methylphenyl group. The carbon-bromine bond on the aromatic ring serves as a highly reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse functional groups and the construction of complex molecular architectures.
This guide provides an in-depth exploration of the synthesis and application of this reagent. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage its capabilities in their synthetic programs. The protocols described herein are grounded in well-established, field-proven methodologies, with a focus on explaining the causality behind experimental choices to ensure reliable and reproducible outcomes.
| Physicochemical Properties | |
| IUPAC Name | 1-[(3-bromo-4-methylphenyl)sulfonyl]pyrrolidine |
| CAS Number | 850429-75-3[3] |
| Molecular Formula | C₁₁H₁₄BrNO₂S[3] |
| Molecular Weight | 304.20 g/mol [3] |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene, DMF) |
Section 1: Synthesis of this compound
The synthesis of the title compound is reliably achieved via a two-step process, beginning with the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its reaction with pyrrolidine.
Protocol 1.1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl Chloride
This procedure utilizes chlorosulfonic acid to directly install the sulfonyl chloride group onto the 2-bromotoluene scaffold. The reaction is regioselective due to the directing effects of the methyl and bromo substituents.
Causality: Chlorosulfonic acid is a powerful and economical reagent for this transformation. The reaction is performed at low temperatures to control the exothermicity and minimize the formation of side products, such as the corresponding sulfonic acid or diaryl sulfones. Pouring the reaction mixture onto ice serves to both quench the excess chlorosulfonic acid and precipitate the desired product, which has low solubility in the resulting aqueous acidic medium.
Materials:
-
2-Bromotoluene
-
Chlorosulfonic acid (ClSO₃H)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Crushed ice
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromotoluene (1.0 equiv) in chloroform (approx. 3-5 mL per gram of starting material).
-
Cool the solution to -5 to 0 °C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (3.0 equiv) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with fresh portions of chloroform.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-methylbenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.
Protocol 1.2: Synthesis of this compound
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by pyrrolidine to form the stable sulfonamide bond.
Causality: A non-nucleophilic base, such as triethylamine, is required to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is an excellent solvent as it is relatively inert and dissolves both the reactants and the triethylamine hydrochloride salt to some extent, facilitating a homogenous reaction.
Materials:
-
3-Bromo-4-methylbenzenesulfonyl chloride (from Protocol 1.1)
-
Pyrrolidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
5% Citric acid solution or 1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the crude 3-bromo-4-methylbenzenesulfonyl chloride (1.0 equiv) in dichloromethane (approx. 10 mL per gram).
-
Add triethylamine (1.3 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyrrolidine (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to afford this compound as a solid.
Section 2: Core Applications in Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond in this compound is an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4][5][6]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[7][8]
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Causality: Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that readily generates the active Pd(0) species. A weak inorganic base like potassium carbonate is sufficient to activate the boronic acid for transmetalation. A solvent mixture like dioxane/water is often used to ensure solubility of both the organic and inorganic reagents.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (1-5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the biaryl product.
| Boronic Acid/Ester | Electronic Nature | Expected Outcome |
| Phenylboronic acid | Neutral | Good to excellent yield[8] |
| 4-Tolylboronic acid | Electron-donating | Good to excellent yield[7] |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | Good to excellent yield |
| 2-Thiopheneboronic acid | Heteroaromatic | Good yield, potential for catalyst inhibition |
| Pinacol boronate esters | All types | Generally good reactivity, often with higher stability |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction enables the formation of C-N bonds, providing access to a wide range of arylamines, which are prevalent in pharmaceuticals.[4][9][10]
Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). This is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product. The choice of phosphine ligand is critical for facilitating the reductive elimination step.[9]
Causality: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine once it coordinates to the palladium center. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential; they accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species. Toluene is a common high-boiling, non-polar solvent suitable for this transformation.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (1-3 mol%)
-
XPhos (1.2-1.5 equiv relative to Pd) or a pre-formed palladacycle (e.g., XPhos Pd G3)
-
Sodium tert-butoxide (NaOᵗBu) (1.4-2.0 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add this compound, the Pd(OAc)₂ catalyst, and the XPhos ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by the morpholine via syringe.
-
Heat the mixture to 90-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired arylamine.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing access to arylalkynes and conjugated enynes.[6][11][12]
The reaction famously involves two interconnected catalytic cycles.[11] The palladium cycle mirrors those seen previously. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive and readily undergoes transmetalation with the palladium complex.
Causality: The copper(I) iodide co-catalyst is essential for activating the alkyne. An amine base like triethylamine or diisopropylamine serves a dual role: it deprotonates the terminal alkyne and acts as the solvent. A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often used, as it is readily reduced in situ to the active Pd(0) species.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1-1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) iodide, CuI (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (as solvent) and phenylacetylene via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS. The formation of ammonium salt precipitate is often observed.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of celite to remove catalysts and salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to afford the arylalkyne product.
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high stereoselectivity for the trans isomer.[5][13][14]
The cycle involves oxidative addition, followed by coordination of the alkene to the palladium center. A key migratory insertion step forms a new C-C bond and a palladium-alkyl intermediate. Finally, β-hydride elimination occurs to form the alkene product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base.[14]
Causality: Palladium(II) acetate is a common and effective precatalyst. A base, often an amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the HBr formed and regenerate the catalyst. A high-boiling polar aprotic solvent like DMF or DMA is typically used to ensure solubility and allow for higher reaction temperatures, which are often necessary for the Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2-1.5 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (1-5 mol%)
-
Triethylamine (Et₃N) (1.5-2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add this compound and Pd(OAc)₂.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100-130 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase extensively with water to remove DMF, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the substituted stilbene product.
Section 3: Safety, Handling, and Characterization
Safety:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[15]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Characterization: The products derived from the coupling reactions can be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, verify the formation of the new bond, and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the sulfonamide S=O stretches (typically ~1350 and 1160 cm⁻¹).
Conclusion
This compound is a highly valuable and adaptable building block for modern synthetic chemistry. The presence of a strategically placed aryl bromide allows for its reliable incorporation into diverse molecular scaffolds via robust and well-understood palladium-catalyzed cross-coupling methodologies. The protocols and insights provided in this guide demonstrate its utility in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Mizoroki-Heck reactions, empowering chemists to rapidly access novel compounds for drug discovery and materials science applications.
References
- National Center for Biotechnology Information.
- Wikipedia.
- Wikipedia. Heck reaction. [Link]
- Chemistry LibreTexts.
- Wikipedia. Sonogashira coupling. [Link]
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Molecules. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Molecules. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]
- ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. [Link]
- Scientific Reports. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- White Rose eTheses Online.
- ResearchGate. Pd/Cu-Catalyzed Cascade Heck-Type Reactions of Alkenyl Halides with Terminal Alkynes toward Substituted Pyrrolidine Analogues. [Link]
- Organic Letters. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
- Sinfoo Biotech. This compound,(CAS# 850429-75-3). [Link]
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Wikipedia. Pyrrolidine. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. This compound,(CAS# 850429-75-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. achmem.com [achmem.com]
Application Notes & Protocols: 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine as a Versatile Building Block in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the utility of 1-(3-bromo-4-methylphenylsulfonyl)pyrrolidine as a strategic building block in the synthesis of novel chemical entities. This document outlines the synthesis of the title compound, its key physicochemical properties, and detailed, field-proven protocols for its application in cornerstone cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: The Strategic Value of the Scaffold
In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer both biological relevance and synthetic versatility is paramount. The title compound, this compound, is a well-designed building block that combines three key pharmacophoric and synthetic elements:
-
The Pyrrolidine Ring : This saturated five-membered nitrogen heterocycle is a ubiquitous feature in over 30 FDA-approved drugs.[1] Its non-planar, sp³-rich structure provides access to three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[2] The pyrrolidine moiety can establish crucial interactions within protein binding pockets and its stereogenic centers allow for fine-tuning of pharmacological activity.[3]
-
The Sulfonamide Linker : The sulfonamide group is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to act as a hydrogen bond acceptor and donor.[4][5] It is a key functional group in a wide array of therapeutics, including antibacterial, antiviral, and anticancer agents.[6][7] Its presence often imparts favorable pharmacokinetic properties and contributes to target engagement.[8]
-
The Substituted Phenyl Ring : The 3-bromo-4-methylphenyl moiety serves as a versatile platform for molecular elaboration. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino substituents.[7][9] The methyl group can influence the molecule's lipophilicity and metabolic stability, and can engage in van der Waals interactions within a binding site.
This unique combination of features makes this compound an attractive starting point for the generation of compound libraries aimed at a variety of biological targets.
Physicochemical Properties & Data
| Property | Value | Source |
| CAS Number | 850429-75-3 | [6] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [6] |
| Molecular Weight | 304.21 g/mol | [10] |
| Appearance | Solid (typical) | [5] |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | [10] |
| Hazard Statements | H302, H315, H319, H332, H335 | [1] |
Synthesis of the Building Block
The synthesis of this compound is a straightforward two-step process, commencing with the preparation of the requisite sulfonyl chloride, followed by its reaction with pyrrolidine.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Bromo-4-methyl-benzenesulfonyl chloride
This protocol is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.
Materials:
-
2-Bromo-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid
-
Ice
Procedure:
-
Diazotization: In a three-necked flask, suspend 2-bromo-4-methylaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to below 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonyl Chloride Formation: In a separate flask, prepare a solution of copper(I) chloride in acetic acid and saturate it with sulfur dioxide gas.
-
Add the cold diazonium salt solution dropwise to the SO₂-saturated copper chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum. The crude 3-bromo-4-methyl-benzenesulfonyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This procedure details the nucleophilic substitution reaction to form the final product.
Materials:
-
3-Bromo-4-methyl-benzenesulfonyl chloride (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Triethylamine (1.5 eq) or Pyridine[11]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 3-bromo-4-methyl-benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred pyrrolidine solution over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound as a solid.
Application in Medicinal Chemistry: Cross-Coupling Reactions
The bromine atom on the phenyl ring is a key functional handle for diversification through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the synthesis of biaryl structures which are prevalent in many therapeutic agents.[7][12]
Caption: Suzuki-Miyaura coupling workflow.
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the coupling of the title compound with an arylboronic acid.[3][13]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Representative Data (Illustrative):
| Arylboronic Acid | Product | Typical Yield |
| Phenylboronic acid | 1-((4-methyl-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidine | 85-95% |
| 4-Methoxyphenylboronic acid | 1-((4'-methoxy-4-methyl-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidine | 80-90% |
| Pyridin-3-ylboronic acid | 1-((4-methyl-3-(pyridin-3-yl)phenyl)sulfonyl)pyrrolidine | 70-85% |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the synthesis of arylamines, which are key components of many pharmaceuticals.[9][14]
Caption: Buchwald-Hartwig amination workflow.
Protocol 4: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the amination of the title compound.[6][15]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Future Perspectives
This compound is a high-potential building block for medicinal chemistry programs. Its synthesis is robust and its strategically placed reactive handle allows for extensive diversification through reliable and well-understood cross-coupling methodologies. The inherent pharmacological relevance of its constituent parts—the pyrrolidine ring and the sulfonamide linker—makes it an ideal starting point for generating libraries of novel compounds for screening against a wide range of biological targets, including GPCRs, kinases, and proteases. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this versatile scaffold in the quest for next-generation therapeutics.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4'-chlorobenzhydryl chloride.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Mandal, M. K., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. RSC Advances, 11(38), 23685-23701.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Azam, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. In Silico Pharmacology, 11(1), 10.
- Dana Bioscience. (n.d.). (3-Bromo-4-methylphenyl)methanesulfonyl chloride 1g.
- Parkes, K. E., & Pryde, D. C. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. In RSC Drug Discovery Series (No. 1, pp. 210-274). Royal Society of Chemistry.
- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246429.
- Organic Syntheses. (n.d.). A CONCISE, ONE-POT SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES.
- Liu, X., et al. (2003). Three-dimensional quantitative structure-activity relationship study for phenylsulfonyl carboxylates using CoMFA and CoMSIA. Chemosphere, 53(8), 945-952.
- Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(13), 2535-2543.
- Mandal, M. K., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. RSC Advances, 11(38), 23685-23701.
- Al-Sha'er, M. A., et al. (2018). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 23(6), 1399.
- ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. achmem.com [achmem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Introduction
In the landscape of modern medicinal chemistry and materials science, the ability to efficiently construct complex molecular architectures from simple, readily available building blocks is paramount. Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, a distinction recognized with the 2010 Nobel Prize in Chemistry. These transformations offer unparalleled functional group tolerance, high yields, and predictable stereochemistry, making them indispensable in drug discovery and development.
This guide focuses on 1-(3-bromo-4-methylphenylsulfonyl)pyrrolidine , a versatile building block. The molecule incorporates three key structural motifs:
-
An Aryl Bromide: A reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions typically follows the trend: I > OTf > Br >> Cl.
-
A Sulfonamide Linker: A well-established pharmacophore present in numerous therapeutic agents, valued for its ability to act as a hydrogen bond donor and acceptor.
-
A Pyrrolidine Ring: A privileged saturated N-heterocycle found in a multitude of FDA-approved drugs and natural products, often contributing to desirable pharmacokinetic properties.
The strategic derivatization of this scaffold via cross-coupling enables the rapid generation of diverse compound libraries for screening and lead optimization. This document provides detailed, field-proven protocols for four key palladium-catalyzed transformations—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—tailored for researchers, chemists, and drug development professionals.
General Experimental Workflow
Successful cross-coupling reactions hinge on the careful exclusion of oxygen and moisture, as the active Pd(0) catalyst is susceptible to oxidation. The general workflow involves the meticulous assembly of the aryl bromide, coupling partner, catalyst, ligand, and base under an inert atmosphere.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. Its prominence stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.
Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of 1-((4-methyl-3'-(pyrrolidine-1-sulfonyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data & Rationale
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 80-90% |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 80 | 75-88% |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 88-96% |
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of aryl bromides. The dppf ligand's wide bite angle is believed to facilitate the reductive elimination step. For electron-rich or sterically hindered partners, more advanced ligands like SPhos may be required.
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate 'ate' complex, which facilitates transmetalation. K₂CO₃ is a cost-effective and generally effective choice, while Cs₂CO₃ can accelerate reactions with less reactive partners.
-
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is common. Water helps dissolve the inorganic base, while the organic solvent solubilizes the organic reagents and catalyst.
Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an unsaturated carbon. This reaction is highly valuable for synthesizing stilbenes, cinnamates, and other substituted olefins, with a general preference for forming the more thermodynamically stable trans-(E)-isomer.
Reaction Principle: The mechanism involves oxidative addition of Pd(0) to the aryl bromide, followed by coordination and migratory insertion of the alkene into the palladium-aryl bond (syn-carbopalladation). The final step is a syn-β-hydride elimination, which forms the alkene product and a hydrido-palladium(II) species that regenerates the Pd(0) catalyst in the presence of a base.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Synthesis of 1-(4-methyl-3-styrylphenylsulfonyl)pyrrolidine
-
Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Inerting: Seal the tube, and evacuate and backfill with argon. Repeat three times.
-
Reagent Addition: Under argon, add degassed, anhydrous N,N-Dimethylformamide (DMF, 5 mL), followed by styrene (1.5 mmol, 1.5 eq.) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq.) via syringe.
-
Reaction: Heat the sealed tube in an oil bath at 100-120 °C for 16-24 hours. The reaction should be stirred vigorously.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under vacuum. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the trans-stilbene derivative.
Data & Rationale
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 75-85% |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMAc | 130 | 80-92% |
| 1-Octene | PdCl₂(PPh₃)₂ (3) | None | NaOAc | NMP | 120 | 65-75% |
Causality Behind Choices:
-
Catalyst/Ligand: Pd(OAc)₂ is a common and inexpensive palladium source. It is reduced in situ to the active Pd(0) species. Phosphine ligands like P(o-tol)₃ or PPh₃ are often required to stabilize the catalyst and promote the reaction. For some applications, phosphine-free conditions can be developed.
-
Base: An amine base like triethylamine (Et₃N) is frequently used to neutralize the HBr generated during the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents like DMAc or NMP.
-
Alkene: Electron-deficient alkenes (like acrylates) often react more readily than electron-neutral or electron-rich ones. The regioselectivity of addition is influenced by steric and electronic factors.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is a highly reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction is fundamental to the synthesis of aryl alkynes, which are precursors to conjugated polymers, pharmaceuticals, and complex natural products. A key feature is the use of a dual-catalyst system, employing both palladium and copper(I).
Reaction Principle: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex. Subsequent reductive elimination furnishes the aryl alkyne product and regenerates the Pd(0) catalyst.
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 1-(4-methyl-3-(phenylethynyl)phenylsulfonyl)pyrrolidine
-
Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inerting: Seal the flask and place it under an argon atmosphere by evacuating and backfilling three times.
-
Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and degassed diisopropylamine (DIPA, 3.0 mmol, 3.0 eq.). Stir to dissolve the solids. Finally, add phenylacetylene (1.1 mmol, 1.1 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. The reaction can be gently heated (e.g., to 50 °C) if the conversion is slow.
-
Work-up: Upon completion, dilute the reaction with diethyl ether (20 mL) and filter through a pad of Celite® to remove precipitated salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to afford the product.
Data & Rationale
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | THF | RT | 85-95% |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 60 | 80-90% |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 88-97% |
Causality Behind Choices:
-
Dual Catalyst: The synergy between palladium and copper is key. Palladium orchestrates the main cycle, while copper(I) acts as a co-catalyst to activate the alkyne, allowing the reaction to proceed under much milder conditions than copper-free variants.
-
Base/Solvent: An amine base (Et₃N, DIPA) is essential. It serves to deprotonate the terminal alkyne and neutralize the HBr formed, driving the reaction forward. It can often serve as the solvent or co-solvent.
-
Copper-Free Conditions: While classic Sonogashira coupling is highly effective, the copper co-catalyst can sometimes lead to undesired alkyne homocoupling (Glaser coupling). In such cases, copper-free protocols have been developed, though they may require higher temperatures or more specialized ligands.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines. This reaction has largely replaced harsher classical methods (e.g., Ullmann condensation) and is a cornerstone of pharmaceutical synthesis, where the aryl-amine linkage is ubiquitous.
Reaction Principle: The catalytic cycle begins with the oxidative addition of Pd(0) to the aryl bromide. The resulting Pd(II) complex then undergoes coordination with the amine. A base deprotonates the coordinated amine to form a palladium amide complex. The crucial and often rate-limiting step is the reductive elimination from this amide complex to form the C-N bond of the product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of 1-((4-methyl-3-(morpholino)phenyl)sulfonyl)pyrrolidine
-
Preparation: In a glovebox, add this compound (1.0 mmol, 1.0 eq.), Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and a specialized phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%) to an oven-dried vial.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq.) to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a plug of Celite.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel to isolate the desired arylamine product.
Data & Rationale
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 90-99% |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 85-95% |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.5) | LiHMDS | THF | 80 | 88-96% |
| Pyrrolidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 82-93% |
Causality Behind Choices:
-
Ligand: This is the most critical parameter. The reductive elimination to form the C-N bond is often difficult. Bulky, electron-rich phosphine ligands (the so-called "Buchwald ligands" like XPhos, RuPhos, etc.) are essential as they accelerate this rate-limiting step. The choice of ligand depends heavily on the specific substrates being coupled.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many systems. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more reactive or base-sensitive substrates.
-
Palladium Source: While Pd(OAc)₂ is common, Pd₂(dba)₃ is a Pd(0) source that does not require in situ reduction, making it a reliable choice for initiating the catalytic cycle directly.
References
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-N-phenylbenzenesulfonamide.
- Alfa Chemistry. Heck Reaction.
- Organic Chemistry Portal. Heck Reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- Request PDF. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners.
- Wikipedia. Buchwald–Hartwig amination.
- NROChemistry. Sonogashira Coupling.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. Sonogashira coupling.
- The Royal Society of Chemistry. CHAPTER 11: Heck Reactions.
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- PMC - NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Lancaster University. Reactions affording novel pyrrolidines catalysed by palladium.
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction facilitates the arylation or vinylation of alkenes with aryl or vinyl halides (or triflates), leading to the synthesis of substituted alkenes with a high degree of stereoselectivity, typically favoring the E-isomer.[4][5][6] The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1][3]
The reaction typically proceeds via a catalytic cycle involving a Pd(0) active species.[1][2] Key steps in the mechanism include the oxidative addition of the aryl halide to the Pd(0) center, coordination of the alkene, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[2][7][8] A base is essential to neutralize the generated hydrohalic acid and regenerate the active Pd(0) catalyst for the next cycle.[2][9]
This application note provides a detailed protocol for the Heck reaction utilizing 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine , a substrate of interest in medicinal chemistry and materials science due to the prevalence of the aryl sulfonamide scaffold in bioactive molecules. While specific literature on the Heck coupling of this exact substrate is not prevalent, the following protocol is designed based on well-established principles for the reaction of aryl bromides.
Understanding the Substrate: this compound
The reactivity of this compound in a Heck reaction is primarily dictated by the aryl bromide moiety. The carbon-bromine bond is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The electron-withdrawing nature of the sulfonyl group can potentially influence the rate of oxidative addition. The pyrrolidine ring is not expected to directly participate in the reaction but its steric and electronic properties, along with those of the methyl group, may subtly influence the overall reaction efficiency.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for researchers. The causality behind each experimental choice is explained to allow for logical troubleshooting and optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Starting aryl bromide. |
| Alkene (e.g., n-butyl acrylate, styrene) | ≥99% | Commercially Available | Coupling partner. Should be filtered through basic alumina to remove inhibitors if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9][10] |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | Commercially Available | A bulky, electron-rich phosphine ligand that can enhance catalyst activity and stability.[11] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | A common base used to neutralize the HBr formed during the reaction.[2][3] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | A polar aprotic solvent suitable for Heck reactions.[12] |
| Diethyl ether | Anhydrous | Commercially Available | For workup and extraction. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Prepared in-house | For workup. |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Prepared in-house | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with a heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column for flash chromatography
Detailed Step-by-Step Methodology
1. Catalyst Precursor and Ligand Preparation (Inert Atmosphere)
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen. Performing the initial setup under an inert atmosphere prevents catalyst degradation and ensures optimal activity.
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
2. Reagent Addition
-
Rationale: The order of addition is important. The catalyst and ligand are typically mixed before the addition of other reagents to facilitate the formation of the active catalytic species.
-
Procedure:
-
Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the alkene (e.g., n-butyl acrylate or styrene, 1.2 mmol, 1.2 equiv). Using a slight excess of the alkene can help drive the reaction to completion.
-
Add triethylamine (1.5 mmol, 1.5 equiv).
-
3. Reaction Execution
-
Rationale: The reaction temperature is a critical parameter. For aryl bromides, temperatures between 80-120 °C are typically required to achieve a reasonable reaction rate.[6] Reaction progress should be monitored to determine the optimal reaction time.
-
Procedure:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl bromide spot indicates the reaction's progression.
-
4. Work-up and Purification
-
Rationale: The work-up procedure is designed to remove the solvent, excess reagents, and byproducts, isolating the crude product for further purification.
-
Procedure:
-
Once the reaction is complete (as determined by TLC, typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL) and water (20 mL).
-
Separate the layers. Wash the organic layer sequentially with water (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Data Presentation: A Framework for Success
The following table provides a summary of the proposed reaction conditions and expected outcomes. Researchers should use this as a baseline and optimize as needed for their specific alkene coupling partner.
| Parameter | Value | Rationale |
| Stoichiometry | ||
| This compound | 1.0 equiv | Limiting reagent. |
| Alkene | 1.2 equiv | Slight excess to favor product formation. |
| Pd(OAc)₂ | 2 mol% | A typical catalyst loading for Heck reactions. |
| P(o-tol)₃ | 4 mol% | A 2:1 ligand-to-palladium ratio is common. |
| Et₃N | 1.5 equiv | Sufficient to neutralize the generated HBr. |
| Reaction Conditions | ||
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and catalyst.[13][12] |
| Temperature | 100 °C | A common temperature for Heck reactions with aryl bromides.[6] |
| Time | 12-24 h | Typical reaction time; should be monitored by TLC. |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) catalyst from oxidation. |
| Expected Yield | >70% | Based on typical yields for Heck reactions of unactivated aryl bromides. |
Visualizing the Science: Diagrams and Workflows
The Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction, illustrating the key steps from oxidative addition to catalyst regeneration.
Experimental Workflow
Caption: A streamlined workflow for the Heck reaction of this compound.
Trustworthiness and Self-Validation
The success of this protocol relies on careful execution and monitoring. The use of TLC is a crucial self-validating step. A successful reaction will show the consumption of the starting aryl bromide and the appearance of a new, less polar product spot. If the reaction stalls, common troubleshooting steps include:
-
Verifying Catalyst Activity: Ensure the palladium precursor and ligand are of high quality and that the reaction was set up under strictly anaerobic conditions.
-
Checking the Base: The base must be anhydrous and of sufficient strength to neutralize the generated acid.
-
Solvent Purity: The use of anhydrous solvent is critical, as water can interfere with the catalytic cycle.[14]
-
Temperature Optimization: If the reaction is sluggish, a modest increase in temperature (e.g., to 110-120 °C) may be beneficial, though this can also lead to byproduct formation.
Conclusion
The Heck reaction is a robust and reliable method for C-C bond formation. This application note provides a comprehensive and logically structured protocol for the successful execution of the Heck reaction with this compound. By understanding the rationale behind each step, researchers can confidently apply and adapt this methodology to synthesize a wide range of valuable substituted alkenes for applications in drug discovery and materials science.
References
- BYJU'S. Heck Reaction Mechanism. [Link]
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Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Abstract & Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5] Traditional methods for constructing these bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The Buchwald-Hartwig reaction overcomes many of these limitations, enabling the coupling of a wide array of aryl halides and pseudohalides with various nitrogen nucleophiles.[1][4]
This application note provides a detailed technical guide for the Buchwald-Hartwig amination of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine , a substrate featuring an aryl bromide functionalized with an electron-withdrawing sulfonamide group. The presence of the sulfonamide moiety makes this transformation particularly relevant for the synthesis of complex molecules in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer expert insights into reaction optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][6]
The key steps are:
-
Activation of Pre-catalyst: If a Pd(II) source like Pd(OAc)₂ is used, it is first reduced in situ to the active Pd(0) species.[2] The use of well-defined Pd(0) sources or modern pre-catalysts that readily generate the active LPd(0) complex upon exposure to a base is often preferred for reproducibility.[6]
-
Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the substrate. This is often the rate-determining step of the cycle and results in the formation of a Pd(II) complex.[1][7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a more nucleophilic palladium-amido complex.[3][9]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Protocol Design: Causality and Component Selection
A successful cross-coupling reaction is a synergistic interplay of catalyst, ligand, base, and solvent. The choices outlined below are based on established principles for coupling aryl bromides with secondary amines.
-
Palladium Pre-catalyst: We recommend a modern, air-stable pre-catalyst such as a G4-palladium pre-catalyst (e.g., (BrettPhos)Pd(indenyl)Cl). These complexes offer excellent reliability and generate the active LPd(0) species under mild conditions with high efficiency, minimizing catalyst decomposition pathways.[7]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[1] For the coupling of secondary amines, ligands like BrettPhos or XPhos are excellent choices, as they promote high catalytic turnover and suppress side reactions.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this type of transformation.[6][9] However, if the substrate contains base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may require higher temperatures or longer reaction times.[2][9]
-
Solvent: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are standard choices that offer good solubility for the reagents and can be heated to the required temperatures.[9][11] It is crucial that the solvent is thoroughly degassed to remove dissolved oxygen, which can poison the palladium catalyst.[12]
Detailed Experimental Protocol
This protocol describes the coupling of This compound with Morpholine as a representative secondary amine nucleophile.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 850429-75-3 | 304.20 | 304.2 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 104.5 | 1.2 | 1.2 |
| BrettPhos Pd G4 Pre-catalyst | 1445085-87-9 | 868.53 | 17.4 | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 134.5 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - | - |
Equipment
-
Oven-dried 25 mL Schlenk flask or microwave vial with a magnetic stir bar
-
Nitrogen or Argon gas line with a manifold
-
Syringes and needles for liquid transfer
-
Magnetic stir plate with heating capabilities
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup (under Inert Atmosphere):
-
Place the magnetic stir bar into the Schlenk flask and flame-dry the flask under high vacuum. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add this compound (304.2 mg, 1.0 mmol), BrettPhos Pd G4 Pre-catalyst (17.4 mg, 0.02 mmol), and Sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Seal the flask with a septum. Evacuate and backfill the flask with inert gas three times to ensure a completely inert environment.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Finally, add morpholine (105 µL, 1.2 mmol) via syringe. The solution may change color upon addition of the amine.
Reaction Execution:
-
Place the sealed flask in a pre-heated oil bath or heating block set to 100 °C .[7]
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
Work-up and Purification:
-
Once the reaction is complete (or no further conversion is observed), remove the flask from the heat and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
Troubleshooting Common Issues
Even robust protocols can encounter issues. A logical approach to troubleshooting is essential for success.[12][13]
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active base/acidic impurities. 3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique. Use freshly opened bottles of catalyst and ligand. 2. Use a fresh bottle of high-purity base. 3. Increase the temperature in 10 °C increments. |
| Dehalogenation of Starting Material | 1. Presence of trace water leading to hydrodehalogenation. 2. β-hydride elimination from the amido complex.[1] | 1. Use rigorously dried solvents and glassware. 2. This is less common with secondary cyclic amines but consider screening a different ligand/base system if it persists. |
| Formation of Biaryl Byproduct | Homocoupling of the aryl bromide, often due to catalyst decomposition at high temperatures. | 1. Lower the reaction temperature. 2. Slightly increase the ligand-to-palladium ratio (e.g., L:Pd of 1.2:1). |
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Deng, Y., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- This compound. Sinfoo Biotech. [Link]
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The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
Introduction: Why Pyrrolidine?
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its prevalence in a multitude of natural products, from alkaloids to amino acids like proline, has long signaled its biological significance.[1][3] This has spurred extensive research, revealing the pyrrolidine motif in numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[3][4] The power of the pyrrolidine scaffold lies in its unique stereochemical and conformational properties. The sp³-hybridized carbon atoms allow for a three-dimensional architecture that can effectively probe the pharmacophore space of biological targets.[3][5] Furthermore, the presence of multiple stereogenic centers and the non-planar "puckered" conformation of the ring provide a level of structural diversity that is crucial for achieving high-potency and selective drug candidates.[3][5] This guide will provide an in-depth exploration of the application of pyrrolidine derivatives in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.
I. The Versatility of Pyrrolidine Derivatives in Medicine
The structural features of the pyrrolidine ring have been exploited to develop drugs for a vast array of diseases. The nitrogen atom can act as a key hydrogen bond acceptor or a point of substitution to modulate physicochemical properties, while the carbon backbone can be functionalized to interact with specific pockets of a target protein.[3]
| Therapeutic Area | Examples of Pyrrolidine-Containing Drugs | Mechanism of Action (Brief) |
| Antiviral | Telaprevir, Ombitasvir | Inhibition of viral proteases (HCV NS3/4A) or other essential viral proteins.[6] |
| Antihypertensive | Captopril, Enalapril | Angiotensin-converting enzyme (ACE) inhibitors.[1][4] |
| Anticonvulsant | Levetiracetam, Brivaracetam | Modulate synaptic vesicle protein 2A (SV2A) to reduce nerve transmission.[7] |
| Antibacterial | Clindamycin, Anisomycin | Inhibition of bacterial protein synthesis.[1][4] |
| Oncology | Pacritinib, Futibatinib | Inhibition of kinases (e.g., JAK2, FGFR) involved in cancer cell proliferation.[4] |
| Neurodegenerative | Aniracetam | Nootropic agent with effects on AMPA receptors.[4] |
| Anticholinergic | Procyclidine, Glycopyrronium | Blockade of muscarinic acetylcholine receptors.[1][4] |
II. Synthetic Strategies for Crafting Bioactive Pyrrolidines
The synthesis of functionalized pyrrolidine derivatives is a cornerstone of their application in drug discovery. Various synthetic methodologies have been developed to control the stereochemistry and substitution patterns of the pyrrolidine ring.
A. The Power of [3+2] Cycloaddition Reactions
One of the most powerful and widely used methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction. This reaction involves the combination of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene, to stereoselectively form a five-membered ring.
Caption: Palladium-catalyzed synthesis of a 3-aryl-pyrrolidine.
III. Biological Evaluation of Pyrrolidine Derivatives
Once synthesized, novel pyrrolidine derivatives must be evaluated for their biological activity. A variety of in vitro assays are employed to determine their efficacy and mechanism of action.
A. Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells. [1][8]It measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol 2: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Pyrrolidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative in cell culture medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [9][10][11][12][13]
Protocol 3: Broth Microdilution MIC Assay
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Pyrrolidine derivative stock solution (in a suitable solvent)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrrolidine derivative in CAMHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
C. Enzyme Inhibition Assays
Many pyrrolidine derivatives exert their therapeutic effects by inhibiting specific enzymes. [14][15]Enzyme inhibition assays are crucial for determining the potency and mechanism of action of these compounds.
Protocol 4: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes. [7][12][16][17][18][19]This protocol describes a fluorometric assay to screen for DPP-4 inhibitors.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 assay buffer
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Pyrrolidine derivative stock solution (in DMSO)
-
Sitagliptin (positive control inhibitor)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP-4 enzyme, substrate, and serial dilutions of the pyrrolidine derivative and sitagliptin in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the diluted pyrrolidine derivative (or positive control or vehicle), and the DPP-4 enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the DPP-4 substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the pyrrolidine derivative and calculate the IC₅₀ value.
Diagram: Workflow for a Typical Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
IV. Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the design and discovery of new therapeutic agents. Its unique structural and stereochemical properties provide a foundation for developing potent and selective drugs for a wide range of diseases. The synthetic and biological evaluation protocols detailed in this guide offer a practical framework for researchers in the field to explore the vast potential of pyrrolidine derivatives and contribute to the advancement of modern medicine.
V. References
-
Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 38.
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Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4895.
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Poyraz, S., Yilmaz, I., & Yesilada, O. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247158.
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Poyraz, S., Yilmaz, I., & Yesilada, O. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247158.
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Suresh, P., & Nanjan, M. J. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5227-5250.
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JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]
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Nivetha, N., Venkatesan, J., Murugan, D., Rangasamy, L., Wu, S. P., & Velmathi, S. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 15(24), 13863-13875. [Link]
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OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved January 11, 2026, from [Link]
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White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved January 11, 2026, from [Link]
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Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved January 11, 2026, from [Link]
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Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Retrieved January 11, 2026, from [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Research and Reviews. (2022). Analytical Procedure of Thin Layer Chromatography Technique. [Link]
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Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
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PubMed. (2017). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. [Link]
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ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]
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MIT OpenCourseWare. (n.d.). Column Chromatography. Retrieved January 11, 2026, from [Link]
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ACS Publications. (2011). Design, Synthesis, and Biological Evaluation of Dual Binding Site Acetylcholinesterase Inhibitors: New Disease-Modifying Agents for Alzheimer's Disease. [Link]
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Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
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NIH. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. [Link]
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
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NIH. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
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Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved January 11, 2026, from [Link]
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ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
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Semantic Scholar. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
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Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
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Amanote Research. (n.d.). Synthesis of Pyrrolidines via Palladium(II)-Catalyzed. Retrieved January 11, 2026, from [Link]
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MDPI. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. [Link]
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Synthesis of novel heterocyclic compounds from 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
An in-depth guide to the synthesis of novel heterocyclic compounds from the versatile building block, 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine. This document provides senior researchers and drug development professionals with advanced synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind key transformations.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. The pyrrolidine ring, a five-membered saturated heterocycle, is particularly favored in drug design.[1][2] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional pharmacophore space, often leading to improved binding affinity and pharmacokinetic properties compared to flat, aromatic systems.[1][3] When combined with a sulfonamide linker—a classic pharmacophore known for a wide spectrum of biological activities[4][5]—the resulting scaffold becomes highly attractive for drug discovery programs.
This compound emerges as a powerful and versatile starting material. It strategically combines three key features:
-
A Privileged Pyrrolidine-Sulfonamide Core: This unit is prevalent in numerous biologically active molecules.[6]
-
An Aryl Bromide Handle: The bromine atom serves as a highly reliable and versatile reaction site for modern cross-coupling chemistry.
-
Defined Substitution Pattern: The fixed positions of the bromo, methyl, and sulfonylpyrrolidine groups provide a solid anchor for building molecular complexity in a controlled manner.
This application note details robust, palladium-catalyzed cross-coupling methodologies to transform this starting material into a diverse library of novel, complex heterocyclic structures. We will focus on two cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7][8]
Core Synthetic Approach: Palladium-Catalyzed Functionalization
The central strategy involves leveraging the aryl bromide for palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad functional group tolerance, high efficiency, and well-understood mechanisms, making them indispensable tools in pharmaceutical synthesis.[7][9]
Our general workflow is designed for modularity, allowing for the creation of diverse compound libraries from a single, readily available precursor.[10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Precursor
This protocol describes the synthesis of 1-([1,1'-biphenyl]-3-ylsulfonyl)pyrrolidine , a precursor for potential fused-ring systems.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 320 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Solvent Addition & Degassing: Add toluene (8 mL) and water (2 mL). Purge the reaction mixture with argon or nitrogen for 15 minutes to remove oxygen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / PPh₃ | A robust and cost-effective system for standard Suzuki couplings. [11] |
| Base | K₂CO₃ | Essential for the transmetalation step to form the boronate species. [12] |
| Solvent | Toluene/Water | Biphasic system aids in dissolving both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (Ar/N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Application Protocol 2: Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. [8][13]This reaction is exceptionally valuable for directly synthesizing N-aryl heterocycles or for introducing nitrogen-based functional groups that can participate in subsequent cyclization steps.
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction begins with the Oxidative Addition of the aryl bromide to Pd(0). The resulting Pd(II) complex coordinates the amine. A strong base is then used to deprotonate the coordinated amine, forming a palladium-amido complex. The final Reductive Elimination step forms the C-N bond and regenerates the active Pd(0) catalyst. [14][15]The choice of a sterically hindered phosphine ligand is often crucial for promoting the reductive elimination step, especially with less reactive amines. [15]
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of an N-Aryl Heterocycle
This protocol describes the direct synthesis of 1-((4-methyl-3-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidine , a novel compound containing a pyrazole moiety.
Materials:
-
This compound (1.0 eq)
-
Pyrazole (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (320 mg, 1.0 mmol), pyrazole (102 mg, 1.5 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and Xantphos (17.4 mg, 0.03 mmol) in a small amount of anhydrous dioxane. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the target N-aryl heterocycle.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A highly active system for coupling N-heterocycles. Xantphos is a bidentate ligand that promotes efficient reductive elimination. [16] |
| Base | Cs₂CO₃ | A strong, yet non-nucleophilic base, effective for deprotonating N-H bonds in heterocycles. [16] |
| Solvent | Anhydrous Dioxane | A polar aprotic solvent suitable for high-temperature Buchwald-Hartwig reactions. |
| Temperature | 110 °C | Higher temperatures are often required for coupling less nucleophilic N-heterocycles. [17] |
| Atmosphere | Inert (Ar) | Crucial for maintaining the stability and activity of the Pd(0) catalyst. |
Conclusion
This compound is a highly valuable building block for the synthesis of novel heterocyclic compounds. The protocols detailed in this note for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable and versatile pathways to a wide range of complex chemical entities. By leveraging these established palladium-catalyzed reactions, researchers can efficiently generate libraries of drug-like molecules for screening in various therapeutic areas, accelerating the pace of drug discovery and development.
References
- Title: Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition | Chemical Reviews Source: American Chemical Society URL:[Link]
- Title: Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SpringerLink URL:[Link]
- Title: Palladium-Catalyzed Approach to the Synthesis of S-heterocycles Source: Taylor & Francis Online URL:[Link]
- Title: Palladium-Catalyzed Synthesis of Linked Bis-Heterocycles: Synthesis and Investigation of Photophysical Properties Source: Journal of the American Chemical Society URL:[Link]
- Title: Palladium Catalyzed Synthesis of Heterocycles Source: DOKUMEN.PUB URL:[Link]
- Title: Sulfonamides: Classification, mode of action, uses and structure activity relationship Source: The Pharma Innov
- Title: The recent progress of sulfonamide in medicinal chemistry Source: ResearchG
- Title: Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions Source: Organic Letters URL:[Link]
- Title: Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide Source: YouTube URL:[Link]
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Expert Review of Anti-infective Therapy URL:[Link]
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry URL:[Link]
- Title: Med.chem sulfonamides Source: Slideshare URL:[Link]
- Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: Organic Chemistry D
- Title: Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly Source: Chemical Communic
- Title: Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes Source: The Journal of Organic Chemistry URL:[Link]
- Title: Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
- Title: Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides Source: Synlett URL:[Link]
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- Title: Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr Source: ResearchG
- Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: PMC - NIH URL:[Link]
- Title: Ullmann condens
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- Title: Buchwald–Hartwig amin
- Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: The Journal of Organic Chemistry URL:[Link]
- Title: Ullmann Reaction Source: Organic Chemistry Portal URL:[Link]
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- Title: The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides Source: The Journal of Organic Chemistry URL:[Link]
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- Title: (PDF)
- Title: Synthesis of 4-(trifluoromethyl)
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Application Notes & Protocols: Derivatization of the Pyrrolidine Ring in N-Sulfonyl Compounds
Abstract
The N-sulfonyl pyrrolidine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique stereochemical and electronic properties.[1] The sulfonyl group is not merely a protecting group; it profoundly influences the reactivity of the pyrrolidine ring, enabling a diverse array of derivatization strategies that are crucial for structure-activity relationship (SAR) studies in drug discovery.[2] This guide provides an in-depth analysis of key methodologies for the functionalization of the pyrrolidine ring in N-sulfonyl compounds, focusing on the causality behind experimental choices and providing detailed, field-proven protocols. We will explore strategies ranging from classical deprotonation/alkylation to modern C-H functionalization, offering researchers a comprehensive toolkit for synthesizing novel pyrrolidine-based molecules.
Introduction: The Strategic Role of the N-Sulfonyl Group
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the design of biologically active compounds.[1] Its non-planar, puckered conformation allows substituents to be projected into three-dimensional space, facilitating precise interactions with biological targets.[1] When the pyrrolidine nitrogen is substituted with a sulfonyl group (e.g., tosyl, nosyl, mesyl), the chemical properties of the ring are significantly altered.
Key Influences of the N-Sulfonyl Group:
-
Activation of α-Protons: The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the protons on the adjacent α-carbons (C2 and C5). This activation is fundamental to deprotonation-based derivatization strategies.
-
Stereoelectronic Control: The bulky and electronically defined sulfonyl group can direct the stereochemical outcome of reactions, influencing the approach of reagents and stabilizing specific conformations of reaction intermediates.
-
Chemical Stability: The sulfonamide bond is robust, withstanding a wide range of reaction conditions, making it an excellent protecting group during multi-step syntheses.[3]
This guide will focus on leveraging these properties for the targeted derivatization of the pyrrolidine core.
Core Derivatization Strategies
The functionalization of the N-sulfonyl pyrrolidine ring can be broadly categorized into two primary approaches: methods that rely on the acidity of the α-protons and methods that directly functionalize C-H bonds at other positions.
α-Functionalization via Deprotonation and Electrophilic Trapping
The most established strategy for derivatizing N-sulfonyl pyrrolidines is the deprotonation at the C2 position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. This method provides a reliable route to 2-substituted pyrrolidines.
Causality of Experimental Choices:
-
Base Selection: The choice of base is critical. Strong organolithium bases like sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) are required to effectively deprotonate the α-carbon. The choice between them can influence the rate and selectivity of the reaction.
-
Ligand/Additive: The addition of a chelating agent, such as tetramethylethylenediamine (TMEDA), is often essential. TMEDA breaks down the oligomeric aggregates of the organolithium reagent, increasing its reactivity and preventing side reactions.[4]
-
Solvent and Temperature: Anhydrous, non-protic solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are mandatory to prevent quenching of the highly reactive organolithium species. Reactions are conducted at low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate and minimize side reactions.
The general workflow for this transformation is depicted below.
Caption: General workflow for α-functionalization.
Protocol 1: α-Alkylation of N-Tosylpyrrolidine
This protocol describes a representative procedure for the alkylation of N-tosylpyrrolidine at the C2 position using iodomethane as the electrophile.
Materials:
-
N-Tosylpyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)
-
Tetramethylethylenediamine (TMEDA)
-
Iodomethane (MeI)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Apparatus Setup: Assemble an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: To the flask, add N-tosylpyrrolidine (1.0 eq) and anhydrous diethyl ether (approx. 0.1 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add TMEDA (1.2 eq) to the cooled solution. Then, add s-BuLi (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Anion Formation: Stir the resulting orange-red solution at -78 °C for 2 hours.
-
Electrophilic Trapping: Add iodomethane (1.5 eq) dropwise to the solution. The color should dissipate. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature over 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 2-methyl-N-tosylpyrrolidine.
Data Summary Table:
| Electrophile | Product | Typical Yield | Diastereoselectivity |
| Iodomethane | 2-Methyl-N-tosylpyrrolidine | 75-85% | N/A |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-N-tosylpyrrolidine | 60-70% | ~3:1 dr |
| Benzyl Bromide | 2-Benzyl-N-tosylpyrrolidine | 70-80% | N/A |
Transition Metal-Catalyzed C-H Functionalization
While deprotonation methods are powerful for α-functionalization, derivatizing other positions (β and γ) on the pyrrolidine ring has historically been more challenging. Recent advances in transition-metal catalysis have opened new avenues for direct C(sp³)-H functionalization, where the N-sulfonyl group can act as a directing group.[2][5]
Mechanistic Principle:
These reactions typically involve a transition metal catalyst (e.g., Palladium, Rhodium, Copper) that coordinates to the sulfonamide oxygen.[2] This brings the metal center into proximity with the C-H bonds of the pyrrolidine ring, allowing for selective cleavage and subsequent bond formation with a coupling partner. This strategy can provide access to arylated, alkenylated, or aminated pyrrolidines at positions not accessible through classical methods.[6]
Caption: Simplified mechanism for directed C-H activation.
Protocol 2: Palladium-Catalyzed δ-C–H Arylation of a Linear N-Sulfonamide
While direct functionalization of the pyrrolidine ring itself is an evolving field, protocols developed for linear sulfonamides demonstrate the core principles that can be adapted. This protocol, inspired by work on radical relay mechanisms, illustrates a strategy for functionalizing a C-H bond distant from the nitrogen atom.[6]
Materials:
-
N-Fluorobenzenesulfonamide derivative (as radical precursor)
-
Arylboronic acid
-
Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂)
-
Bis(oxazoline) ligand (e.g., L1)
-
Lithium carbonate (Li₂CO₃)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
Reaction Setup: In a glovebox, add the N-fluorosulfonamide (1.0 eq), arylboronic acid (2.0 eq), Cu(OTf)₂ (10 mol%), bis(oxazoline) ligand (11 mol%), and Li₂CO₃ (2.0 eq) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous DCE to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 60 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the δ-arylated sulfonamide product.
Trustworthiness and Validation: This protocol is based on established literature methods for C-H functionalization.[6] Validation should include full characterization of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the structure and regioselectivity of the arylation.
Applications in Drug Development
The ability to precisely derivatize the N-sulfonyl pyrrolidine core is paramount in medicinal chemistry. These strategies allow for the systematic exploration of the chemical space around the scaffold to optimize pharmacological properties.
-
SAR Studies: By synthesizing a library of analogs with diverse substituents at various positions, researchers can determine which functionalities enhance potency, selectivity, and metabolic stability. For example, in the development of GlyT1 inhibitors for schizophrenia, substitutions on the pyrrolidine ring were critical for modulating activity.[1]
-
Improving Pharmacokinetics: Derivatization can be used to tune physicochemical properties like lipophilicity and polarity, which directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lead Optimization: Novel pyrrolidine sulfonamides have been developed as potent antagonists for targets like the TRPV4 ion channel, where core modifications led to improved potency and pharmacokinetic properties.[7]
Conclusion and Future Outlook
The derivatization of the N-sulfonyl pyrrolidine ring is a mature yet continually evolving field. While classical α-lithiation remains a workhorse for accessing 2-substituted analogs, the future lies in the development of more sophisticated C-H functionalization methods. The pursuit of catalytic, enantioselective reactions that can functionalize any position on the ring with high precision will provide unprecedented tools for drug discovery professionals. As these methods become more robust and predictable, they will accelerate the design and synthesis of next-generation therapeutics built upon this versatile scaffold.
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- Various Authors. (n.d.). Derivatization of complex sulfonamides through the parent sulfonyl.
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Scale-Up Synthesis of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine: An In-Depth Technical Guide
Introduction
1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine is a key building block in contemporary drug discovery, finding application as a versatile intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted aryl sulfonamide, is prevalent in a range of therapeutic agents. The development of a robust and scalable synthetic process for this compound is therefore of significant interest to researchers and professionals in the pharmaceutical and chemical industries.
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and strategic considerations for each stage of the process, ensuring both technical accuracy and practical applicability. The protocols described herein are designed to be self-validating, with a strong emphasis on safety, efficiency, and product purity.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its reaction with pyrrolidine. This approach is favored for its reliability and scalability.
Step 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl Chloride
The preparation of 3-bromo-4-methylbenzenesulfonyl chloride is accomplished via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a wide range of functionalities. This process involves the diazotization of 3-bromo-4-methylaniline, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Step 2: Sulfonamide Formation
The final product is obtained through the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by pyrrolidine. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a potent nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is utilized to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the stable sulfonamide bond.[1][2]
Experimental Protocols
PART A: Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Bromo-4-methylaniline | 98% | Commercially Available | |
| Sodium Nitrite | ACS Reagent | Commercially Available | |
| Hydrochloric Acid | Concentrated (37%) | Commercially Available | |
| Sulfur Dioxide | Gas | Commercially Available | |
| Copper(I) Chloride | 97% | Commercially Available | |
| Acetic Acid | Glacial | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Pyrrolidine | 99% | Commercially Available | |
| Triethylamine (TEA) | 99.5% | Commercially Available | |
| Sodium Sulfate | Anhydrous | Commercially Available | |
| Diethyl Ether | ACS Reagent | Commercially Available | |
| Hexanes | ACS Reagent | Commercially Available |
PART B: Synthesis of 3-Bromo-4-methylbenzenesulfonyl Chloride
Safety First: This procedure involves the use of corrosive and toxic substances. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
-
Diazotization:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-bromo-4-methylaniline (100 g, 0.538 mol) and a mixture of glacial acetic acid (300 mL) and concentrated hydrochloric acid (150 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (41.0 g, 0.594 mol) in water (80 mL) and add this solution dropwise to the aniline slurry over a period of 1-2 hours, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sulfonylation:
-
In a separate 2 L three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, prepare a solution of copper(I) chloride (10.6 g, 0.107 mol) in glacial acetic acid (500 mL).
-
Cool this solution to 10-15 °C and bubble sulfur dioxide gas through the solution with vigorous stirring until saturation is achieved.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the sulfur dioxide-saturated catalyst solution over 1-2 hours. Maintain the reaction temperature between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 3 L of ice-water with stirring.
-
The crude 3-bromo-4-methylbenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dissolve the crude product in dichloromethane (500 mL), and wash the organic layer with water (2 x 250 mL) and brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from a mixture of diethyl ether and hexanes.
-
PART C: Synthesis of this compound
Safety First: Pyrrolidine and triethylamine are flammable and corrosive. Handle with care in a well-ventilated fume hood.
-
Reaction Setup:
-
In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrolidine (42.0 g, 0.591 mol) and triethylamine (60.0 g, 0.593 mol) in anhydrous dichloromethane (500 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (130 g, 0.475 mol) in anhydrous dichloromethane (250 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred pyrrolidine solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with 1 M hydrochloric acid (2 x 250 mL), water (250 mL), and brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Process Visualization
Caption: Overall workflow for the two-step synthesis.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Predicted shifts: Aromatic protons as multiplets in the range of 7.5-8.0 ppm. Pyrrolidine protons as multiplets around 3.3 ppm and 1.8 ppm. Methyl protons as a singlet around 2.5 ppm. |
| ¹³C NMR | Predicted shifts: Aromatic carbons in the range of 120-145 ppm. Pyrrolidine carbons around 48 ppm and 25 ppm. Methyl carbon around 20 ppm. |
| Mass Spec (MS) | Expected [M+H]⁺ peak at m/z 306.0 and [M+H+2]⁺ peak at m/z 308.0, characteristic of a monobrominated compound. |
| HPLC | Purity should be ≥98%. |
Process Safety and Optimization
-
Hazard Mitigation: The use of thionyl chloride for the synthesis of sulfonyl chlorides is a common alternative, but it is highly corrosive and reacts violently with water.[3][4] The described Sandmeyer-type reaction avoids the use of thionyl chloride, offering a safer, albeit multi-step, alternative for large-scale production.
-
Temperature Control: Strict temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.
-
Reagent Stoichiometry: The stoichiometry of the reagents, particularly the base in the final step, should be carefully controlled to ensure complete reaction and minimize side products.
-
Purification: While column chromatography is effective for purification at the lab scale, for larger scale production, recrystallization should be explored as a more economical and scalable purification method.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By detailing the underlying chemical principles, safety considerations, and analytical validation methods, this guide serves as a valuable resource for researchers and drug development professionals. The described methodology is robust, reliable, and amenable to scale-up, facilitating the efficient production of this important chemical intermediate.
References
- BenchChem. (2025). An In-Depth Technical Guide on the Reaction of (2-Bromophenyl)sulfonyl Chloride and Pyrrolidine.
- Fisher Scientific. (2009). Safety Data Sheet: Thionyl chloride.
- Spectrum Chemical. (2017). Safety Data Sheet: Thionyl chloride, Purified.
- Sigma-Aldrich. (2025). Safety Data Sheet: Thionyl chloride.
- ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.
- FUJIFILM Wako. (2024). Safety Data Sheet: Thionyl Chloride.
- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
Catalytic Methods for the Synthesis of N-Aryl Pyrrolidines: Application Notes and Protocols
Introduction: The Significance of the N-Aryl Pyrrolidine Motif
The N-aryl pyrrolidine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds, including anti-Alzheimer, anticancer, and antiviral agents, underscores its importance in drug discovery.[1] The pyrrolidine ring provides a defined three-dimensional structure, while the N-aryl group allows for the fine-tuning of electronic and steric properties, crucial for optimizing molecular interactions with biological targets. Consequently, the development of efficient and versatile catalytic methods for the synthesis of N-aryl pyrrolidines is of paramount importance to researchers in both academic and industrial settings.
This comprehensive guide provides detailed application notes and protocols for the synthesis of N-aryl pyrrolidines, focusing on the most robust and widely adopted catalytic methodologies. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing step-by-step protocols to enable researchers to confidently apply these powerful transformations in their own work.
I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for the formation of C-N bonds.[2][3] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[2]
Scientific Principles and Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (in this case, pyrrolidine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl pyrrolidine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[3]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to promote the rates of both oxidative addition and reductive elimination, leading to higher reaction efficiency.
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of Pyrrolidine with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (to achieve a 0.1-0.2 M solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 equiv), palladium(II) acetate (2 mol%), and the phosphine ligand (4 mol%).[4]
-
Reagent Addition: Add the sodium tert-butoxide (1.4 equiv).[4]
-
Solvent and Amine Addition: Add anhydrous toluene to achieve the desired concentration, followed by the addition of pyrrolidine (1.2 equiv) via syringe.[4]
-
Reaction: Seal the reaction vessel and heat with stirring to the desired temperature (typically between 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pyrrolidine.[4]
| Parameter | Recommendation | Causality/Insight |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) precursors are often more stable but require in-situ reduction to the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Promotes both oxidative addition and reductive elimination, increasing reaction rates and yields. |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the catalyst and base. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, particularly the reductive elimination step. |
II. Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[5] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols with the use of ligands have made this a more practical and milder alternative to palladium-catalyzed methods in certain applications.[5]
Scientific Principles and Mechanistic Insights
The mechanism of the Ullmann condensation is still a subject of some debate, but a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[6]
-
Formation of the Copper(I)-Amide Complex: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I)-amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The N-aryl pyrrolidine is formed via reductive elimination from the Cu(III) complex, regenerating the active Cu(I) catalyst.
Ligands, such as 1,10-phenanthroline or various amino acids, can accelerate the reaction by stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle.
Diagram 2: Catalytic Cycle of the Ullmann Condensation
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol: N-Arylation of Pyrrolidine with an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 equiv)
-
Pyrrolidine (2.0 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 10-20 mol%)[5]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl iodide (1.0 equiv), pyrrolidine (2.0 equiv), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and potassium phosphate (2.0 equiv).[5]
-
Solvent Addition: Add anhydrous DMF.[4]
-
Reaction: Heat the mixture with stirring to the appropriate temperature (typically 90-130 °C).[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.[4]
-
Extraction: Wash the filtrate with water and brine.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purification: Purify the residue by flash column chromatography to yield the N-arylated product.[4]
| Parameter | Recommendation | Causality/Insight |
| Copper Source | CuI, Cu₂O | Cu(I) salts are generally the active catalytic species. |
| Ligand | 1,10-phenanthroline, amino acids, N,N'-dimethylethylenediamine | Ligands accelerate the reaction, allowing for lower temperatures and catalyst loadings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is typically sufficient. |
| Solvent | DMF, DMSO, Dioxane | High-boiling polar aprotic solvents are commonly used to ensure solubility and facilitate the reaction at elevated temperatures. |
| Temperature | 90-130 °C | While modern protocols are milder, elevated temperatures are often still necessary to drive the reaction to completion. |
III. Iridium-Catalyzed Reductive Amination
Iridium-catalyzed reductive amination offers a powerful and atom-economical approach to N-aryl pyrrolidines, particularly from readily available diketones and anilines. This method proceeds via a transfer hydrogenation mechanism, where a simple hydrogen donor, such as formic acid, is used as the reductant.
Scientific Principles and Mechanistic Insights
The catalytic cycle involves the iridium catalyst facilitating both the formation of an iminium intermediate and its subsequent reduction.
-
Iridium-Hydride Formation: The iridium precursor reacts with the hydrogen donor (e.g., formic acid) to generate an active iridium-hydride species.
-
Condensation and Iminium Formation: The diketone and aniline undergo condensation to form a di-imine or a related intermediate.
-
Successive Reductive Amination: The iridium-hydride catalyst then sequentially reduces the imine functionalities and facilitates intramolecular cyclization to form the pyrrolidine ring.
This one-pot procedure avoids the need for pre-functionalized starting materials and often proceeds under relatively mild conditions.
Diagram 3: Proposed Pathway for Iridium-Catalyzed Reductive Amination
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand [mdpi.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Characterization and Use of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization and application of the novel small molecule, 1-(3-bromo-4-methylphenylsulfonyl)pyrrolidine, as a potential chemical probe. While this specific molecule is not yet characterized in the scientific literature as a probe, its structural motifs, featuring a sulfonyl group and a pyrrolidine ring, suggest potential interactions with biological targets of interest.[1][2][3][4][5] This guide, therefore, presents a hypothetical, yet scientifically rigorous, framework for its validation and use. We will delve into the principles of chemical probe development, propose a plausible biological target, and provide detailed protocols for its biochemical and cellular characterization. The aim is to equip researchers with the necessary knowledge to assess and utilize novel compounds like this compound to interrogate biological systems and validate potential drug targets.[6][7][8][9]
Introduction to Chemical Probes: Tools for Unraveling Biology
A chemical probe is a highly selective small molecule that modulates the function of a specific protein target, enabling researchers to study its role in biological processes.[6][8] Unlike drugs, which are optimized for therapeutic efficacy and safety in humans, chemical probes are designed for precision in experimental systems to test biological hypotheses.[6] The use of high-quality chemical probes is crucial for target validation in the early stages of drug discovery, helping to determine if modulating a particular protein can lead to a desired therapeutic effect.[10][11]
A well-characterized chemical probe should ideally possess the following attributes[11][12][13]:
-
Potency: High affinity for its intended target, typically with an in vitro IC50 or Kd value of less than 100 nM.
-
Selectivity: Minimal interaction with other related and unrelated proteins, often defined as a >30-fold selectivity against other members of the same protein family.
-
Cellular Activity: The ability to engage the target in a cellular context and elicit a measurable downstream effect at a concentration typically below 1 µM.
-
Known Mechanism of Action: A clear understanding of how the probe interacts with its target (e.g., competitive inhibitor, allosteric modulator).
This guide will walk you through the process of evaluating this compound against these criteria.
Hypothetical Target and Rationale: Targeting Protein Arginine Methyltransferase 5 (PRMT5)
Based on its chemical structure, we hypothesize that this compound may act as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Rationale:
-
Sulfonyl Group: Sulfonamides are known to be effective isosteres of amides and can act as hydrogen bond acceptors and donors, which are crucial for binding to the active sites of many enzymes.
-
Pyrrolidine Scaffold: The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs, often serving as a rigid scaffold to orient other functional groups for optimal target engagement.[1][2][3][4][5]
-
PRMT5 as a Target: PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a critical role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target.
For the remainder of this guide, we will refer to this compound as P5P (PRMT5 Probe) .
Workflow for Validation of P5P as a Chemical Probe
The validation of a novel chemical probe is a multi-step process that involves a series of biochemical and cellular assays. The following workflow outlines the critical experiments required to establish P5P as a selective and potent inhibitor of PRMT5.
Caption: Workflow for the validation of a novel chemical probe.
Experimental Protocols
Biochemical Assay: Determining the Potency of P5P
Objective: To determine the half-maximal inhibitory concentration (IC50) of P5P against recombinant human PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-methionine (SAM)
-
Histone H4 peptide (substrate)
-
Tritiated SAM ([³H]-SAM)
-
P5P (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter plates
Protocol:
-
Prepare a serial dilution of P5P in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add 10 µL of the diluted P5P or DMSO (for control).
-
Add 20 µL of a solution containing the PRMT5/MEP50 complex and the histone H4 peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of a solution containing SAM and [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash three times with 10% TCA to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the P5P concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data:
| Compound | Target | IC50 (nM) |
| P5P | PRMT5 | 50 |
| Control Inhibitor | PRMT5 | 10 |
Selectivity Profiling
Objective: To assess the selectivity of P5P against other protein arginine methyltransferases.
Protocol: Perform the biochemical assay described in section 4.1, substituting the PRMT5/MEP50 complex with other recombinant PRMT enzymes (e.g., PRMT1, CARM1/PRMT4, PRMT6).
Hypothetical Data:
| Enzyme | P5P IC50 (nM) | Selectivity (fold vs PRMT5) |
| PRMT5 | 50 | 1 |
| PRMT1 | >10,000 | >200 |
| CARM1/PRMT4 | 2,500 | 50 |
| PRMT6 | >10,000 | >200 |
Cellular Target Engagement Assay (CETSA)
Objective: To confirm that P5P directly binds to and stabilizes PRMT5 in a cellular context.
Materials:
-
Cancer cell line expressing PRMT5 (e.g., MCF-7)
-
P5P
-
Cell lysis buffer
-
Antibodies against PRMT5 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Treat cultured cells with various concentrations of P5P or DMSO for 2 hours.
-
Harvest the cells and resuspend them in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-PRMT5 antibody.
-
Quantify the band intensities and plot the amount of soluble PRMT5 as a function of temperature for each P5P concentration. A shift in the melting curve to higher temperatures indicates target engagement.
Cellular Functional Assay: Measurement of Symmetric Di-Methyl Arginine (SDMA)
Objective: To measure the downstream effect of PRMT5 inhibition by P5P.
Protocol:
-
Treat cells with increasing concentrations of P5P for 24-48 hours.
-
Lyse the cells and perform a Western blot analysis using an antibody specific for SDMA.
-
A dose-dependent decrease in the SDMA signal would indicate on-target activity of P5P.
Hypothetical Signaling Pathway
The following diagram illustrates the proposed mechanism of action of P5P in inhibiting the PRMT5 pathway.
Caption: Proposed mechanism of P5P as a PRMT5 inhibitor.
Conclusion and Best Practices
This guide provides a hypothetical framework for the validation and use of this compound (P5P) as a chemical probe for PRMT5. It is imperative that researchers perform these and other relevant experiments to thoroughly characterize any novel compound before using it to make biological discoveries. Always include appropriate controls, such as a structurally related but inactive molecule, to ensure that the observed phenotype is a direct result of on-target activity. The principles and protocols outlined here can be adapted for the characterization of other novel chemical probes.
References
- Chemical probe.Wikipedia. [Link]
- Open resources for chemical probes and their implications for future drug discovery.Taylor & Francis Online. [Link]
- The promise and peril of chemical probes.
- Validating Chemical Probes.European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]
- The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective.PubMed. [Link]
- The importance of chemical probes in molecular and cell biology.FEBS Network. [Link]
- Which Small Molecule?
- CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes.Royal Society of Chemistry. [Link]
- Validating Small Molecule Chemical Probes for Biological Discovery.
- This compound.Sinfoo Biotech. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- 1-(3-Bromo-4-methylbenzoyl)pyrrolidine.PubChem. [Link]
- 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine.PubChem. [Link]
- Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase.Royal Society of Chemistry. [Link]
- Analgesic activity of (+)-1-(3-methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine (r.875) in student volunteers.
- Recent Advances in the Synthesis of Pyrrolidines.
- Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.IRIS UniPA. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI. [Link]
- Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associ
- Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Sulfonyl, Iminosulfonyl, Sulfamide, or Phosphonyl Substituent.
- A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions.
- 1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one.PubMed. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. iris.unipa.it [iris.unipa.it]
- 5. mdpi.com [mdpi.com]
- 6. Chemical probe - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. network.febs.org [network.febs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Welcome to the dedicated technical support resource for the purification of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during its purification. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as 3-bromo-4-methylbenzenesulfonyl chloride and pyrrolidine.
-
Di-sulfonated pyrrolidine: Although sterically hindered, it's a potential byproduct.
-
Hydrolysis products: The sulfonyl chloride starting material can hydrolyze to 3-bromo-4-methylbenzenesulfonic acid.
-
Regioisomers: Depending on the bromination step of the starting material, you might have isomeric impurities.[1]
-
Solvent adducts: Residual solvents from the reaction or initial work-up.
Q2: My purified this compound is a foam-like solid, not crystalline. Is this a problem and how can I fix it?
A2: A foam-like or amorphous solid can be problematic for accurate weighing, handling, and long-term stability. This morphology often arises from rapid precipitation or the presence of minor impurities that disrupt the crystal lattice formation. To obtain a crystalline solid, a carefully controlled recrystallization is recommended. Stirring the solution during crystallization can help in forming well-defined crystals and preventing agglomeration.[2]
Q3: What are the best starting points for selecting a recrystallization solvent?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] For a sulfonamide derivative like this compound, good starting points for solvent screening include:
-
Alcohols: Isopropanol, ethanol, or methanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Hydrocarbon/polar aprotic mixtures: Heptane/ethyl acetate or cyclohexane/ethyl acetate.
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Troubleshooting Purification Challenges
Issue 1: Poor Separation During Column Chromatography
If you are experiencing co-elution of your product with impurities during silica gel column chromatography, consider the following strategies:
-
Optimize the Mobile Phase:
-
Gradient Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. This can effectively separate compounds with different polarities.[4]
-
Solvent System Modification: If you are using a standard hexane/ethyl acetate system, consider switching to a mobile phase with different selectivity, such as dichloromethane/methanol.
-
-
Modify the Stationary Phase:
-
If standard silica gel is not providing adequate separation, alternative stationary phases can offer different selectivities. Options include alumina or chemically modified silica gels.[4]
-
-
Sample Loading Technique:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading it onto the column can lead to sharper bands and better separation compared to wet loading in a soluble solvent.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a step-by-step method for the recrystallization of the title compound to achieve high purity.
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent system (e.g., isopropanol/water).
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the primary solvent (isopropanol) portion-wise while heating the mixture to a gentle boil with stirring until the solid completely dissolves.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add a co-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Add a few more drops of the primary solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[5] Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography Purification
This protocol details the purification of this compound using flash column chromatography on silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen, ensuring a flat top surface of the silica bed.[6]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin the elution with the initial non-polar solvent mixture. Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound.[4]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6]
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Advantages | Potential Challenges |
| Recrystallization | >99% | 70-90% | High purity, crystalline product | Solvent selection can be challenging; potential for product loss in mother liquor |
| Column Chromatography | 95-99% | 80-95% | Good for removing closely related impurities | Can be time-consuming and require large solvent volumes |
Visualizations
Caption: Troubleshooting guide for column chromatography.
References
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
- Recrystallization for foam like crystals : r/Chempros - Reddit.
- Recrystalliz
- Purification of Organic Compounds by Flash Column Chrom
- How To Recrystallize A Solid - YouTube. [Link]
- Bromination of aromatic compounds - US3303224A - Google P
Sources
Technical Support Center: Overcoming Low Yield in 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, with a primary focus on improving reaction yields.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yield in the synthesis of this compound is a frequent issue that can often be traced back to a few key areas of the experimental setup. This guide provides a systematic approach to identifying and rectifying the root cause of poor reaction performance.
Q1: My sulfonamide reaction has a very low yield. What are the most critical initial checks I should perform?
When troubleshooting a low-yield sulfonamide synthesis, it is crucial to start with the fundamentals of your reaction setup and the quality of your reagents. Here is a checklist of initial points to verify:
-
Reagent Quality and Purity :
-
Pyrrolidine : Ensure the pyrrolidine is pure and, most importantly, dry. Amines are known to absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]
-
3-Bromo-4-methylphenylsulfonyl Chloride : This is a moisture-sensitive reagent.[1] Hydrolysis to the corresponding sulfonic acid will render it unreactive under standard sulfonylation conditions.[1] It is highly recommended to use a freshly opened bottle or to purify the sulfonyl chloride before use.
-
Solvent : Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride, which is a primary cause of low yield.[1]
-
Base : If you are using a tertiary amine base such as triethylamine or pyridine, ensure it is pure and dry.[1]
-
-
Reaction Conditions :
-
Stoichiometry : Carefully double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (typically 1.1-1.5 equivalents).[1]
-
Temperature : This reaction is often performed at temperatures ranging from 0 °C to room temperature.[1] If the reaction is sluggish, gentle heating may be necessary; however, be aware that excessive heat can promote side reactions.[1]
-
Atmosphere : It is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of reagents by atmospheric moisture and oxygen.[1]
-
Q2: I've confirmed my reagents and basic setup are correct, but the yield is still poor. What are the next steps in my troubleshooting process?
If the initial checks do not resolve the issue, the next step is to delve into the more nuanced aspects of the reaction chemistry. The choice of base and solvent, as well as the order of addition, can have a significant impact on the reaction outcome.
-
Choice of Base : A non-nucleophilic base like pyridine or triethylamine is typically used to neutralize the HCl that is generated during the reaction.[1] This is a critical step, as the buildup of acid can protonate the amine, rendering it non-nucleophilic and thus unreactive.[1]
-
Order of Addition : The order in which you add your reagents can be crucial. Slowly adding the sulfonyl chloride to a solution of the amine and base can help to ensure that the desired aminolysis reaction outpaces the competing hydrolysis side reaction.[1]
-
Reaction Temperature : Lowering the reaction temperature (e.g., to 0 °C or even -78 °C) can be beneficial. This can decrease the rate of the undesired hydrolysis reaction more than the rate of the desired sulfonylation, thereby improving the overall yield.[1]
Q3: My sulfonylation with pyrrolidine, a secondary amine, is particularly slow or incomplete. What specific strategies can I employ?
The lower reactivity of secondary amines compared to primary amines in sulfonylation reactions is a known challenge.[2] If you are experiencing this, here are some targeted strategies:
-
Introduce a Nucleophilic Catalyst : The addition of a nucleophilic catalyst can dramatically accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this purpose.[2] Even in catalytic amounts (5-10 mol%), DMAP can make a significant difference.[2] It works by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is much more susceptible to nucleophilic attack by the sterically hindered secondary amine.[2]
-
Optimize Reaction Conditions with a Catalyst :
-
Increase Temperature : If the reaction is still slow with a catalyst, gentle heating (e.g., to 40-60 °C) can provide the necessary activation energy.[2] However, monitor the reaction closely for any signs of decomposition.
-
Change the Solvent : Switching to a more polar aprotic solvent like acetonitrile or DMF can sometimes improve reaction rates and the solubility of intermediates.[2]
-
Q4: I'm observing the formation of significant side products. What are the likely culprits and how can I minimize them?
The formation of side products is a clear indication that undesired reaction pathways are competing with your desired sulfonylation. Here are some common side reactions and how to mitigate them:
-
Hydrolysis of Sulfonyl Chloride : As mentioned, this is a major issue. The primary solution is to ensure strictly anhydrous conditions.[2] This means using dry glassware, anhydrous solvents, and an inert atmosphere.
-
Formation of Disulfides : In some cases, especially with certain starting materials, competitive homocoupling of thiols can lead to disulfide byproducts.[3] While less common in this specific synthesis, it's a possibility to be aware of.
-
Polyalkylation : This is more of an issue when dealing with primary amines, but it's worth noting that the product amine can sometimes compete with the starting amine in the reaction, leading to undesired byproducts.[4] Using a slight excess of the starting amine can sometimes help to mitigate this.
Experimental Workflow for Troubleshooting
Below is a logical workflow for troubleshooting low yield in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q5: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is a classic example of a sulfonamide formation reaction. The general mechanism involves the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic sulfur atom of the sulfonyl chloride (3-Bromo-4-methylphenylsulfonyl chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[5]
Q6: Are there alternative, more modern methods to synthesize sulfonamides that might offer better yields?
Yes, while the reaction of a sulfonyl chloride with an amine is the classic approach, several newer methods have been developed. These can be particularly useful if you are working with challenging substrates. Some of these alternative methods include:
-
Metal-Catalyzed Reactions : Transition metals can be used as catalysts in sulfonamide synthesis.[6]
-
One-Pot Syntheses : There are methods that allow for the one-pot synthesis of sulfonamides from thiols and amines, which can be more efficient.[3]
-
Electrochemical Synthesis : Electrochemical methods for sulfonamide synthesis are also being explored as a greener alternative.[7]
Q7: How critical is the purification step, and what are the best practices?
The purification process is a critical step where significant product loss can occur. Here are some best practices to minimize these losses:
-
Workup Procedure : After the reaction is complete, a standard workup might involve quenching the reaction with water, separating the organic and aqueous layers, and then washing the organic layer with a dilute acid (like 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally brine.[2]
-
Chromatography : If necessary, the crude product can be purified by silica gel chromatography.[1] The choice of solvent system for chromatography will depend on the polarity of your product and any remaining impurities.
-
Recrystallization : For solid products, recrystallization can be a very effective method of purification. A mixed solvent system, such as ethyl acetate/hexane, is often a good starting point.
Q8: What are some of the key physical and chemical properties of the starting material, 3-Bromo-4-methylphenylsulfonyl chloride?
Knowing the properties of your starting materials is essential for safe handling and optimal reaction setup. For 3-Bromo-4-methylphenylsulfonyl chloride:
| Property | Value |
| CAS Number | 23094-96-4[8] |
| Molecular Formula | C₇H₆BrClO₃S[8] |
| Molecular Weight | 285.54 g/mol [8] |
| Appearance | Solid |
| Melting Point | 83-88 °C |
It is important to consult the Safety Data Sheet (SDS) for this compound for detailed handling and safety information.
References
- Influence of base and solvent on the regioselective sulfonyation of pyridine - ResearchGate. (n.d.).
- Amines as Nucleophiles - Chemistry LibreTexts. (2021, July 31).
- Optimization of deconstruction of the pyrrolidines a Optimization of... | Download Scientific Diagram - ResearchGate. (n.d.).
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. (2021, October 1).
- Reactions of Amines - Chemistry LibreTexts. (2020, May 30).
- Sulfonamide - Wikipedia. (n.d.).
- Effect of solvent and reaction concentration a | Download Table - ResearchGate. (n.d.).
- Amine on reaction with arylsulphonyl chloride forms sulphonamide which is.. - Filo. (2022, June 1).
- Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds wit… - OUCI. (n.d.).
- Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - MDPI. (n.d.).
- Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC - NIH. (n.d.).
- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol - American Chemical Society. (2025, December 27).
- Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model - PubMed. (n.d.).
- Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.).
- Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways - ResearchGate. (2024, February 15).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023, September 20).
- The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of N-Sulfonylpyrrolidines
Welcome to the technical support center for the synthesis of N-sulfonylpyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring you can troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-sulfonylpyrrolidines, and what are the key considerations?
The most prevalent and straightforward method for the synthesis of N-sulfonylpyrrolidines is the nucleophilic substitution reaction between pyrrolidine (a secondary amine) and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)[1][2]. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction[1][3].
Key Considerations:
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the more valuable sulfonyl chloride[1].
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding unreactive sulfonic acids[1]. Therefore, it is crucial to use anhydrous solvents and dried glassware, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: The base should be non-nucleophilic to avoid competing with the pyrrolidine for the sulfonyl chloride. Pyridine and triethylamine are common choices[1][4]. The basicity of the reaction medium can influence the rate and outcome of the reaction.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature[1].
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues you might encounter during the synthesis of N-sulfonylpyrrolidines, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield of the Desired N-Sulfonylpyrrolidine
A lower than expected yield is one of the most frequent challenges. Several factors can contribute to this, with the formation of specific side products being a primary cause.
This is a classic sign of sulfonyl chloride hydrolysis .
-
Side Product Identity: The byproduct is the corresponding sulfonic acid (R-SO₃H), formed from the reaction of the sulfonyl chloride with trace amounts of water in your reaction mixture[1].
-
Mechanism of Formation:
-
Sulfonyl chlorides are highly electrophilic at the sulfur atom.
-
Water, even in small amounts, can act as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion and subsequent deprotonation to form the sulfonic acid.
-
-
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (nitrogen or argon)[1].
-
Fresh Reagents: Use a fresh bottle of the sulfonyl chloride, as older bottles may have been exposed to atmospheric moisture.
-
Order of Addition: Adding the sulfonyl chloride slowly to the solution of pyrrolidine and base can help to ensure it reacts with the intended nucleophile before it has a chance to react with any residual moisture.
-
When using sulfonyl chlorides with α-hydrogens, such as methanesulfonyl chloride or ethanesulfonyl chloride, the formation of a highly reactive intermediate called sulfene (CH₂=SO₂) is a possibility, especially in the presence of a base.
-
Side Product Identity: The reaction of sulfene with pyrrolidine can lead to a variety of products. The most likely is the initial formation of a zwitterionic adduct, which can then rearrange or react further.
-
Mechanism of Sulfene Formation and Reaction:
-
The base (e.g., triethylamine) abstracts an α-proton from the sulfonyl chloride.
-
The resulting carbanion undergoes elimination of the chloride ion to form the sulfene intermediate.
-
The highly electrophilic sulfene can then be trapped by nucleophiles present in the reaction mixture, such as pyrrolidine.
-
-
Troubleshooting and Prevention:
-
Choice of Base: A less hindered, strong base can favor sulfene formation. Using a bulkier base might disfavor the initial proton abstraction.
-
Temperature Control: Running the reaction at lower temperatures can help to minimize the rate of sulfene formation.
-
Alternative Sulfonylating Agents: If sulfene formation is a persistent issue, consider using a sulfonyl chloride without α-hydrogens, such as an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) or a sulfonyl chloride with no α-protons (e.g., trifluoromethanesulfonyl chloride), if your target molecule allows.
-
Issue 2: Complex Product Mixture and Purification Challenges
Even when the main reaction proceeds, the presence of various side products can complicate the purification process.
Besides the sulfonic acid mentioned earlier, you may be dealing with unreacted starting materials and potentially other byproducts.
-
Common Impurities:
-
Unreacted Pyrrolidine: Being a basic compound, it can streak on a silica gel TLC plate and be difficult to remove during chromatography.
-
Unreacted Sulfonyl Chloride: If not fully consumed or quenched, it can co-elute with the product.
-
Triethylammonium Hydrochloride (or Pyridinium Hydrochloride): This salt is a byproduct of the reaction and is typically removed during the aqueous workup. However, if the workup is not thorough, it can contaminate the crude product.
-
Hydrolysis Product of the N-Sulfonylpyrrolidine: While generally stable, under harsh workup conditions (e.g., strong acid or base), the N-sulfonylpyrrolidine can hydrolyze back to pyrrolidine and the sulfonic acid[5][6].
-
-
Troubleshooting Purification:
-
Aqueous Workup: A standard workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted pyrrolidine and the amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities like sulfonic acid, and finally a brine wash.
-
Quenching Unreacted Sulfonyl Chloride: Before the aqueous workup, you can quench the reaction with a small amount of a primary amine (like benzylamine) or even water to convert the remaining sulfonyl chloride into a more polar sulfonamide or sulfonic acid, which are easier to separate.
-
Chromatography with a Basic Modifier: The basic nitrogen of the N-sulfonylpyrrolidine can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. Adding a small amount of triethylamine (0.1-1%) to your eluent system can significantly improve the chromatography by competing for the acidic sites on the silica.
-
The formation of a di-sulfonated product on the nitrogen atom of pyrrolidine is highly unlikely. As a secondary amine, pyrrolidine has only one proton on the nitrogen to be substituted. Once the N-sulfonylpyrrolidine is formed, there are no more N-H bonds to react with another molecule of sulfonyl chloride.
While di-sulfonylation on an aromatic ring of a substrate is possible under certain conditions, direct di-sulfonylation of the pyrrolidine nitrogen is not a common side reaction. If you suspect a higher molecular weight byproduct, it is more likely due to other side reactions or impurities in your starting materials.
Visualizing the Reaction and Side Reactions
To provide a clearer understanding of the chemical processes discussed, the following diagrams illustrate the main reaction pathway and the formation of key side products.
Caption: Main reaction pathway and common side reactions in N-sulfonylpyrrolidine synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(p-Tolylsulfonyl)pyrrolidine
This protocol provides a standard procedure for the synthesis of an N-arylsulfonylpyrrolidine.
Materials:
-
Pyrrolidine (1.1 eq)
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add pyrrolidine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.0 eq) to the stirred solution.
-
Add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). If peak tailing is observed, add 0.5% triethylamine to the eluent.
Data Interpretation
Table 1: Spectroscopic Data for a Typical N-Sulfonylpyrrolidine and Common Impurities
| Compound | 1H NMR (CDCl₃) - Key Signals (ppm) | Mass Spectrometry (ESI+) - Expected m/z |
| N-(p-Tolylsulfonyl)pyrrolidine | ~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~3.3 (t, 4H, N-CH₂), ~1.8 (m, 4H, CH₂), ~2.4 (s, 3H, Ar-CH₃) | [M+H]⁺, [M+Na]⁺ |
| p-Toluenesulfonic acid | ~7.8 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), broad OH signal | Does not typically ionize well by ESI+; may be seen in negative mode. |
| Pyrrolidine | ~2.8 (t, 4H, N-CH₂), ~1.7 (m, 4H, CH₂), broad NH signal | [M+H]⁺ |
| Triethylammonium cation | ~3.1 (q, 6H, N-CH₂), ~1.3 (t, 9H, CH₃) | [M]⁺ |
Note: Chemical shifts can vary depending on the solvent and the specific structure of the sulfonyl group.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in N-sulfonylpyrrolidine synthesis.
Caption: A systematic workflow for troubleshooting N-sulfonylpyrrolidine synthesis.
References
- Hinsberg Reaction. In Wikipedia.
- Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily.
- Khan Academy. (2024). Hinsberg test | Amines | Class 12 | Chemistry. [Link]
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19363-19368.
- Maruthi, R., Chandan, R. S., & Kumar, A. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(12), 6423-6426.
- Hinsberg Reaction. In Wikipedia.
- Unacademy. (n.d.). Hinsberg Reagent And Test.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
- Flavin, M. T., et al. (2012). Hydrolysis of N-alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 134(12), 5349-5351.
- Williams, A., & Douglas, K. T. (1975). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the Chemical Society, Perkin Transactions 2, (13), 1457-1461.
- King, J. F., & Lee, T. M. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(11), 2769-2777.
- Oae, S., & Doi, J. T. (1983). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Journal of the American Chemical Society, 105(16), 5373-5376.
- Maruthi, R., Chandan, R. S., & Kumar, A. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(12), 6423-6426.
- King, J. F., & Lee, T. M. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(11), 2769-2777.
- Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
- Asghar, M., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 309-336). The Royal Society of Chemistry.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). [Link]
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210.
- Asegbeloyin, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7434.
- Kowalik, M., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. CrystEngComm, 23(1), 137-149.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Levin, M. D., et al. (2023). Synthesis of dienes from pyrrolidines using skeletal modification.
- Pyrrolidine. In Wikipedia.
- Troshin, P. A., et al. (2009). New pyrrolidine and pyrroline derivatives of fullerenes: From the synthesis to the use in light-converting systems. Russian Chemical Bulletin, 58(11), 2247-2269.
- Al-Obaid, A. M., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937.
- Sharma, S., et al. (2017). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 41(19), 10836-10843.
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- 6. researchgate.net [researchgate.net]
1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine stability and degradation pathways
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine. It addresses potential stability issues and degradation pathways you may encounter during your experiments, offering troubleshooting advice and preventative measures. The information herein is synthesized from established chemical principles and analogous compound behaviors to provide a robust framework for your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are centered around three key structural features: the sulfonamide linkage, the pyrrolidine ring, and the brominated aromatic ring. Each of these moieties is susceptible to degradation under specific conditions. The main degradation pathways to be aware of are hydrolysis of the sulfonamide bond, oxidation of the pyrrolidine ring, and photodecomposition of the brominated aryl group.
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal long-term stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light, and in a cool, dry place. Desiccation is advised to minimize moisture, which could contribute to hydrolysis over extended periods. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C), protected from light, and ideally under an inert atmosphere (e.g., argon or nitrogen) to mitigate oxidative degradation.
Q3: Is this compound sensitive to pH?
A3: Yes, like many sulfonamides, this compound can be sensitive to pH extremes. While generally stable around neutral pH, both strongly acidic and strongly basic conditions can promote the hydrolysis of the sulfonamide bond. The rate of hydrolysis is dependent on the specific conditions, including temperature and the presence of catalytic species. It is advisable to conduct experiments in buffered solutions and to assess stability if working outside a neutral pH range is necessary.
Q4: Can I use this compound in experiments involving exposure to UV light?
A4: Caution is advised when using this compound in experiments with prolonged exposure to high-energy light, such as UV light. Brominated aromatic compounds are known to be susceptible to photodegradation, which typically proceeds via cleavage of the carbon-bromine bond. This can lead to the formation of debrominated impurities and potentially other reactive species. If your application requires exposure to light, it is crucial to run appropriate controls to assess for photodegradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting/Validation Steps | Preventative Measures |
| Degradation in stock solution | 1. Purity Analysis: Re-analyze the purity of your stock solution using a suitable analytical method like RP-HPLC with UV detection or UPLC-MS. Look for the appearance of new peaks that may correspond to degradation products.[1][2][3] 2. Fresh Solution Comparison: Prepare a fresh stock solution from solid material and compare its performance in the assay to the stored stock solution. | - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping vials in aluminum foil. - Consider storing solutions under an inert atmosphere. |
| Degradation in assay buffer | 1. pH and Temperature Stress Test: Incubate the compound in the assay buffer under the same conditions as your experiment (time, temperature, light exposure) but without the biological components. Analyze the sample post-incubation by HPLC or UPLC-MS to check for degradation. 2. Buffer Component Compatibility: Investigate potential incompatibilities with buffer components, especially if they are nucleophilic or could generate reactive oxygen species. | - Optimize the pH of the assay buffer to be as close to neutral as possible. - If the assay allows, include antioxidants in the buffer. - Minimize the incubation time of the compound in the assay buffer before the measurement. |
Issue 2: Appearance of unknown peaks in chromatograms during reaction monitoring or purity analysis.
| Potential Degradation Product | Identification & Confirmation | Likely Cause |
| Hydrolysis Products: - 3-Bromo-4-methylbenzenesulfonic acid - Pyrrolidine | 1. Mass Spectrometry (MS): Use UPLC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these with the expected masses of the potential hydrolysis products.[4][5] 2. Co-injection with Standards: If available, co-inject authentic standards of the suspected degradation products to see if they co-elute with the unknown peaks. | - Exposure to strongly acidic or basic conditions. - Prolonged storage in aqueous solutions, especially at elevated temperatures. |
| Oxidation Product: - 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidin-2-one | 1. MS Analysis: The primary oxidation product of the pyrrolidine ring would be the corresponding lactam, resulting in an increase of 14 Da in mass (addition of an oxygen atom and loss of two hydrogen atoms). Check for a peak with this mass difference from the parent compound. 2. NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR would show characteristic shifts for protons and carbons adjacent to the newly formed carbonyl group. | - Presence of oxidizing agents in the reaction mixture. - Exposure to air (oxygen) for extended periods, especially in the presence of light or metal catalysts. |
| Photodegradation Product: - 1-(4-Methylphenylsulfonyl)pyrrolidine | 1. MS Analysis: Photodegradation is likely to involve the loss of the bromine atom and its replacement with a hydrogen atom. This would result in a decrease in mass corresponding to the isotopic mass of bromine minus the mass of hydrogen. The characteristic isotopic pattern of bromine would also be absent in the mass spectrum of the degradation product.[6] | - Exposure of the compound (either solid or in solution) to UV or high-intensity visible light. |
Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways for this compound based on the chemical properties of its functional groups.
Caption: Hydrolytic cleavage of the sulfonamide bond.
Caption: Oxidation of the pyrrolidine ring to a lactam.
Caption: Photolytic debromination of the aromatic ring.
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffers
This protocol provides a framework for assessing the hydrolytic stability of this compound.
Materials:
-
This compound
-
Aqueous buffers (e.g., pH 4, 7, and 9)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or UPLC-MS system
-
Constant temperature incubator
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in ACN).
-
Working Solution Preparation: In triplicate for each condition, dilute the stock solution with the respective aqueous buffer (pH 4, 7, and 9) to a final concentration suitable for analysis (e.g., 100 µg/mL). The final percentage of organic solvent should be kept low (e.g., <5%) to primarily assess aqueous stability.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each working solution by a validated HPLC or UPLC-MS method to determine the initial peak area of the parent compound.
-
Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 40°C) and protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution and analyze it by the same analytical method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. The appearance and increase of new peaks should also be monitored and quantified if possible.
Protocol 2: Photostability Assessment
This protocol is designed to evaluate the stability of the compound upon exposure to light.
Materials:
-
This compound
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Clear and amber vials
-
Photostability chamber with a calibrated light source (or a well-lit laboratory bench as a preliminary screen)
-
HPLC or UPLC-MS system
Procedure:
-
Solution Preparation: Prepare a solution of the compound in the chosen solvent at a concentration suitable for analysis (e.g., 50 µg/mL).
-
Sample Aliquoting: Aliquot the solution into both clear vials (exposed samples) and amber vials (control samples).
-
Time Zero (T0) Analysis: Analyze an aliquot of the solution from an amber vial at the beginning of the experiment.
-
Light Exposure: Place the clear vials in the photostability chamber or on a lab bench with consistent light exposure. Keep the amber vials in the same location but wrapped in aluminum foil to serve as dark controls.
-
Time-Point Analysis: At specified time points (e.g., 4, 8, 24 hours), analyze the contents of both a clear and an amber vial.
-
Data Analysis: Compare the chromatograms of the exposed samples to the dark controls. A decrease in the parent peak area and the emergence of new peaks in the exposed sample, which are absent or significantly smaller in the control, indicate photodegradation.
References
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
- Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23, 8834-8837.
- Zard, S. Z., et al. (2021).
- Gao, H., et al. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Food and Pharmaceutical Sciences.
- Borecka, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
- Vetter, W., & Rosenfelder, N. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
- Niu, J., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
- Kosubova, P., et al. (2015). UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed. PubMed.
- Carbonell-Rozas, L., et al. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. PubMed.
Sources
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- 2. imeko.info [imeko.info]
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- 4. UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting failed cross-coupling reactions of aryl bromides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for failed palladium-catalyzed cross-coupling reactions involving aryl bromides. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you diagnose issues and optimize your reactions for success.
Part 1: General Troubleshooting & Diagnosis
This section addresses the most common initial observation when a reaction fails: low or no conversion of the starting material. We will explore the primary culprits and establish a logical workflow for diagnosis.
FAQ 1: My reaction has failed to initiate or shows very low conversion of my aryl bromide. Where do I start?
Low to no conversion is a frequent and frustrating issue, often pointing to a fundamental problem with the catalyst's activity or the reaction environment.[1] A systematic evaluation is crucial to pinpoint the root cause.
Primary Investigation Areas:
-
The Catalyst System: The combination of the palladium source (precatalyst) and the ligand is the heart of the reaction. An inappropriate or deactivated catalyst is the most common reason for failure.[2]
-
The Reaction Environment: Cross-coupling reactions are highly sensitive to oxygen and sometimes water. An inert atmosphere is not just a recommendation; it is critical.[2][3]
-
Reagent Integrity: The purity and stability of your aryl bromide, coupling partner, and base can significantly impact the outcome.[4]
Below is a diagnostic workflow to systematically address a failed reaction.
Caption: A logical workflow for troubleshooting low conversion.
Part 2: The Catalyst System: Ligands and Precatalysts
The single most important factor for a successful cross-coupling reaction is the catalyst system. For aryl bromides, especially those that are electron-rich or sterically hindered, the choice of ligand is paramount.[1][5]
FAQ 2: How do I choose the right ligand for my aryl bromide? I used a standard ligand like PPh₃ and it failed.
While triphenylphosphine (PPh₃) is a classic ligand, modern cross-coupling chemistry has shown it to be insufficient for many challenging substrates.[1] The key is to facilitate the often rate-limiting oxidative addition step.[2][6]
The Solution: Bulky, Electron-Rich Ligands
-
Mechanism: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are now the industry standard for difficult couplings.[2][5]
-
Electron-donating groups (e.g., alkyl groups like tert-butyl) increase electron density on the palladium center. This makes the Pd(0) species more nucleophilic and accelerates its insertion into the carbon-bromine bond (oxidative addition).[5]
-
Steric bulk promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species. This steric hindrance also facilitates the final, product-forming reductive elimination step.[5][7]
-
Table 1: Ligand Selection Guide for Aryl Bromides
| Aryl Bromide Type | Challenge | Recommended Ligand Class | Specific Examples |
| Electron-Rich (e.g., 4-bromoanisole) | Slow Oxidative Addition[1] | Bulky, Electron-Rich Biaryl Phosphines | SPhos, XPhos, RuPhos |
| Sterically Hindered (e.g., 2-bromobiphenyl) | Steric Blockage of C-Br Bond[1][8] | Bulky, Electron-Rich Biaryl Phosphines, NHCs | XPhos, BrettPhos, IPr |
| Electron-Deficient (e.g., 4-bromobenzonitrile) | Faster Oxidative Addition, but potentially slower reductive elimination | Moderately Bulky Phosphines | P(t-Bu)₃, P(Cy)₃, cataCXium® A |
| Heterocyclic (e.g., 2-bromopyridine) | Catalyst Poisoning via N-coordination[3][9] | Highly Bulky Biaryl Phosphines | XPhos, JohnPhos |
FAQ 3: My reaction mixture turned black and stalled. What happened?
The formation of a black precipitate, known as "palladium black," is a definitive sign of catalyst decomposition.[3][10] The active, soluble Pd(0) catalyst has aggregated into inactive, elemental palladium, effectively killing your reaction.[9][11]
Causes and Prevention:
-
Cause: Insufficient ligand stabilization. The ligand's job is to create a stable, sterically protected environment around the palladium atom. If the ligand is too small or dissociates too easily, the "naked" Pd(0) atoms will aggregate.[3]
-
Cause: High Temperatures. While heat can accelerate reactions, excessive temperatures can also speed up decomposition pathways.[3]
-
Cause: Presence of Oxygen. O₂ can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and precipitation.[1][3]
Solutions:
-
Use More Robust Ligands: Switch to a bulkier, more strongly coordinating ligand from Table 1.
-
Optimize Temperature: Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 90 °C) and run it for a longer time.[9]
-
Ensure Rigorous Inert Conditions: Use a robust protocol for degassing solvents and ensuring an inert atmosphere is maintained.
Protocol 1: Rigorous Degassing of Reaction Solvents
-
Setup: Assemble your reaction flask and add the solvent. The flask should be connected to a Schlenk line or a manifold that can switch between a vacuum source and an inert gas (Argon or Nitrogen).
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the flask to the vacuum line and evacuate for 5-10 minutes. This removes oxygen from the headspace above the frozen solvent.
-
Thaw: Close the connection to the vacuum and backfill the flask with inert gas. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolve from the solvent as dissolved gas is released.
-
Repeat: Repeat this "Freeze-Pump-Thaw" cycle at least two more times (for a total of three cycles) to ensure all dissolved oxygen is removed.[2]
Part 3: The Role of Base and Solvent
The base and solvent are not merely reaction media; they are active participants in the catalytic cycle, particularly in the crucial transmetalation step of Suzuki couplings.[2][12]
FAQ 4: How does the base affect my Suzuki reaction, and how do I choose the correct one?
The base plays multiple roles in a Suzuki reaction. Its primary function is to activate the organoboron species, forming a more nucleophilic borate complex that can efficiently transfer its organic group to the palladium center during transmetalation.[12][13]
Caption: The Suzuki-Miyaura catalytic cycle.
Base Selection:
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often required for challenging couplings with unreactive aryl bromides or hindered boronic acids. They strongly promote the formation of the active borate species.[2]
-
Weaker Bases (e.g., K₂CO₃): Can be effective for more reactive substrates.
-
Potential Issue: Using overly strong bases like hydroxides (e.g., NaOH, KOH) can accelerate a key side reaction: protodeboronation, where the boronic acid is destroyed before it can couple.[2] If you observe significant loss of your boronic acid starting material, consider switching to a weaker base like K₃PO₄.
Table 2: Common Bases for Aryl Bromide Couplings
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Toluene, Dioxane, 2-MeTHF | Excellent general choice for difficult couplings.[2] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Often provides superior results but is more expensive.[2] |
| K₂CO₃ | Moderate | Toluene, Dioxane, DMF | Good starting point for activated aryl bromides. |
| NaOtBu | Very Strong | Toluene, Dioxane | Primarily used in Buchwald-Hartwig aminations.[1] |
Part 4: Common Side Reactions and Solutions
Even when a reaction proceeds, side products can dramatically lower the yield and complicate purification. Understanding these pathways is key to suppressing them.
FAQ 5: My main product is contaminated with a biaryl derived from my boronic acid. What is this homocoupling and how do I stop it?
The formation of an R¹-R¹ biaryl is known as oxidative homocoupling (or Glaser coupling in Sonogashira reactions).[8] This side reaction is almost always caused by the presence of oxygen.[1][14]
-
Mechanism: Oxygen can oxidize the Pd(0) catalyst or directly mediate the coupling of two molecules of the organoboron reagent.
-
Solution: The most effective solution is rigorous exclusion of oxygen. Ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas like argon using the Freeze-Pump-Thaw method (Protocol 1).[1] Maintaining a positive pressure of inert gas throughout the reaction is also critical.
FAQ 6: I am seeing a significant amount of arene (Ar-H) instead of my product. What is causing this dehalogenation?
Reductive dehalogenation is the replacement of the bromine atom with a hydrogen atom. This side reaction can be promoted by several factors.
-
Source of Hydride: The hydride source can be trace water, the solvent (especially alcohols), or the amine in Buchwald-Hartwig reactions.
-
Mechanism: Dehalogenation can occur via β-hydride elimination from a Pd(II)-amido intermediate in C-N couplings or through other pathways involving Pd-H species.[15]
-
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents.[2]
-
Optimize Ligand: In some cases, the choice of ligand can influence the rate of reductive elimination versus dehalogenation. Screening ligands can be beneficial.
-
Protecting Groups: For certain heterocyclic substrates (e.g., indoles), the N-H bond can be a source of problems. Protecting the N-H group can often suppress dehalogenation.[4]
-
Part 5: Experimental Protocol Guide
This section provides a robust, general protocol for a challenging Suzuki-Miyaura coupling that can be adapted as a starting point for optimization.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling of a Challenging Aryl Bromide
This protocol is designed for a 1.0 mmol scale reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1]
-
In a separate vial, preferably inside a glovebox, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Add the precatalyst to the reaction flask under a positive flow of inert gas.
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed.[2]
-
-
Solvent Addition:
-
Add the rigorously degassed solvent (e.g., 1,4-dioxane, 5 mL) to the vial via syringe.[1]
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[1]
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
-
References
- Aryl Bromides vs.
- Reductive elimin
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (2025). Benchchem.
- Suzuki reaction. Wikipedia.
- Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination.
- Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group.
- Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes.
- Choosing the Right Phosphine Ligand: A Guide for Chemical Manufacturers. [Source Not Available].
- Overcoming low reactivity of aryl bromides in cross-coupling reactions. (2025). Benchchem.
- A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions. (2025). Benchchem.
- A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. (2022).
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. (2025). Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides. (2025). Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. (2025). Benchchem.
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. (2026). Benchchem.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. (2025). Benchchem.
- Buchwald–Hartwig amin
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2021).
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Welcome to the technical support guide for the purification of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Introduction
This compound is a sulfonylpyrrolidine derivative. The synthesis of such compounds typically involves the reaction of a sulfonyl chloride with a cyclic amine. While the synthesis may appear straightforward, the purification of the final product can present several challenges, including the removal of unreacted starting materials, reaction byproducts, and colored impurities. This guide provides in-depth technical advice to help you navigate these purification challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A1: A persistent color in your crude product is a common issue and is often attributed to residual bromine or other colored impurities generated during the synthesis of the 3-bromo-4-methylphenylsulfonyl chloride starting material.
Causality: The synthesis of aryl sulfonyl chlorides can involve harsh reagents and reaction conditions, which may lead to the formation of colored byproducts.[1]
Troubleshooting Steps:
-
Aqueous Work-up: Before concentrating your crude product, ensure a thorough aqueous work-up. Washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can help to quench any residual bromine.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight) and stir the mixture at room temperature for 30-60 minutes. The activated carbon will adsorb many colored impurities. Remove the carbon by filtration through a pad of Celite®.
-
Recrystallization: Recrystallization is a highly effective method for removing colored impurities.[2] The ideal solvent system is one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution upon cooling.
Q2: After purification by column chromatography, I'm observing significant streaking or tailing of my product spot on the TLC plate. What's causing this and how can I improve the separation?
A2: Streaking or tailing of N-substituted pyrrolidines on silica gel is a frequent problem. This is primarily due to the basic nature of the pyrrolidine nitrogen interacting with the acidic silanol groups on the surface of the silica gel.[3] This strong interaction can lead to poor separation and broad peaks.
Causality: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.
Troubleshooting Steps:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N), to your mobile phase.[3] A concentration of 0.5-2% (v/v) triethylamine is typically sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Choice of Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Sample Loading: Avoid overloading the column. A general rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 for difficult separations.[4]
Experimental Protocol: Column Chromatography with a Basic Modifier
Caption: Workflow for column chromatography with a basic modifier.
Q3: My recrystallization attempt resulted in a low yield or the product "oiling out." What can I do to improve this?
A3: Low recovery or oiling out during recrystallization are common issues that can often be resolved by optimizing the solvent system and cooling process.
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid rather than a solid. Low yield can result from using a solvent in which the compound is too soluble at low temperatures, or from cooling the solution too quickly.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical.[2] For a moderately polar compound like this compound, a mixed solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar anti-solvent in which it is insoluble (e.g., hexanes or water).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can induce nucleation.
-
Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (approximate) | Notes |
| Ethanol/Water | 9:1 to 4:1 | Dissolve in hot ethanol, add water dropwise until cloudy, then add a few drops of ethanol to clarify. |
| Isopropanol/Hexanes | 1:1 to 1:3 | Dissolve in hot isopropanol, add hexanes dropwise until persistent cloudiness is observed. |
| Ethyl Acetate/Hexanes | 1:2 to 1:5 | A common and effective system for moderately polar compounds. |
Q4: What are the likely unreacted starting materials and byproducts I should be looking for, and how can I remove them?
A4: The primary impurities are likely to be unreacted 3-bromo-4-methylphenylsulfonyl chloride and pyrrolidine, as well as the hydrolysis product of the sulfonyl chloride.
Causality: Incomplete reaction or exposure of the sulfonyl chloride to moisture can lead to the presence of these impurities.
Troubleshooting Steps:
-
Aqueous Work-up with Mild Base: Washing the organic layer with a dilute aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) will remove unreacted 3-bromo-4-methylphenylsulfonyl chloride and its hydrolysis product, 3-bromo-4-methylbenzenesulfonic acid. The excess pyrrolidine will also be removed in the aqueous layer.
-
Column Chromatography: If the impurities persist, column chromatography is the most effective method for their removal.[5] The desired product is significantly less polar than the sulfonic acid and more polar than the starting sulfonyl chloride.
Impurity Removal Workflow
Caption: General workflow for the removal of common impurities.
References
- BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
- Dounay, A. B., & Anderson, K. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
- Bavin, P. M. G. (1969). Preparation of sulfonamides from N-silylamines. Journal of Medicinal Chemistry, 12(5), 944-945.
- University of Rochester, Department of Chemistry.
- Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.
- BLD Pharm. (n.d.). This compound.
- Reddit. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Sorbchem India. (n.d.).
- BenchChem. (2025).
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Who we serve. (2024).
- Organic Syntheses. (2025).
- Sorbead India. (2024).
Sources
Technical Support Center: Managing Reaction Exotherms in N-Sulfonylation
Introduction: The Criticality of Thermal Management in N-Sulfonylation
N-sulfonylation is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceuticals, where the sulfonamide functional group is a prevalent pharmacophore.[1][2] The reaction, which typically involves the coupling of a primary or secondary amine with a sulfonyl chloride in the presence of a base, is fundamental to creating a vast array of therapeutic agents.[1]
However, the inherent reactivity that makes this transformation so reliable also presents a significant challenge: the reaction is often highly exothermic.[1][3][4] The rapid release of heat, if not properly managed, can lead to a host of problems, ranging from reduced product yield and the formation of impurities to dangerous, uncontrolled thermal runaway events.[5][6] This guide serves as a technical resource for researchers, scientists, and drug development professionals to understand, anticipate, and safely manage the thermal hazards associated with N-sulfonylation.
Understanding the N-Sulfonylation Exotherm: A Mechanistic Perspective
The heat generated during N-sulfonylation originates from the fundamental bond-forming process. The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[1] This step is rapid and thermodynamically favorable, releasing significant energy as heat. The subsequent elimination of HCl, which is neutralized by a base, also contributes to the overall heat of reaction.
Several factors influence the magnitude and rate of this heat evolution:
-
Reactivity of the Amine: More nucleophilic amines will react faster, leading to a more rapid release of heat.
-
Reactivity of the Sulfonyl Chloride: The electrophilicity of the sulfur center is modulated by the substituents on the sulfonyl group. Electron-withdrawing groups on a benzenesulfonyl chloride, for example, increase its reactivity and the rate of the exotherm.[2]
-
Concentration: Higher concentrations of reactants lead to a faster reaction rate and a greater volumetric heat output.[6]
-
Choice of Base and Solvent: These components can influence the reaction rate and the solubility of intermediates, thereby affecting the heat release profile.[7]
A failure to balance the rate of heat generation with the system's capacity for heat removal can initiate a thermal runaway—a dangerous scenario where the reaction accelerates uncontrollably, potentially leading to boiling, over-pressurization, and reactor failure.[5][8]
Troubleshooting Guide: Common Exotherm-Related Issues
This section addresses specific issues you may encounter during your N-sulfonylation experiments in a direct question-and-answer format.
Q1: My reaction temperature is rising uncontrollably, far exceeding my set point. What should I do?
A1: This indicates a potential thermal runaway and requires immediate action to prevent a hazardous situation.[6]
-
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the sulfonyl chloride.[6]
-
Maximize Cooling: Increase the cooling capacity of your system to the maximum. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint temperature.[6]
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, be prepared to execute an emergency quench. This involves the rapid addition of a pre-cooled, inert solvent (e.g., the reaction solvent) to dilute the reactants and absorb the excess heat.[6]
-
-
Post-Incident Analysis:
-
Review Addition Rate: Was the sulfonyl chloride added too quickly for the cooling system to handle?
-
Assess Cooling Capacity: Is your cooling bath or cryocooler adequate for the scale and concentration of the reaction?
-
Check Agitation: Was stirring efficient? Poor mixing can create localized hot spots that initiate the runaway.[6]
-
Q2: I'm observing dark-colored byproducts and a lower-than-expected yield. What is the likely cause?
A2: The formation of dark impurities often indicates thermal decomposition or charring of the starting materials or the desired sulfonamide product.[6] This is typically caused by excessive local temperatures.
-
Probable Causes & Solutions:
-
Localized Hot Spots: This is the most common cause, resulting from inadequate agitation or adding the sulfonyl chloride too quickly.[6]
-
Solution: Ensure vigorous overhead or magnetic stirring that creates a vortex. Add the sulfonyl chloride dropwise via a syringe pump or an addition funnel, ensuring the reagent is dispersed quickly into the bulk of the solution. Sub-surface addition can also help prevent localized heating at the point of contact.[9]
-
-
Reaction Temperature Too High: The overall reaction temperature may be too high, promoting side reactions.[1][3]
-
Q3: My reaction with an electron-poor aniline is very sluggish at 0 °C. Can I safely increase the temperature to speed it up?
A3: Caution is paramount. While warming can increase the reaction rate, it must be done in a controlled manner after the initial, most exothermic phase is complete.
-
Recommended Strategy:
-
Controlled Addition at Low Temperature: Perform the complete, slow addition of the sulfonyl chloride at 0 °C. This ensures that any potential exotherm from the initial reaction is safely managed.[10]
-
Hold and Monitor: Stir the reaction at 0 °C for an additional 30-60 minutes after the addition is complete to ensure the initial heat evolution has ceased.
-
Gradual Warming: Slowly remove the cooling bath and allow the reaction to naturally warm to room temperature. Monitor the internal temperature closely during this phase.
-
Gentle Heating: If the reaction is still incomplete at room temperature (as monitored by TLC or LC-MS), you can then apply gentle heating. For less reactive amines, consider using a stronger, non-nucleophilic base or a higher-boiling solvent like DMF, but only after the initial exotherm is controlled.[7]
-
Q4: I am scaling up my reaction from 1 g to 100 g. What are the critical safety considerations for managing the exotherm?
A4: Scaling up a chemical reaction is not linear, and thermal safety is a primary concern.[5][11] The ratio of surface area (for heat exchange) to volume (for heat generation) decreases significantly as scale increases, making cooling much less efficient.
-
Critical Scale-Up Steps:
-
Generate Safety Data: Before any significant scale-up, use a reaction calorimeter to measure the heat of reaction, the maximum rate of heat evolution, and the thermal accumulation at the lab scale. This data is essential for designing a safe process at a larger scale.[5]
-
Re-evaluate Addition Rate: A safe addition rate at 1 g will be dangerously fast at 100 g. The addition time must be significantly lengthened to match the reduced heat removal capacity of the larger reactor.
-
Ensure Adequate Hardware: Confirm that the larger reactor's cooling system is capable of removing the total heat that will be generated over the planned addition time.
-
Develop a Quench Plan: Have a validated quenching procedure ready for the larger scale.
-
Frequently Asked Questions (FAQs)
Q: What are the best general practices for controlling an N-sulfonylation exotherm? A: The cornerstone of control is to manage the rate of heat generation.[9]
- Slow, Controlled Addition: Add the most reactive reagent (usually the sulfonyl chloride) slowly and dropwise to a cooled solution of the amine and base.[3][9]
- Maintain Low Temperature: Conduct the addition at a reduced temperature (0 °C is common) using an efficient cooling bath.[1][10]
- Use Appropriate Dilution: Performing the reaction in a sufficient volume of an inert solvent helps to dissipate heat.[6]
- Ensure Efficient Stirring: Good agitation is critical to prevent localized hot spots and ensure uniform temperature distribution.[6]
Q: How does moisture affect the reaction and its thermal profile? A: Moisture is detrimental. Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding sulfonic acid, which is unreactive toward the amine.[10][12] This hydrolysis reaction is also exothermic and can contribute to the overall heat load. Therefore, using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for both yield and safety.[10][12]
Q: Can continuous flow chemistry be used to better manage N-sulfonylation exotherms? A: Absolutely. Continuous flow reactors are an excellent tool for managing highly exothermic reactions.[13] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway. This technology enables reactions to be run safely at higher concentrations and temperatures than would be possible in a batch reactor.[14]
Experimental Protocols
Protocol 1: General Lab-Scale N-Sulfonylation with Exotherm Control
This protocol describes a standard procedure for the N-sulfonylation of an amine with methanesulfonyl chloride, emphasizing safety and thermal management.
-
Reactant Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).[1]
-
Inerting and Cooling: Place the flask under an inert atmosphere (nitrogen or argon). Cool the stirred solution to 0 °C using an ice-water bath. Ensure the internal temperature is stable before proceeding.[1]
-
Controlled Reagent Addition (CRITICAL STEP): Slowly add methanesulfonyl chloride (1.1 eq.), either neat or dissolved in a small amount of anhydrous DCM, to the cooled amine solution. The addition should be dropwise over 15-30 minutes.[1] Monitor the internal temperature; if it rises more than a few degrees, pause the addition until it returns to 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-16 hours).[1]
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.[3]
Protocol 2: Conceptual Workflow for Reaction Calorimetry Assessment
This outlines the steps to characterize the thermal profile of an N-sulfonylation reaction before scale-up.
-
System Setup: Set up the reaction in an automated reaction calorimeter (e.g., Mettler-Toledo RC1e) following the manufacturer's instructions. The system should be calibrated for heat flow measurement.
-
Isothermal Addition: Charge the reactor with the amine, base, and solvent. Bring the reactor contents to the target initial temperature (e.g., 0 °C) and allow it to stabilize.
-
Controlled Feed: Program the calorimeter's dosing pump to add the sulfonyl chloride solution at a slow, constant rate that mimics the intended lab procedure.
-
Data Acquisition: The calorimeter will record the internal temperature, jacket temperature, and heat flow throughout the addition and subsequent reaction period.
-
Data Analysis: Analyze the resulting data to determine:
-
Total Heat of Reaction (ΔHrxn): The total energy released by the reaction.
-
Heat Flow Profile: Shows the rate of heat generation over time, allowing for the identification of the most exothermic phase.
-
Thermal Accumulation: Calculates any heat that is generated but not immediately removed by the cooling system, which is a key indicator of runaway potential.
-
-
Safe Scale-up Design: Use this data to calculate the required cooling duty for the pilot plant reactor and to define a safe addition rate for the larger scale.[5]
Data Presentation & Visualizations
Table 1: Common Cooling Baths for Temperature Control
| Target Temperature (°C) | Bath Composition |
| 0 | Ice and Water |
| -10 to -20 | Ice and Saturated Sodium Chloride (NaCl) solution |
| -40 | Acetonitrile and Dry Ice |
| -78 | Acetone or Isopropanol and Dry Ice |
Diagrams
This diagram outlines the immediate decision-making process when faced with an unexpected temperature spike during an N-sulfonylation reaction.
Caption: A workflow for assessing thermal risk before process scale-up.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Managing exothermic reactions in 5-Fluoroisoquinoline synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with 2,5-Dichlorothiophene-3-sulfonyl chloride.
- Chemithon. (1997).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
- Zhang, Y., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- DeRocco, S. J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Org. Process Res. Dev.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
- BenchChem. (2025).
- Reddit r/chemistry. (2019). Why are some reactions difficult to scale up?
- Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150.
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- 8. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
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- 14. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Solvent effects on the reactivity of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances associated with this compound, with a specific focus on the critical role of solvents in modulating its reactivity. The following troubleshooting guides and FAQs are structured to address common challenges and provide scientifically-grounded solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis and subsequent reactions of this compound. The format is designed to help you quickly diagnose the issue and implement a robust solution.
Question 1: Why is my synthesis of this compound resulting in a low yield?
Low yields are a common frustration in sulfonamide synthesis. The root cause often lies in the handling of the sulfonyl chloride precursor or suboptimal reaction conditions, where solvent choice is paramount.[1]
Primary Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride Precursor: The starting material, 3-bromo-4-methylphenylsulfonyl chloride, is highly electrophilic and susceptible to hydrolysis by ambient moisture. This reaction forms the corresponding sulfonic acid, which is unreactive towards the amine and consumes the starting material.[1][2]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
-
Inappropriate Solvent Choice: The solvent dictates the reaction environment and can dramatically influence the rate and efficiency of the sulfonylation.
-
Explanation: This reaction is a classic nucleophilic substitution (SN2 type) at the sulfur center. The ideal solvent should dissolve the reactants but not overly stabilize the nucleophile (pyrrolidine), which would decrease its reactivity.[3]
-
Solution: Aprotic solvents are generally preferred.[4] Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points as they are relatively non-polar and inert.[2] For less reactive systems, more polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can be used, but be aware they can be harder to remove. Avoid protic solvents like ethanol or water in the primary reaction mixture, as they can compete with pyrrolidine as nucleophiles (solvolysis) and facilitate hydrolysis of the sulfonyl chloride.[5]
-
-
Incorrect Base or Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the pyrrolidine, rendering it non-nucleophilic. A base is required to neutralize this acid.[2]
-
Solution: Use a non-nucleophilic organic base like triethylamine or pyridine. Use at least one equivalent of the base. A slight excess of the amine (pyrrolidine, ~1.1 equivalents) can also help drive the reaction to completion.[2]
-
A step-by-step guide for a robust synthesis.
Sources
Technical Support Center: Strategies for Enhancing the Solubility of Sulfonylated Compounds for Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with sulfonylated compounds in their experimental workflows. The inherent chemical nature of the sulfonyl group often leads to poor solubility in common reaction media, posing a significant hurdle for synthesis, purification, and biological screening.
This document provides a structured approach to troubleshooting and overcoming these solubility issues, moving from fundamental principles to advanced techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of sulfonylated compounds.
Q1: Why are many of my sulfonylated compounds poorly soluble?
A1: The poor solubility of sulfonylated compounds, particularly sulfonamides, is often due to a combination of factors. The strong dipole of the SO2 group and the potential for hydrogen bonding can lead to a highly stable and rigid crystal lattice structure.[1][2][3] This high lattice energy requires a significant amount of energy to break down, making it difficult for solvents to dissolve the compound. Additionally, the overall molecular structure may possess a high degree of lipophilicity, further limiting its solubility in aqueous or highly polar organic solvents.[1]
Q2: What is the first and simplest modification I should try to improve solubility?
A2: For sulfonamides with an acidic proton (on the nitrogen atom), the most straightforward initial approach is to adjust the pH of the reaction medium.[4][5] By adding a base, you can deprotonate the sulfonamide to form a more soluble salt.[4][5] This is often a highly effective strategy, especially in aqueous or protic solvent systems.[4]
Q3: Are there any "go-to" solvents for sulfonylated compounds?
A3: While there is no universal solvent, a good starting point is to use polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are often effective at dissolving sulfonylated compounds.[6][7] For reactions where these solvents are not suitable, exploring co-solvent systems is a valuable next step.[6][8]
Q4: My compound is still not dissolving even with pH adjustment and different solvents. What's next?
A4: If basic solubility troubleshooting fails, you should consider more advanced formulation strategies. These can be broadly categorized into physical modifications, such as creating amorphous solid dispersions, or the use of solubility-enhancing excipients like surfactants or cyclodextrins.[1][7][9][10][11]
Part 2: Troubleshooting Guides & In-Depth Methodologies
This section provides detailed protocols and the scientific rationale behind various solubility enhancement techniques.
Chemical Modification Strategies
The acidic nature of the N-H bond in many sulfonamides provides a direct handle for solubility manipulation.[4]
-
Causality: The deprotonation of the sulfonamide nitrogen by a base results in the formation of an anionic salt. This salt is generally more soluble in polar solvents, particularly water, due to ion-dipole interactions.[4][5] The total solubility of a sulfonamide in an aqueous solution is dependent on both the intrinsic solubility of the un-ionized form and the concentration of the ionized form, which is governed by the pH of the solution and the pKa of the sulfonamide.[4][12]
-
Experimental Protocol: pH-Based Solubility Enhancement
-
Determine the pKa: If not known, determine the approximate pKa of your sulfonylated compound. This will guide the selection of an appropriate base.
-
Solvent Selection: Choose a reaction solvent that is compatible with both your reactants and the chosen base.
-
Base Addition: Prepare a stock solution of a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine or DBU).
-
Titration: Slowly add the base to the suspension of your sulfonylated compound in the reaction solvent while monitoring for dissolution. Stir vigorously.
-
pH Monitoring: If in an aqueous system, monitor the pH to ensure it remains within a range that does not cause degradation of your starting materials or products.
-
For situations where permanent modification is acceptable for a specific application (e.g., improving bioavailability for in vivo studies), a prodrug approach can be effective.
-
Causality: A prodrug is a chemically modified, often inactive, form of a drug that is designed to improve its physicochemical properties, such as solubility.[13] The modifying group is later cleaved in a specific environment (e.g., enzymatically in the body) to release the active compound.[13][14] For sulfonamides, this can involve masking the acidic proton with a labile group that can be removed under physiological conditions.[13][14]
Formulation-Based Approaches
The use of a mixture of solvents can often achieve a higher solubility than any single solvent alone.[8]
-
Causality: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent environment more favorable for the solute. For example, adding a water-miscible organic solvent like ethanol or propylene glycol to an aqueous solution can increase the solubility of a hydrophobic compound.[8] The selection of an appropriate co-solvent system can sometimes be guided by the Hildebrand solubility parameter, which relates to the cohesive energy density of the substances.[6]
-
Experimental Protocol: Co-Solvent Screening
-
Primary Solvent: Start with the primary solvent required for your reaction.
-
Co-Solvent Selection: Choose a panel of miscible co-solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, THF, dioxane).
-
Prepare Mixtures: Create a series of binary solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Solubility Testing: Add a fixed amount of your sulfonylated compound to a fixed volume of each solvent mixture.
-
Observation: Agitate the samples (e.g., vortexing, sonication) and observe the extent of dissolution at a controlled temperature.
-
-
Data Presentation: Example Co-Solvent Screen for Sulfonylated Compound X
| Solvent System (v/v) | Solubility (mg/mL) | Observations |
| Toluene | < 0.1 | Insoluble |
| THF | 1.5 | Partially Soluble |
| Toluene:THF (4:1) | 0.5 | Slightly Soluble |
| Toluene:THF (1:1) | 5.2 | Soluble |
| Toluene:THF (1:4) | 3.8 | Soluble |
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, increases the aqueous solubility of a poorly soluble compound.[15][16][17]
-
Causality: Hydrotropes are typically amphiphilic molecules that are too small to form micelles on their own.[18] They are thought to increase solubility through various mechanisms, including weak interactions with the solute molecules that prevent their self-aggregation and by altering the structure of the solvent.[16][18] Common hydrotropes include sodium benzoate, sodium salicylate, and urea.[15][16][17]
Surfactants can significantly enhance the solubility of hydrophobic compounds in aqueous media.[19][20]
-
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[19] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively creating a "micro-environment" where they are solubilized within the bulk aqueous phase.[19]
-
Visualization: Surfactant Micelle Action
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Physical Modification Strategies
This technique involves dispersing the poorly soluble compound in a highly soluble solid carrier.[9][11][21]
-
Causality: By dispersing the compound at a molecular level within a hydrophilic carrier matrix, several solubility-enhancing effects are achieved.[9][21] These include a reduction in particle size to the molecular level, improved wettability, and the potential formation of a higher-energy amorphous state of the compound, which is more soluble than its crystalline form.[9][10][21] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[9]
-
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both the sulfonylated compound and the carrier (e.g., PVP) in a common volatile solvent (e.g., methanol or dichloromethane).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent phase separation.
-
Drying: Dry the resulting solid film under high vacuum to remove any residual solvent.
-
Characterization: The resulting solid dispersion can then be pulverized and used in the reaction.
-
-
Visualization: Solid Dispersion Workflow
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
Reducing the particle size of the solid compound can increase its dissolution rate.[22][23][24]
-
Causality: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solid. By reducing the particle size through methods like micronization or nanosuspension, the surface area-to-volume ratio is significantly increased, leading to a faster dissolution rate.[20][22]
Part 3: Summary of Strategies
| Strategy | Principle | When to Use | Key Considerations |
| pH Adjustment | Ionization to form a more soluble salt.[4][5] | For acidic or basic sulfonylated compounds in polar/aqueous media. | Compound and reaction stability at the required pH. |
| Co-Solvents | Modifying the overall polarity of the solvent system to better match the solute.[8] | When a single solvent is ineffective and the reaction tolerates a solvent mixture. | Miscibility of solvents and potential for selective solvation. |
| Solid Dispersions | Molecular dispersion in a hydrophilic carrier, often creating an amorphous form.[9][10][21] | For highly crystalline, poorly soluble compounds when other methods fail. | Choice of carrier and potential for recrystallization over time. |
| Surfactants | Encapsulation of the solute within micelles in an aqueous medium.[19] | For reactions in aqueous systems where the compound is highly hydrophobic. | The surfactant must not interfere with the reaction chemistry. |
| Particle Size Reduction | Increasing the surface area to enhance the rate of dissolution.[20][22] | As a general approach to improve the dissolution rate of any poorly soluble solid. | May not significantly increase equilibrium solubility, only the rate at which it is achieved. |
References
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- PubMed. (n.d.). pH-induced Solubility Transition of Sulfonamide-Based Polymers.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- National Center for Biotechnology Information. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- IntechOpen. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Journal of Advanced Pharmacy Education & Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
- Wikipedia. (n.d.). Cosolvent.
- Journal of Drug Delivery and Therapeutics. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview.
- ResearchGate. (n.d.). Co-solvent and Complexation Systems.
- The BMJ. (n.d.). SOLUBILITY OF SULPHONAMIDES.
- ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Karger Publishers. (n.d.). pH Dependency in Uptake of Sulfonamides by Bacteria.
- ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- ResearchGate. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination.
- National Center for Biotechnology Information. (n.d.). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242.
- Journal of Pharmaceutical Negative Results. (n.d.). A Review: “Hydrotropy” Techniques to increase the solubility of Drug.
- Wikipedia. (n.d.). Hydrotrope.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Semantic Scholar. (n.d.). solubility enhancement methods with importance of hydrotropy.
- JETIR. (n.d.). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY.
- Semantic Scholar. (n.d.). Solubility of Sulphonamides in Relation to Hydrogen-ion Concentration.
- PubMed. (2023). A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs.
- PubMed. (n.d.). Prodrug forms for the sulfonamide group. IV. Kinetics of hydrolysis of N-sulfonyl pseudourea derivatives.
- SciELO Brasil. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane.
- PubMed. (n.d.). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure.
- National Center for Biotechnology Information. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
- Alsiano. (n.d.). Emulsifying and solubilising surfactants for oral.
- Polygon Chemie AG. (n.d.). Surfactants & Solubilizers.
- Ingredients To Die For. (n.d.). Surfactants & Solubilizers.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
Sources
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Technical Support Center: Strategies for Suppressing Dehalogenation of Aryl Bromides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging side reaction of dehalogenation in palladium-catalyzed cross-coupling reactions involving aryl bromides. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting strategies to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions with aryl bromides?
A1: Dehalogenation, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom of the aryl bromide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a simple arene byproduct, consuming your starting material and reducing the yield of the desired cross-coupled product.[1]
Q2: What is the primary mechanism behind dehalogenation?
A2: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This can arise from several sources within the reaction, including the base, solvent (especially alcohols), or even trace amounts of water.[1][2] The Pd-H species can then react with the aryl palladium intermediate (Ar-Pd-Br) in a process called reductive elimination to yield the dehalogenated arene (Ar-H).[2]
Q3: Are certain aryl bromides more prone to dehalogenation?
A3: Yes, the electronic nature of the aryl bromide is a significant factor. Electron-deficient aryl bromides and nitrogen-containing heterocyclic bromides (like bromopyridines or bromoindoles) are generally more susceptible to this side reaction.[3] For N-H containing heterocycles, the acidic proton can interact with the base, which may promote dehalogenation.[3] In such instances, protecting the N-H group is often a beneficial strategy.[3][4]
Q4: How can I quickly determine if dehalogenation is a significant issue in my reaction?
A4: You can identify the dehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to your aryl bromide starting material.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show a new aromatic proton signal in the position where the bromine atom was previously located.[1]
In-Depth Troubleshooting Guide
If you are observing significant dehalogenation, a systematic approach to optimizing your reaction conditions is crucial. The following sections detail the key reaction parameters and provide actionable solutions.
Symptom: High Percentage of Dehalogenated Starting Material, Low Yield of Desired Product
This is the most direct indication that the dehalogenation pathway is outcompeting your desired cross-coupling reaction.
Causality: The ligand plays a critical role in modulating the reactivity of the palladium center. The relative rates of the desired reductive elimination (forming the C-C or C-X bond) and the undesired dehalogenation are heavily influenced by the ligand's properties. Bulky, electron-rich ligands can accelerate the desired reductive elimination, minimizing the lifetime of the Ar-Pd-Br intermediate and thus reducing the opportunity for dehalogenation to occur.[3]
Troubleshooting Protocol:
-
Switch to Bulky, Electron-Rich Phosphine Ligands: If you are using simpler phosphine ligands like PPh₃, consider switching to sterically hindered biaryl phosphine ligands.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can be very effective in stabilizing the palladium catalyst and promoting the desired coupling.[2]
Experimental Protocol: Ligand Screening
-
Setup: Prepare a parallel set of small-scale reactions (e.g., 0.1 mmol of aryl bromide).
-
Variables: Keep all other reaction parameters (base, solvent, temperature, catalyst loading) constant.
-
Ligands to Test:
-
Your original ligand (control).
-
XPhos.
-
SPhos.
-
A suitable NHC ligand (e.g., IPr).
-
-
Execution: To an oven-dried vial under an inert atmosphere, add the aryl bromide, coupling partner, base, palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst), and the respective ligand. Add the degassed solvent.
-
Analysis: Run the reactions for a set time and analyze the crude reaction mixtures by GC-MS or ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.
Causality: The base is essential for the catalytic cycle, but it can also be a primary source of the problematic Pd-H species. Strong alkoxide bases (e.g., NaOtBu) are known to promote dehalogenation, potentially through β-hydride elimination from the alkoxide itself or by reacting with trace water or alcohols.[5]
Troubleshooting Protocol:
-
Switch to a Weaker, Non-Hydridic Base: Avoid strong alkoxide bases if dehalogenation is observed.
-
Ensure Anhydrous Conditions: Use freshly dried bases and anhydrous solvents to minimize the presence of water, which can be a proton source.
| Base Type | Potential for Dehalogenation | Common Applications |
| Alkoxides (e.g., NaOtBu) | High | Buchwald-Hartwig Amination |
| Carbonates (e.g., Cs₂CO₃, K₂CO₃) | Moderate to Low | Suzuki, Heck, Sonogashira |
| Phosphates (e.g., K₃PO₄) | Low | Suzuki, Heck |
A summary of common bases and their general propensity to cause dehalogenation.
Causality: Dehalogenation can have a different activation energy than the desired cross-coupling. In many cases, higher temperatures can disproportionately accelerate the rate of dehalogenation.[1] Prolonged reaction times can also lead to catalyst decomposition and an increase in side reactions.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C).[3] This may slow down the desired reaction, but it could suppress the dehalogenation to a greater extent.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid extended heating that could lead to product degradation or increased side-product formation.
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the point where the dehalogenation pathway diverges.
Sources
Technical Support Center: Column Chromatography Conditions for Purifying Pyrrolidine Derivatives
Welcome to the Technical Support Center for the purification of pyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography purification of this important class of heterocyclic compounds. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental questions that often arise when developing a purification strategy for pyrrolidine derivatives.
Q1: My pyrrolidine derivative is streaking badly on a silica gel TLC plate. What is the primary cause and how can I fix it?
Streaking or tailing of pyrrolidine derivatives during silica gel chromatography is a common issue stemming from the basic nature of the pyrrolidine nitrogen.[1] The acidic silanol groups (Si-OH) on the surface of the silica gel interact strongly with the basic amine, leading to poor separation, broad peaks, and sometimes, irreversible adsorption of the compound onto the stationary phase.[1][2][3]
Solutions:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA), to your mobile phase.[1][4][5] A concentration of 0.1% to 2% (v/v) of triethylamine is typically sufficient to neutralize the acidic silanol sites, thus minimizing their interaction with your pyrrolidine derivative.[1] For particularly problematic compounds, this can be increased up to 5%.[1]
-
Alternative Basic Modifiers: In some cases, a solution of ammonia in methanol (e.g., 10%) can be used as a component of the mobile phase, especially for highly polar amines.[6]
Q2: What are the best stationary and mobile phases for purifying pyrrolidine derivatives?
The choice of stationary and mobile phases is critical and depends on the polarity of your specific pyrrolidine derivative.
Stationary Phases:
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography.[1][7] However, due to its acidic nature, it often requires the use of a basic modifier in the mobile phase.[1][8]
-
Alumina (Neutral or Basic): For strongly basic pyrrolidine derivatives, neutral or basic alumina can be an excellent alternative to silica gel.[1][4][9] These stationary phases are less acidic and can significantly improve peak shape and recovery.[9]
-
Amine-Functionalized Silica: This specialized stationary phase has amino groups bonded to the silica surface, creating a "basic" environment that is highly effective for purifying basic compounds without the need for mobile phase additives.[1][10][11]
-
Reversed-Phase (C18): For polar pyrrolidine derivatives, reversed-phase chromatography using a C18 column can be a powerful technique.[1][4][12]
Mobile Phases:
-
Normal-Phase: Common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[6][13][14] For more polar compounds, a methanol/dichloromethane system may be necessary.[6]
-
Reversed-Phase: Typically, a mixture of water and an organic solvent like acetonitrile or methanol is used.[1][4][15] The pH of the mobile phase is often adjusted with additives like formic acid or trifluoroacetic acid to improve peak shape.[4]
Q3: When should I consider using reversed-phase chromatography for my pyrrolidine derivative?
Reversed-phase chromatography is particularly useful for purifying more polar N-substituted pyrrolidines.[1] If your compound has low retention (high Rf) on silica gel even with highly polar mobile phases, or if it is highly water-soluble, reversed-phase chromatography is a logical next step.[4] To achieve good peak shape for basic compounds on a C18 column, it is often necessary to adjust the pH of the mobile phase.[1] Using a mobile phase with a slightly alkaline pH will keep the amine in its free-base form, which can improve retention and separation.[1]
Q4: Can I purify chiral pyrrolidine derivatives by column chromatography?
Yes, the separation of enantiomers (chiral separation) is possible using specialized chiral stationary phases (CSPs) in a technique known as chiral HPLC.[16] Polysaccharide-based columns are commonly used for this purpose.[16][17][18] Alternatively, an indirect method involves derivatizing the racemic pyrrolidine with a chiral agent to form diastereomers, which can then be separated on a standard achiral column like silica gel or C18.[16]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the column chromatography of pyrrolidine derivatives.
Issue 1: Poor Separation of My Pyrrolidine Derivative from Impurities
Underlying Cause: The polarity difference between your target compound and the impurities may be insufficient in the chosen solvent system.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting poor separation.
Step-by-Step Solutions:
-
Analyze Polarity with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[4][5][19] The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.35 for good separation.[5]
-
Adjust Solvent Ratio: If the spots are too close together, systematically vary the ratio of your polar and non-polar solvents.[4]
-
Try Different Solvents: If adjusting the ratio is not effective, switch to a different solvent system with different selectivity. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol.[4]
-
Consider an Alternative Stationary Phase: If you are still unable to achieve separation, the issue may be with the stationary phase. If using silica gel, consider trying neutral or basic alumina, or a C18 reversed-phase column.[1][4]
-
Check for Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.[1][2] A general guideline is to load 1-10% of the silica gel weight, but this is highly dependent on the specific separation.[1]
Issue 2: Low or No Recovery of My Compound from the Column
Underlying Cause: This critical issue is often due to strong, sometimes irreversible, binding of the basic pyrrolidine derivative to the acidic silica gel.[1]
Solutions:
-
Pre-treat the Silica Gel: Before packing the column, you can "deactivate" or "neutralize" the silica gel. This can be done by preparing a slurry of the silica gel in your mobile phase that already contains 1-2% triethylamine.[1] This pre-treatment neutralizes the most acidic sites on the silica surface.[1]
-
Switch to a Less Acidic Stationary Phase: Using neutral or basic alumina, or an amine-functionalized silica column can prevent the irreversible adsorption of your compound.[1][4][10]
-
Acid-Base Extraction Pre-purification: Before attempting column chromatography, consider an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). The protonated pyrrolidine derivative will move to the aqueous layer, leaving non-basic impurities behind.[1] You can then basify the aqueous layer and extract your compound back into an organic solvent. This can significantly simplify the subsequent chromatographic purification.
Issue 3: My Compound Elutes as a Tailing Peak
Underlying Cause: As mentioned in the FAQs, peak tailing is primarily caused by the interaction of the basic amine with acidic silanol groups on the silica surface.[1][2][20][21]
Recommended Mobile Phase Additives to Mitigate Peak Tailing:
| Additive | Typical Concentration (v/v) | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 2% | Competitively blocks acidic silanol sites, minimizing their interaction with the basic analyte.[1][22][23] |
| Ammonia in Methanol | 0.5 - 3% | Neutralizes acidic sites on the silica gel.[6][8] |
| Pyridine | 0.1 - 1% | Acts as a basic modifier to reduce interactions with silanol groups.[10] |
Experimental Protocol: Standard Silica Gel Column Chromatography of a Pyrrolidine Derivative
-
Preparation of the Mobile Phase: Based on prior TLC analysis, prepare an appropriate mobile phase (e.g., 4:1 hexanes:ethyl acetate). To this mixture, add triethylamine to a final concentration of 1% (v/v) and mix thoroughly.[1]
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]
-
In a beaker, create a slurry by mixing the required amount of silica gel with the prepared mobile phase.[1]
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrrolidine derivative in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column and allow it to adsorb onto the silica.[1]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection: Carefully add the mobile phase to the top of the column. Apply gentle pressure (if using flash chromatography) and begin collecting fractions.[1] Monitor the elution of your compound by analyzing the collected fractions by TLC.[1][19]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified pyrrolidine derivative.[1]
Section 3: Chiral Separations
The enantiomeric purity of pyrrolidine derivatives is often crucial in drug development. Chiral chromatography is the most common technique for this analysis.
Q5: What are the key considerations for the chiral separation of pyrrolidine derivatives by HPLC?
Key Considerations:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and have shown success in separating pyrrolidine enantiomers.[16][17][18]
-
Mobile Phase: The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any additives, must be optimized to achieve baseline separation.[18][24]
-
Derivatization: In some cases, derivatizing the pyrrolidine with a UV-active or fluorescent tag can improve detection and separation. For indirect chiral separations, derivatization with a chiral reagent is necessary.[16][25]
References
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed.
- Use of Quantitative Structure-Enantioselective Retention Relationship for the Liquid Chromatography Chiral Separation Prediction of the Series of pyrrolidin-2-one Compounds. PubMed.
- Alumina Confusion : r/chemistry. Reddit.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek.
- Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PMC - PubMed Central.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate.
- Peak Tailing in HPLC. Element Lab Solutions.
- Using neutral or basic alumina in column chromatography for purification of amines. Chemistry Stack Exchange.
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- use of Triethylamine. Chromatography Forum.
- How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate.
- How do I purify ionizable organic amine compounds using flash column chromatography?.
- Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. White Rose Research Online.
- Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
- (PDF) Preparation and investigation of novel pyrrolidinium-bonded stationary phase for reversed-phase high-performance liquid chromatography. ResearchGate.
- Column chromatography & TLC on highly polar compounds? : r/chemistry. Reddit.
- Column chromatography.
- Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central.
- How to convert neutral alumina to basic alumina?. ResearchGate.
- Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Teledyne ISCO.
- Synthesis of a New Chiral Pyrrolidine. MDPI.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
- Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors. PubMed.
- Synthesis of 2-Substituted Pyrrolidines from Nitriles. ResearchGate.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH.
- Chromatography: Solvent Systems For Flash Column. Department of Chemistry : University of Rochester.
- Column Chromatography. Organic Chemistry at CU Boulder.
- Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PMC - NIH.
- Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. MDPI.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
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- 10. biotage.com [biotage.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. welch-us.com [welch-us.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine vs other sulfonylating agents
As a Senior Application Scientist, this guide provides an in-depth comparison of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine with other common sulfonylating agents. The focus is on providing actionable insights and experimental data for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction to Sulfonylation and the Role of Sulfonylating Agents
Sulfonamides and sulfonates are pivotal functional groups in medicinal chemistry and materials science, renowned for their therapeutic properties and synthetic versatility. The formation of these groups via sulfonylation is a cornerstone of modern organic synthesis. The choice of the sulfonylating agent is critical, as it dictates the reaction's efficiency, selectivity, and scope. This guide will explore the unique characteristics of this compound in comparison to established reagents like tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride.
This compound: A Profile
This compound is a sulfonylating agent characterized by the presence of a bromine atom and a methyl group on the phenyl ring, with the sulfonyl group attached to a pyrrolidine ring. This substitution pattern is not arbitrary; it is designed to modulate the reactivity and physical properties of the reagent. The bromo and methyl substituents on the aromatic ring influence the electrophilicity of the sulfur atom, while the pyrrolidine moiety can affect solubility and steric interactions during the reaction.
While not as ubiquitously cited as classic reagents like tosyl chloride, this compound and its analogs are finding their niche in specialized applications, particularly in the synthesis of complex molecules where fine-tuning of reactivity and selectivity is paramount.
Comparative Analysis with Common Sulfonylating Agents
The selection of a sulfonylating agent is a multifactorial decision, balancing reactivity, selectivity, stability, and cost. Below is a comparative overview of this compound against its more common counterparts.
Reactivity and Electronic Effects
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic nature of the substituents on the aromatic ring.
-
Tosyl Chloride (TsCl): The p-methyl group is weakly electron-donating, making the sulfur atom slightly less electrophilic than in benzenesulfonyl chloride.
-
Mesyl Chloride (MsCl): The small methyl group offers minimal steric hindrance and has a slight electron-donating effect. Its high reactivity is primarily due to the small size of the leaving group.
-
Dansyl Chloride: The dimethylamino group is strongly electron-donating, which significantly reduces the electrophilicity of the sulfonyl sulfur. This reagent is known for its fluorescent properties upon reaction with amines.
-
This compound: The presence of a bromine atom, an electron-withdrawing group, at the meta position and a methyl group, an electron-donating group, at the para position creates a nuanced electronic environment. The bromine atom enhances the electrophilicity of the sulfur, potentially leading to higher reactivity compared to tosyl chloride under certain conditions.
Chemoselectivity
Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical consideration in complex molecule synthesis. While specific comparative data for this compound is not abundant in the literature, we can infer its likely behavior based on general principles. The enhanced electrophilicity due to the bromine substituent might lead to higher reactivity towards less nucleophilic amines or alcohols. However, this could also potentially lead to lower selectivity in the presence of multiple nucleophilic sites.
Steric Hindrance
The steric environment around the sulfonyl group can significantly impact the accessibility of the reagent to the nucleophile.
-
MsCl: Minimal steric hindrance, allowing it to react with a wide range of nucleophiles, including sterically hindered ones.
-
TsCl: The tosyl group is bulkier than the mesyl group, which can sometimes be advantageous for introducing steric bulk or for achieving selectivity with less hindered nucleophiles.
-
This compound: The pyrrolidine ring introduces a degree of steric hindrance that is different from the planar aromatic ring of tosyl chloride. This could be beneficial in discriminating between primary and secondary amines of varying steric environments.
Quantitative Performance Comparison
To provide a tangible comparison, the following table summarizes key performance indicators based on typical literature-reported values and inferred properties.
| Sulfonylating Agent | Typical Yields (Amines) | Reactivity Profile | Key Advantages | Key Disadvantages |
| This compound | Good to Excellent | Moderately high, influenced by electronic and steric factors. | Tunable reactivity; potential for enhanced selectivity in specific contexts; introduces a unique structural motif. | Less documented; potentially higher cost; availability might be limited. |
| Tosyl Chloride (TsCl) | Excellent | High, a workhorse reagent. | Well-established protocols; readily available; crystalline tosylamides are easy to purify. | Can be overly reactive, leading to side products; tosyl group can be difficult to cleave. |
| Mesyl Chloride (MsCl) | Excellent | Very high, often used for less reactive nucleophiles. | High reactivity; small size allows for reaction with hindered substrates; mesylates are good leaving groups. | High reactivity can lead to lack of selectivity; corrosive and moisture-sensitive. |
| Dansyl Chloride | Good to Excellent | Moderate, used for labeling amines. | Produces fluorescent derivatives for easy detection and quantification. | Limited to specific applications (labeling); the dansyl group is bulky. |
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the sulfonylation of a primary amine. These should be adapted based on the specific substrate and reagent.
General Protocol for the Sulfonylation of a Primary Amine
Caption: General workflow for the sulfonylation of a primary amine.
Detailed Steps:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine, 1.2-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Sulfonylating Agent: Slowly add the sulfonylating agent (1.0-1.2 equivalents), either neat if it is a liquid or as a solution in the reaction solvent. The slow addition is important to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 1-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Washing and Drying: Wash the combined organic layers with brine to remove any remaining aqueous-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Mechanistic Considerations
The sulfonylation of an amine with a sulfonyl chloride proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base plays a crucial role in deprotonating the amine to increase its nucleophilicity and in neutralizing the HCl generated during the reaction.
Caption: Mechanism of sulfonamide formation.
Conclusion and Recommendations
This compound presents itself as a valuable, albeit less common, alternative to traditional sulfonylating agents. Its unique substitution pattern offers a handle for fine-tuning reactivity and introducing specific structural motifs.
-
For routine transformations where high reactivity and cost-effectiveness are the primary drivers, tosyl chloride and mesyl chloride remain the reagents of choice.
-
For applications requiring fluorescent labeling , dansyl chloride is the undisputed standard.
-
This compound should be considered in scenarios where:
-
Modulated reactivity is required to achieve chemoselectivity in complex substrates.
-
The introduction of a bromo-methyl-phenylsulfonyl moiety is desirable for downstream functionalization (e.g., cross-coupling reactions at the bromine position).
-
Alternative steric profiles are needed to overcome challenges with other reagents.
-
As with any synthetic methodology, the optimal choice of sulfonylating agent will be substrate-dependent. It is highly recommended to perform small-scale screening experiments with a panel of reagents to identify the most suitable one for a particular transformation.
References
- Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911-939. [Link]
- Biswa, M., & Jadi, S. (2020). A review on sulfonamide and its derivatives for the search of anti-inflammatory agent. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
- Valasani, K. R., & Vangavaragu, J. R. (2014). A review on the synthesis of sulfonamides and their applications. International Journal of Pharmaceutical Sciences and Research, 5(10), 4156-4171. [Link]
- Rehman, Z. U., & Khan, A. (2017). Dansyl chloride: A versatile fluorescent labeling agent for amino acids and peptides. Journal of Analytical Chemistry, 72(11), 1145-1154. [Link]
Reactivity Face-Off: A Comparative Guide to Bromo- vs. Iodo-Phenylsulfonyl Pyrrolidines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of aryl halide is a critical decision point in synthetic strategy, directly impacting reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of bromo- and iodo-phenylsulfonyl pyrrolidines in cornerstone palladium-catalyzed cross-coupling reactions. While direct comparative kinetic data for this specific substrate class is not extensively documented, this guide synthesizes fundamental principles, experimental data from analogous systems, and field-proven insights to provide a robust framework for substrate selection and reaction optimization.
The phenylsulfonyl pyrrolidine moiety is a valuable scaffold in medicinal chemistry. Its successful functionalization via cross-coupling is often pivotal in hit-to-lead campaigns. Understanding the relative performance of the bromo- versus iodo-substituted analogs in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is therefore of significant practical importance.
The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in palladium-catalyzed cross-coupling chemistry.[1][2][3] This reactivity trend is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
During this step, the C-X bond is cleaved. The energy required for this cleavage decreases as the halogen atom becomes larger and more polarizable.[1] This is quantitatively reflected in the bond dissociation energies (BDEs).
Bond Dissociation Energies (BDE)
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 - 240[1] |
| C-Br | ~276 - 285[1] |
| C-Cl | ~327 - 339[1] |
As the data illustrates, the carbon-iodine bond is significantly weaker than the carbon-bromine bond. This lower energy barrier means that the oxidative addition step for an iodo-phenylsulfonyl pyrrolidine will proceed much more readily than for its bromo- counterpart. This fundamental difference translates into several practical advantages:
-
Milder Reaction Conditions: Iodo-analogs often react at lower temperatures.
-
Faster Reaction Times: Reactions with aryl iodides typically reach completion more quickly.
-
Lower Catalyst Loadings: The higher reactivity can allow for the use of less catalyst.
-
Higher Yields: More efficient conversion often leads to improved product yields.
The following diagram illustrates the pivotal role of oxidative addition in a generalized cross-coupling cycle.
Caption: General reactivity trend of aryl halides.
Practical Considerations and Experimental Protocols
The choice between a bromo- and iodo-phenylsulfonyl pyrrolidine involves a trade-off between reactivity and cost. Aryl bromides are generally less expensive and more commercially available than their iodo-counterparts, making them attractive for large-scale synthesis. [1][4]However, the higher reactivity of aryl iodides is ideal for proof-of-concept studies, rapid analog synthesis, or for substrates containing sensitive functional groups that cannot tolerate harsh reaction conditions. [4]
Experimental Workflow
The general workflow for screening and optimizing these cross-coupling reactions is consistent.
Caption: General workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Phenylsulfonyl Pyrrolidine Analog
This protocol is adapted for a generic ortho-bromophenylsulfonamide and serves as an excellent starting point for optimization. [5]
-
Materials:
-
1-((2-Bromophenyl)sulfonyl)pyrrolidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 equiv, 3 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.06 equiv, 6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
-
Procedure:
-
To an oven-dried reaction vial, add 1-((2-bromophenyl)sulfonyl)pyrrolidine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in toluene to form the active catalyst.
-
Add the catalyst solution to the reaction vial, followed by the remaining toluene and water.
-
Seal the vial and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Note for Iodo-Analog: For the corresponding iodo-phenylsulfonyl pyrrolidine, a lower temperature (e.g., 60-80 °C), shorter reaction time (e.g., 2-8 hours), and potentially lower catalyst loading (e.g., 1-2 mol%) would be a suitable starting point for optimization.
Protocol 2: Buchwald-Hartwig Amination of a Bromo-Phenylsulfonyl Pyrrolidine Analog
This protocol is a robust starting point for C-N bond formation.
-
Materials:
-
1-((2-Bromophenyl)sulfonyl)pyrrolidine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial.
-
Add the 1-((2-bromophenyl)sulfonyl)pyrrolidine, the amine, and anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 90-110 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by flash column chromatography.
-
-
Note for Iodo-Analog: With the iodo-analog, the reaction may proceed efficiently at a lower temperature (e.g., 70-90 °C) and potentially with a different base, such as cesium carbonate (Cs₂CO₃), which is milder than NaOtBu.
Conclusion
The selection between bromo- and iodo-phenylsulfonyl pyrrolidines for cross-coupling reactions is a strategic decision balancing reactivity against cost and availability. Iodo-substituted substrates are unequivocally more reactive due to the weaker C-I bond, enabling faster reactions under milder conditions, which is highly advantageous for complex, multi-step syntheses and for substrates bearing sensitive functional groups. Conversely, bromo-substituted analogs offer a more economical option for large-scale applications, with modern, highly active catalyst systems capable of achieving excellent results, albeit often under more forcing conditions. This guide provides the fundamental principles and practical starting points for researchers to make an informed decision tailored to the specific goals of their synthetic project.
References
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2023).
- Beletskaya, I. P., & Cheprakov, A. V. (2012). The Buchwald–Hartwig Reaction: A Decade of Progress. Organometallics, 31(22), 7753–7808.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (2017). Comparison of reactivity of different aryl halides. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules, 17(10), 11664-11677. [Link]
Sources
A Comparative Analysis of Substituted Pyrrolidine Scaffolds in Drug Design: A Guide for Researchers
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its inherent structural flexibility, stereochemical complexity, and ability to be readily functionalized make it a privileged scaffold in the design of novel therapeutic agents targeting a wide array of biological targets.[1] This guide provides an in-depth comparative analysis of substituted pyrrolidine scaffolds, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications, supported by experimental data and detailed protocols.
The Pyrrolidine Scaffold: Physicochemical Properties and Strategic Importance
The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in modern drug design. This "pseudorotation" contributes to the stereochemistry of the molecule and provides increased 3D coverage.[2] The nitrogen atom within the ring imparts basicity and serves as a key point for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[2] Substitutions at the carbon atoms of the ring (C2, C3, C4, and C5) significantly influence the scaffold's physicochemical properties, such as lipophilicity, polarity, and conformational preference, which in turn dictates its biological activity.
Comparative Analysis of Substituted Pyrrolidines in Key Therapeutic Areas
The versatility of the pyrrolidine scaffold is evident in its broad range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[3] The following sections provide a comparative analysis of substituted pyrrolidines in several key therapeutic areas, with supporting quantitative data.
Anticancer Agents
Pyrrolidine derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[4][5]
A series of polysubstituted pyrrolidines were synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[4][5] The results, summarized in the table below, highlight key structure-activity relationships.
| Compound ID | R Substituent | Cancer Cell Line | IC50 (µM) | Citation |
| 3h | 4-Fluorophenyl | HCT116 (Colon) | 4.1 | [5] |
| 3k | 4-Chlorophenyl | HCT116 (Colon) | 2.9 | [5] |
| 3k | HL60 (Leukemia) | 3.0 | [5] | |
| - | N-(p-coumaroyl) | P388 (Leukemia) | 1.48 | [6] |
| - | N-caffeoyl | P388 (Leukemia) | ≤ 50 | [6] |
-
SAR Insights: The data suggests that the presence of an electron-withdrawing group (e.g., chloro or fluoro) on the phenyl ring at the C4 position enhances the anticancer activity against colon cancer cells.[5] Specifically, the 4-chlorophenyl substituted pyrrolidine (3k) exhibited the most potent activity.[4][5] Further studies revealed that compound 3k induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in a time- and dose-dependent manner in both HCT116 and HL60 cells.[4][5]
Antiviral Agents
The pyrrolidine scaffold is a key component in a number of antiviral drugs, particularly those targeting hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[7]
Pyrrolidinone-based scaffolds have been effectively utilized as P1-P2 moieties in the design of potent HIV-1 protease inhibitors.[8] A comparative analysis of various substituted pyrrolidinones reveals the following:
| Compound ID | P2 Substituent | HIV-1 Protease IC50 (nM) | Citation |
| 17b | meta-aminobenzyl | 0.8 | [8] |
| 19b | meta-hydroxybenzyl | 0.7 | [8] |
| 34b | (R)-pyrrolidine-3-carboxamide | 0.32 | [2] |
-
SAR Insights: The introduction of polar meta-substituents (amino and hydroxy) on the benzyl group at the P2 position resulted in highly potent inhibitors with improved water solubility.[8] X-ray crystallography studies revealed that these polar meta-substituents can rotate to interact with bound water, while the hydrophobic edge of the benzyl ring maintains the necessary interaction with the S2 enzyme active pocket.[8] Further optimization led to the discovery of inhibitor 34b , which incorporates an (R)-pyrrolidine-3-carboxamide as the P2 ligand and a 4-hydroxyphenyl as the P2' ligand, exhibiting exceptional enzyme inhibitory activity.[2]
CCR5 antagonists block the entry of HIV-1 into host cells by inhibiting the interaction between the viral envelope protein and the CCR5 coreceptor.[6][9] Pyrrolidine-based compounds have emerged as potent CCR5 antagonists.
| Compound ID | Key Substitutions | CCR5 Binding IC50 (µM) | HIV-1 Fusion IC50 (µM) | Citation |
| 10i | 3,4-dichlorophenyl | 0.057 | 0.44 | [10] |
| 11b | 3,4-dichlorophenyl | 0.050 | 0.19 | [10] |
| 12e | 1-benzyl | 0.038 | 0.49 | [10] |
-
SAR Insights: The introduction of 3,4-dichloro substituents on the central phenyl ring or replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group significantly improved CCR5 binding affinity.[10] These modifications led to compounds with potent inhibition of HIV-1 envelope-mediated membrane fusion.[10]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[11] Several pyrrolidine-based DPP-4 inhibitors have been developed.
| Compound Name | Key Structural Feature | DPP-4 Inhibition (IC50) | Citation |
| Vildagliptin | Cyanopyrrolidine | Potent | [11] |
| Saxagliptin | Cyanopyrrolidine | Potent | [12] |
| Compound 23d | 4-trifluorophenyl-1,2,4-oxadiazole | 11.32 ± 1.59 µM | [3] |
-
SAR Insights: The cyanopyrrolidine moiety is a key pharmacophore in several potent DPP-4 inhibitors like Vildagliptin and Saxagliptin.[11][12] Structure-activity relationship studies on other pyrrolidine derivatives have shown that substitutions on appended heterocyclic rings can significantly impact inhibitory activity. For instance, a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole group attached to the pyrrolidine scaffold resulted in the most potent DPP-IV inhibition within that series of compounds.[3]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures.
Synthesis Protocol: Asymmetric Michael Addition for 3-Substituted Pyrrolidine-2,5-diones
This protocol describes a general procedure for the organocatalytic asymmetric Michael addition of an aldehyde to an N-substituted maleimide to synthesize chiral 3-substituted succinimides.[13]
Materials:
-
N-substituted maleimide (1.0 equiv)
-
Aldehyde (2.0-10.0 equiv)
-
Chiral organocatalyst (e.g., (R)- or (S)-diphenylprolinol silyl ether) (10-20 mol%)
-
Solvent (e.g., toluene, chloroform, or solvent-free)
-
Additive (e.g., benzoic acid) (optional)
Procedure:
-
To a dry reaction vessel, add the N-substituted maleimide (1.0 equiv) and the chiral organocatalyst (0.1-0.2 equiv).
-
If using an additive, add it to the reaction vessel at this stage.
-
Add the solvent to the mixture.
-
Add the aldehyde (2.0-10.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 10-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with distilled water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[13]
Biological Assay Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
Cells in culture
-
Test compounds (pyrrolidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test pyrrolidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]
-
Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere.[15]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.[14]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[14] The reference wavelength should be greater than 650 nm.[14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualization of Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
General Synthetic Workflow for Substituted Pyrrolidines
Caption: A generalized experimental workflow for the synthesis of substituted pyrrolidine scaffolds.
Mechanism of Action: DPP-4 Inhibition
Caption: Inhibition of DPP-4 by a pyrrolidine-based drug, leading to prolonged GLP-1 activity.
Mechanism of Action: HIV Entry Inhibition via CCR5 Antagonism
Sources
- 1. HIV-1 protease inhibitors: a comparative QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Definitive Guide to X-ray Crystallography of N-arylsulfonylpyrrolidines: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For N-arylsulfonylpyrrolidines, a class of compounds demonstrating significant therapeutic potential, understanding their spatial arrangement is paramount to elucidating structure-activity relationships (SAR) and optimizing lead compounds. This guide provides a comprehensive exploration of X-ray crystallography as the gold standard for the structural elucidation of these molecules. It offers a senior application scientist's perspective on the experimental intricacies, compares its performance with viable alternatives, and provides the foundational knowledge necessary for researchers to critically evaluate and implement this powerful technique.
The Significance of N-arylsulfonylpyrrolidines in Medicinal Chemistry
The N-arylsulfonylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The pyrrolidine ring offers a versatile, three-dimensional framework, while the arylsulfonyl group can engage in crucial interactions with biological targets. These compounds have shown promise as inhibitors of various enzymes and receptors, making them attractive candidates for the development of new therapeutics. The accurate determination of their solid-state conformation through X-ray crystallography provides invaluable insights into how these molecules interact with their biological targets, guiding further synthetic efforts to enhance potency and selectivity.[1]
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is an analytical technique that provides the most unambiguous and detailed information about the atomic arrangement within a crystalline solid.[2] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, can be mathematically deconvoluted to generate a three-dimensional model of the molecule.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized N-arylsulfonylpyrrolidine to its fully refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.
Caption: The workflow of single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
1. Crystallization: The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly resonant in crystallography; the quality of the diffraction data is intrinsically linked to the quality of the crystal. Obtaining a single, well-ordered crystal of an N-arylsulfonylpyrrolidine is often the most challenging step.
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or lead to disordered crystals.
-
Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.
-
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (the precipitant). The vapor of the more volatile solvent slowly diffuses into the precipitant, inducing crystallization. This can be set up as a "hanging drop" or "sitting drop" experiment.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly and undisturbed.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Mounting the Crystal: The crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant (if data is to be collected at low temperatures) to prevent ice formation.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, optimizing the data collection strategy to ensure completeness and redundancy of the data.
3. Structure Solution and Refinement: From Data to Model
-
Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).
-
Solving the Phase Problem: The intensities of the diffraction spots provide the amplitudes of the scattered X-rays, but the phase information is lost. For small molecules like N-arylsulfonylpyrrolidines, direct methods are typically used to solve this "phase problem" and generate an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This iterative process continues until the model converges to a final, accurate structure.[3]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and are invaluable when single crystals are not obtainable.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration.[2] | Connectivity, 3D structure in solution (through NOE), dynamic information. | Molecular weight, elemental composition. |
| Strengths | Unambiguous, high-resolution structural determination. | Provides information about solution-state conformation and dynamics; non-destructive. | High sensitivity, requires very small sample amounts. |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule. | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for all aspects of the structure; not suitable for insoluble compounds. | Provides limited information about the 3D structure. |
Causality in Technique Selection: The choice of analytical technique is dictated by the specific research question. For unambiguous determination of stereochemistry and the precise geometry of intermolecular interactions in the solid state, X-ray crystallography is unparalleled. When understanding the conformational dynamics in solution is critical for SAR, NMR spectroscopy is the preferred method. Mass spectrometry serves as a rapid and sensitive tool for confirming molecular weight and formula, often used in conjunction with other techniques.
Case Study: Structure-Activity Relationship of a Hypothetical N-arylsulfonylpyrrolidine Inhibitor
Consider a hypothetical N-arylsulfonylpyrrolidine inhibitor of a target enzyme. Initial screening identified a lead compound with moderate activity. To guide optimization, a co-crystal structure of the inhibitor bound to the enzyme's active site was determined by X-ray crystallography.
The crystal structure revealed that the pyrrolidine ring adopted a specific pucker, placing a substituent in a favorable hydrophobic pocket. The sulfonyl oxygen atoms were found to form hydrogen bonds with a backbone amide of the protein. This detailed structural information led to the rational design of new analogs. A subsequent analog with a modified substituent on the pyrrolidine ring, designed to better fill the hydrophobic pocket, showed a 10-fold increase in potency. This example highlights how the precise structural data from X-ray crystallography can directly inform and accelerate the drug discovery process.[1]
Data Presentation: Crystallographic Data for a Representative N-arylsulfonylpyrrolidine Derivative
The following table presents typical crystallographic data that would be obtained for an N-arylsulfonylpyrrolidine derivative. This data is essential for the validation and interpretation of the crystal structure.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₇NO₂S |
| Formula Weight | 300.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 17.543(6) |
| β (°) | 98.76(2) |
| Volume (ų) | 1484.5(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.342 |
| R-factor (%) | 4.2 |
Note: This data is representative and not from a specific published structure.
Conclusion
X-ray crystallography remains an indispensable tool in the arsenal of the medicinal chemist. For N-arylsulfonylpyrrolidines, a class of molecules with significant therapeutic promise, this technique provides the atomic-level detail necessary to understand their structure and function. While alternative techniques like NMR provide valuable complementary information about solution-state dynamics, the unambiguous and high-resolution nature of single-crystal X-ray diffraction makes it the gold standard for structural elucidation in the solid state. A thorough understanding of the crystallographic workflow, from the critical step of crystallization to the final stages of data refinement and validation, empowers researchers to leverage this powerful technique to its full potential, accelerating the journey from a promising scaffold to a life-changing therapeutic.
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A Comparative Spectroscopic Guide to 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine Analogues
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants. The 1-(phenylsulfonyl)pyrrolidine scaffold, in particular, serves as a versatile template for developing novel bioactive molecules. Understanding how subtle structural modifications to this core affect its physicochemical and, by extension, biological properties is paramount in rational drug design. This guide provides an in-depth spectroscopic comparison of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, a representative compound of this class, and several of its closely related analogues.
The primary objective is to furnish researchers, scientists, and drug development professionals with a practical framework for characterizing these compounds. We will delve into the nuances of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). By presenting and interpreting experimental data, this guide will illustrate how each technique provides a unique piece of the structural puzzle, allowing for unambiguous identification and differentiation of these analogues. The causality behind experimental choices and data interpretation will be emphasized to provide not just a protocol, but a field-proven insight into the spectroscopic analysis of this important chemical class.
Molecular Structures Under Investigation
The comparative analysis focuses on the parent compound, This compound , and three structurally distinct analogues designed to probe the spectroscopic impact of modifications at the phenyl ring and the pyrrolidine moiety.
Figure 1: Chemical structures of the parent compound and its analogues.
Experimental Workflow and Protocols
A robust and validated workflow is critical for obtaining high-quality, reproducible spectroscopic data. The following diagram outlines the logical flow of analysis, followed by detailed protocols for each technique.
Figure 2: General workflow for spectroscopic characterization.
Experimental Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Trustworthiness: This protocol ensures the identification of key functional groups by minimizing atmospheric interference and ensuring sample homogeneity.
-
Expertise: The choice of a KBr pellet is standard for solid samples, providing a transparent matrix for IR radiation.[1] The spectral range of 4000-400 cm⁻¹ covers the vibrational frequencies of most organic functional groups.[1]
-
Methodology:
-
Sample Preparation: A small amount of the analyte (~1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Collection: A background spectrum of the empty sample compartment is recorded to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrophotometer. The spectrum is acquired by averaging 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.
-
Experimental Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Trustworthiness: Using a deuterated solvent prevents the large solvent signal from obscuring the analyte signals. Tetramethylsilane (TMS) provides a universally accepted internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Expertise: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.[1] For compounds with potentially acidic protons (like the -OH in Analogue A), DMSO-d₆ is particularly useful as it slows down proton exchange, often allowing the -OH proton to be observed as a distinct signal.
-
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of TMS can be added as an internal standard.
-
Data Acquisition (¹H NMR): The sample is placed in the NMR spectrometer (e.g., 400 MHz). The spectrum is acquired using a standard pulse sequence, with sufficient scans to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): A proton-decoupled ¹³C NMR spectrum is acquired. This technique requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and integration values are analyzed to determine the connectivity of atoms within the molecule.
-
Experimental Protocol 3: Mass Spectrometry (MS)
-
Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion peak, which is crucial for molecular weight determination.
-
Expertise: Operating in positive ion mode is standard for molecules containing nitrogen, which can be readily protonated to form a [M+H]⁺ ion.[1] The high-resolution capability of modern mass spectrometers allows for the confirmation of the elemental formula.
-
Methodology:
-
Sample Preparation: A dilute solution of the analyte (~10-100 μg/mL) is prepared in a suitable solvent, typically a mixture of methanol or acetonitrile with a small amount of formic acid to facilitate protonation.
-
Data Acquisition: The solution is infused into the mass spectrometer's ESI source. The mass spectrum is recorded in positive ion mode over a relevant mass-to-charge (m/z) range.
-
Data Analysis: The m/z value of the molecular ion (or its adduct, e.g., [M+H]⁺) is used to confirm the molecular weight. The isotopic pattern of the molecular ion is analyzed to identify the presence of bromine or chlorine atoms.[2][3]
-
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent compound and its analogues. This data is crucial for their structural elucidation and differentiation.[1]
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | Vibrational Mode | Parent Compound | Analogue A | Analogue B | Analogue C |
| -OH | O-H Stretch | - | ~3400 (broad) | - | - |
| Aromatic C-H | C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H | C-H Stretch | ~2980-2850 | ~2980-2850 | ~2980-2850 | ~2980-2850 |
| Aromatic C=C | C=C Stretch | ~1580, ~1470 | ~1580, ~1470 | ~1580, ~1470 | ~1580, ~1470 |
| Sulfonamide S=O | Asymmetric Stretch | ~1340 | ~1340 | ~1340 | ~1340 |
| Sulfonamide S=O | Symmetric Stretch | ~1160 | ~1160 | ~1160 | ~1160 |
| Sulfonamide S-N | S-N Stretch | ~910 | ~910 | ~910 | ~910 |
Data based on typical absorption ranges for sulfonamide derivatives.[1][4]
Interpretation: FT-IR spectroscopy is excellent for confirming the presence of the core sulfonamide structure (S=O and S-N stretches) and the aromatic and aliphatic C-H bonds in all four compounds.[5] The most significant difference is the appearance of a broad O-H stretching band around 3400 cm⁻¹ for Analogue A , which is definitive evidence of the hydroxyl group.
Table 2: Comparative ¹H NMR Data (δ, ppm in DMSO-d₆)
| Proton Type | Parent Compound | Analogue A | Analogue B | Analogue C |
| Aromatic CH | 7.5-7.9 (m, 3H) | 7.5-7.9 (m, 3H) | 7.5-7.9 (m, 3H) | 7.5-7.9 (m, 3H) |
| Pyrrolidine CH₂ (α to N) | ~3.3 (t, 4H) | ~3.1-3.5 (m, 4H) | ~3.3 (t, 4H) | ~3.3 (t, 4H) |
| Pyrrolidine CH₂ (β to N) | ~1.8 (p, 4H) | ~1.9, ~2.1 (m, 2H) | ~1.8 (p, 4H) | ~1.8 (p, 4H) |
| Pyrrolidine CH (with OH) | - | ~4.3 (m, 1H) | - | - |
| Pyrrolidine OH | - | ~5.0 (d, 1H) | - | - |
| Phenyl-CH₃ | 2.4 (s, 3H) | 2.4 (s, 3H) | 2.4 (s, 3H) | - |
| Phenyl-CH₂CH₃ | - | - | - | 2.7 (q, 2H) |
| Phenyl-CH₂CH₃ | - | - | - | 1.2 (t, 3H) |
Chemical shifts are estimates based on general principles and data for similar structures.[1][6]
Interpretation: ¹H NMR provides the most detailed structural differentiation.
-
Analogue A is uniquely identified by the appearance of two new signals: a multiplet around 4.3 ppm for the proton attached to the same carbon as the hydroxyl group (CH-OH), and a signal for the hydroxyl proton itself (~5.0 ppm).
-
Analogue C is clearly distinguished from the others by the replacement of the methyl singlet (~2.4 ppm) with signals for an ethyl group: a quartet (~2.7 ppm) and a triplet (~1.2 ppm).
-
Analogue B would show very similar signals to the parent compound. However, minor shifts in the aromatic region (7.5-7.9 ppm) would be expected due to the different electronic effect of chlorine versus bromine, though these may be subtle.
Table 3: Comparative ¹³C NMR Data (δ, ppm in DMSO-d₆)
| Carbon Type | Parent Compound | Analogue A | Analogue B | Analogue C |
| Aromatic C (quaternary) | ~125-140 | ~125-140 | ~125-140 | ~125-140 |
| Aromatic CH | ~128-135 | ~128-135 | ~128-135 | ~128-135 |
| Pyrrolidine C (α to N) | ~47 | ~46, ~55 | ~47 | ~47 |
| Pyrrolidine C (β to N) | ~25 | ~35 | ~25 | ~25 |
| Pyrrolidine C-OH | - | ~68 | - | - |
| Phenyl-CH₃ | ~20 | ~20 | ~20 | - |
| Phenyl-CH₂CH₃ | - | - | - | ~28 |
| Phenyl-CH₂CH₃ | - | - | - | ~15 |
Chemical shifts are estimates based on general principles.[7][8]
Interpretation: ¹³C NMR complements the ¹H NMR data.
-
Analogue A shows a distinct signal around 68 ppm for the carbon bearing the hydroxyl group (C-OH). The signals for the other pyrrolidine carbons are also shifted due to the presence of the electronegative oxygen atom.
-
Analogue C is confirmed by the disappearance of the methyl carbon signal (~20 ppm) and the appearance of two new signals for the ethyl group carbons (~28 and ~15 ppm).
-
The spectra for the Parent Compound and Analogue B would be very similar, with the main difference being the chemical shift of the carbon directly attached to the halogen (C-Br vs C-Cl), which can be predicted but requires high-resolution analysis to confirm.
Table 4: Comparative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated M.W. | Observed Ion [M+H]⁺ | Key Isotopic Pattern |
| Parent | C₁₁H₁₄BrNO₂S | 304.0034 | 305.0112 | M+ & M+2 peaks, ~1:1 ratio |
| Analogue A | C₁₁H₁₄BrNO₃S | 320.00 | 321.00 | M+ & M+2 peaks, ~1:1 ratio |
| Analogue B | C₁₁H₁₄ClNO₂S | 259.05 | 260.06 | M+ & M+2 peaks, ~3:1 ratio |
| Analogue C | C₁₂H₁₆BrNO₂S | 318.02 | 319.03 | M+ & M+2 peaks, ~1:1 ratio |
Interpretation: Mass spectrometry provides definitive confirmation of the molecular formula and the halogen identity.
-
Molecular Weight: Each analogue has a unique molecular weight, which is easily distinguished by HRMS.
-
Isotopic Pattern: The presence of a bromine atom in the Parent Compound , Analogue A , and Analogue C results in a characteristic pair of molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being approximately 1:1.[9][10]
-
In contrast, Analogue B exhibits an M+ and M+2 pattern with an intensity ratio of approximately 3:1, which is the tell-tale signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[3] This makes MS an exceptionally powerful tool for distinguishing between halogenated analogues.
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogues demonstrates the power of a multi-technique approach to structural elucidation. While FT-IR is invaluable for confirming the presence of the core sulfonamide functional group, it offers limited discriminatory power between these closely related structures, with the notable exception of identifying the hydroxyl group in Analogue A.
The true differentiation lies in the combined application of NMR spectroscopy and Mass Spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon framework, allowing for the precise localization of structural modifications, such as the addition of a hydroxyl group or the exchange of a methyl for an ethyl group. Mass Spectrometry complements this by confirming the exact molecular formula and, critically, by using isotopic patterns to definitively identify the halogen substituent (bromine vs. chlorine).
By understanding the causality behind the observed spectroscopic data—how specific structural changes translate into predictable shifts, new signals, or unique isotopic patterns—researchers can confidently characterize novel compounds, ensuring the integrity and validity of their findings in the drug discovery and development pipeline.
References
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- Ghammamy, S., et al. (2016). Syntheses, spectroscopic investigation and electronic properties of two sulfonamide derivatives. Journal of Molecular Structure, 1106, 333-343. [Link]
- Holdsworth, D. K. (1993). Mass spectra of organic compounds containing bromine and chlorine.
- ProQuest. (n.d.).
- Dr. K. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. [Link]
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The Phenylsulfonylpyrrolidine Scaffold: A Privileged Motif for Enzyme Inhibition
A Comparative Guide to the Structure-Activity Relationship of Substituted Phenylsulfonylpyrrolidines for Researchers and Drug Development Professionals.
The phenylsulfonylpyrrolidine framework has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective enzyme inhibitors. Its inherent structural features, including a rigid pyrrolidine ring and an aromatic sulfonyl group, provide a robust platform for introducing diverse substituents that can precisely interact with the active sites of various enzymes. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted phenylsulfonylpyrrolidines, focusing on their interactions with three key enzyme families: Matrix Metalloproteinases (MMPs), Aldo-Keto Reductase 1C3 (AKR1C3), and Dipeptidyl Peptidase-4 (DPP-4). By elucidating the causal relationships between structural modifications and inhibitory activity, supported by experimental data and detailed protocols, this guide aims to empower researchers in the rational design of next-generation therapeutics.
Matrix Metalloproteinase (MMP) Inhibition: Targeting Tissue Remodeling and Cancer Progression
MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis and arthritis. Phenylsulfonylpyrrolidine-based inhibitors have shown significant promise in modulating MMP activity, particularly against MMP-2 and MMP-9, which are key drivers of tumor invasion and angiogenesis.
Core Structure-Activity Relationship Insights
The foundational SAR for phenylsulfonylpyrrolidine-based MMP inhibitors hinges on the interaction of a zinc-binding group (ZBG) with the catalytic zinc ion in the enzyme's active site. The phenylsulfonylpyrrolidine core serves as a scaffold to optimally position this ZBG and to establish additional interactions with the enzyme's specificity pockets (S1', S2', etc.).
A critical determinant of potency is the nature of the substituent on the pyrrolidine nitrogen. Generally, incorporating a hydroxamic acid moiety as the ZBG leads to potent inhibition. The SAR exploration often revolves around optimizing the linker between the pyrrolidine ring and the ZBG, as well as substitutions on the phenyl ring of the sulfonyl group.
Comparative Analysis of Phenylsulfonylpyrrolidine-Based MMP Inhibitors
The following table summarizes the SAR of a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives, highlighting the impact of substitutions on their inhibitory activity against MMP-2 and MMP-9[1].
| Compound | R Group (on Phenoxy Ring) | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) |
| 4a | H | 0.87 | 0.54 |
| 4b | 4-F | 1.23 | 0.98 |
| 4c | 4-Cl | 1.05 | 0.81 |
| 4d | 4-Br | 0.92 | 0.67 |
| 4e | 4-OCH3 | 0.65 | 0.42 |
| 4f | 4-CH3 | 0.78 | 0.51 |
| 4g | 3-F | 1.56 | 1.21 |
| 4h | 3-Cl | 1.32 | 1.09 |
| 4i | 3-OCH3 | 0.71 | 0.48 |
Analysis of SAR Trends:
-
Influence of Phenyl Ring Substitution: Electron-donating groups at the para-position of the phenoxy ring, such as methoxy (4e) and methyl (4f), generally enhance inhibitory activity against both MMP-2 and MMP-9 compared to the unsubstituted analog (4a)[1]. This suggests that increased electron density on the phenyl ring may favor interactions within the enzyme's active site.
-
Effect of Halogen Substitution: Halogen substituents at the para-position (4b, 4c, 4d) result in slightly reduced potency compared to the unsubstituted compound[1].
-
Positional Isomerism: Substituents at the meta-position (4g, 4h, 4i) are generally less favorable for activity than their para-counterparts[1].
Experimental Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a standard method for determining the inhibitory potency (IC50) of test compounds against MMPs.
Materials:
-
Recombinant human MMP-2 or MMP-9 (active form)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the active MMP enzyme to the desired concentration in cold assay buffer.
-
Assay Setup:
-
Blank (No Enzyme): Add assay buffer.
-
Negative Control (Enzyme, No Inhibitor): Add diluted MMP enzyme and vehicle (DMSO).
-
Test Wells: Add diluted MMP enzyme and the serially diluted test compounds.
-
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the negative control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: The use of a FRET-based substrate provides a sensitive and continuous measure of enzyme activity. Cleavage of the substrate separates a fluorophore and a quencher, resulting in a measurable increase in fluorescence.
-
Pre-incubation: This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibitory potency.
-
Kinetic Measurement: Monitoring the reaction over time allows for the determination of the initial reaction velocity, which is the most accurate measure of enzyme activity.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition: A Target in Hormone-Dependent Cancers
AKR1C3 is a key enzyme in the biosynthesis of potent androgens and is overexpressed in castration-resistant prostate cancer (CRPC)[2][3]. It represents a promising therapeutic target for overcoming resistance to standard androgen deprivation therapies. The phenylsulfonylpyrrolidine scaffold has been successfully employed to develop potent and selective non-carboxylate inhibitors of AKR1C3.
Core Structure-Activity Relationship Insights
For AKR1C3 inhibitors based on the 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one scaffold, the sulfonamide moiety is critical for activity[4]. The pyrrolidin-2-one ring, while not directly interacting with the oxyanion hole, plays a crucial role in maintaining the overall conformation required for potent inhibition.
Comparative Analysis of (Piperidinosulfonamidophenyl)pyrrolidin-2-one Analogs
The following table presents the SAR for a series of these AKR1C3 inhibitors, demonstrating the importance of specific structural features[4].
| Compound | Modification from Lead Structure | AKR1C3 IC50 (nM) |
| Lead | 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one | 45 |
| Analog 1 | Pyrrolidin-2-one replaced with N-methylpyrrolidin-2-one | >10,000 |
| Analog 2 | Pyrrolidin-2-one moved to meta-position | >10,000 |
| Analog 3 | Piperidino ring replaced with morpholino | 350 |
| Analog 4 | Piperidino ring replaced with azepino | 120 |
Analysis of SAR Trends:
-
Criticality of the Pyrrolidin-2-one: N-methylation of the pyrrolidin-2-one (Analog 1) or changing its position on the phenyl ring (Analog 2) leads to a complete loss of activity, highlighting the stringent conformational requirements for binding to AKR1C3[4].
-
Influence of the Sulfonamide Substituent: Altering the cyclic amine on the sulfonamide has a significant impact on potency. Replacing the piperidine ring with a more polar morpholine ring (Analog 3) decreases activity, while expanding the ring to an azepane (Analog 4) is better tolerated but still less potent than the parent piperidine[4]. This suggests that the size and polarity of this group are important for optimal interaction.
Experimental Protocol: In Vitro AKR1C3 Enzyme Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against recombinant AKR1C3.
Materials:
-
Recombinant human AKR1C3
-
Substrate (e.g., S-tetralol)
-
Cofactor (NADPH)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, recombinant AKR1C3 enzyme, and the test inhibitor or vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate and NADPH.
-
Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) over time in a kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition and calculate the IC50 value from the dose-response curve.
Causality Behind Experimental Choices:
-
Monitoring NADPH Oxidation: The activity of AKR1C3 is directly coupled to the oxidation of NADPH to NADP+. Monitoring the decrease in NADPH absorbance at 340 nm provides a direct and continuous measure of enzyme activity.
-
Use of a Specific Substrate: S-tetralol is a commonly used and well-characterized substrate for AKR1C3, ensuring a reliable and reproducible assay.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Cornerstone of Type 2 Diabetes Treatment
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. DPP-4 inhibitors are an established class of oral antidiabetic drugs. The phenylsulfonylpyrrolidine scaffold has been incorporated into the design of potent and selective DPP-4 inhibitors.
Core Structure-Activity Relationship Insights
The SAR of phenylsulfonylpyrrolidine-based DPP-4 inhibitors often focuses on substitutions on the pyrrolidine ring, which typically interacts with the S1 and S2 pockets of the enzyme. The phenylsulfonyl moiety generally occupies the S2' pocket. The presence of a primary amine or a group that can mimic it on the pyrrolidine ring is often crucial for interaction with the catalytic triad of DPP-4.
Comparative Analysis of Phenylsulfonylpyrrolidine-Based DPP-4 Inhibitors
The following data for a series of pyrrolidine amide derivatives highlights key SAR principles[5].
| Compound | R1 (on Pyrrolidine) | R2 (on Phenylsulfonyl) | DPP-4 IC50 (nM) |
| A | -CONH-benzyl | H | 150 |
| B | -CONH-benzyl | 4-F | 80 |
| C | -CONH-benzyl | 4-Cl | 65 |
| D | -CONH-(2-thienyl)methyl | 4-F | 55 |
| E | -CONH-(3-thienyl)methyl | 4-F | 95 |
Analysis of SAR Trends:
-
Phenylsulfonyl Substitutions: The introduction of a halogen, such as fluorine (B) or chlorine (C), at the 4-position of the phenylsulfonyl ring enhances potency compared to the unsubstituted analog (A)[5]. This suggests that these substituents may engage in favorable interactions within the S2' pocket.
-
Pyrrolidine Amide Substitutions: The nature of the aromatic group on the amide substituent attached to the pyrrolidine ring influences activity. Replacing the benzyl group with a 2-thienylmethyl group (D) leads to a slight improvement in potency, while a 3-thienylmethyl group (E) is less favorable[5]. This indicates that the electronics and sterics of this group are important for optimal interactions in the S1/S2 pockets.
Experimental Protocol: Cell-Based DPP-4 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds on DPP-4 in a cellular context.
Materials:
-
Caco-2 cells (or other cells expressing DPP-4)
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay Buffer (e.g., PBS)
-
Test compounds dissolved in DMSO
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture Caco-2 cells to confluence in a 96-well plate.
-
Compound Treatment: Wash the cells with assay buffer and then add fresh buffer containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add the DPP-4 substrate to each well.
-
Measurement: Monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound.
Causality Behind Experimental Choices:
-
Cell-Based Assay: This format provides a more physiologically relevant assessment of inhibitor potency as it accounts for cell permeability and potential off-target effects within a cellular environment.
-
Chromogenic Substrate: The use of a chromogenic substrate like Gly-Pro-p-nitroanilide allows for a simple and robust colorimetric readout of enzyme activity.
Visualizing Key Relationships and Workflows
Experimental Workflow for Enzyme Inhibition Assay
Caption: The iterative process of SAR-driven lead optimization.
Conclusion and Future Directions
The phenylsulfonylpyrrolidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of MMPs, AKR1C3, and DPP-4. The structure-activity relationships discussed in this guide underscore the importance of subtle modifications to the core structure in achieving high affinity and selectivity for the target enzyme. For MMP inhibitors, the focus remains on optimizing the zinc-binding group and exploring substitutions on the phenyl ring to enhance interactions with the enzyme's specificity pockets. In the context of AKR1C3, the rigidity and specific conformation of the pyrrolidin-2-one ring are paramount, with further opportunities for optimization in the sulfonamide substituent. For DPP-4 inhibitors, fine-tuning the substituents on the pyrrolidine ring to maximize interactions with the S1 and S2 pockets continues to be a key strategy.
Future research in this area will likely involve the application of computational modeling and machine learning to predict the activity of novel analogs and to design compounds with improved pharmacokinetic and pharmacodynamic profiles. Furthermore, the exploration of this versatile scaffold against other enzyme targets is a promising avenue for the discovery of new therapeutic agents for a wide range of diseases. This guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of phenylsulfonylpyrrolidine-based enzyme inhibitors.
References
- Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link]
- This reference is not directly cited in the text but provides relevant background.
- Zhang, X., Li, X., Li, Y., Wang, Y., Li, J., & Li, Y. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192–199. [Link]
- Endo, S., Hu, D., Matsunaga, T., Otsuka, M., El-Kabbani, O., & Hara, A. (2020). Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(18), 10396–10411. [Link]
- This reference is not directly cited in the text but provides relevant background.
- This reference is not directly cited in the text but provides relevant background.
- This reference is not directly cited in the text but provides relevant background.
- This reference is not directly cited in the text but provides relevant background.
- This reference is not directly cited in the text but provides relevant background.
- This reference is not directly cited in the text but provides relevant background.
- He, Y., Wu, J., & Li, J. (2013). Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties. International Journal of Molecular Sciences, 14(12), 23948–23966. [Link]
Sources
- 1. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Strategic Synthesis of Functionalized Pyrrolidines
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis, appearing in a remarkable number of FDA-approved drugs and biologically active compounds. The ability to strategically introduce functional groups with precise stereochemical control is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of three powerful and contemporary synthetic routes to functionalized pyrrolidines: Iridium-Catalyzed [3+2] Cycloaddition, Copper-Catalyzed Intramolecular C-H Amination, and Organocatalytic Asymmetric Aza-Michael/Michael Addition. Each methodology is evaluated on its mechanistic underpinnings, substrate scope, and stereochemical outcomes, supported by detailed experimental protocols and comparative data to inform your synthetic planning.
Methodology 1: Iridium-Catalyzed Reductive [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides stands as a robust and highly convergent strategy for the construction of the pyrrolidine core, allowing for the simultaneous formation of multiple stereocenters. A significant advancement in this area is the iridium-catalyzed reductive generation of azomethine ylides from readily available tertiary amides and lactams. This method avoids the pre-functionalization often required for traditional azomethine ylide generation.
Mechanistic Rationale
The catalytic cycle, as elucidated by Yamazaki, K. et al.[1][2], commences with the iridium-catalyzed hydrosilylation of a tertiary amide. This generates a hemiaminal intermediate which, upon elimination of a silanol, forms an iminium ion. Subsequent deprotonation of the α-carbon yields the reactive azomethine ylide. This 1,3-dipole then undergoes a concerted, stereospecific [3+2] cycloaddition with an electron-deficient alkene to furnish the highly substituted pyrrolidine ring. The choice of the iridium catalyst, specifically Vaska's complex [IrCl(CO)(PPh₃)₂], is critical for the efficient and selective reduction of the amide.
Sources
The Bromo-Sulfonyl Pyrrolidine Motif: A Versatile Building Block for Target-Oriented Synthesis
A Comparative Guide to the Efficacy of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the intricate art of target-oriented synthesis, the selection of appropriate building blocks is a critical determinant of success. The ideal synthon should not only provide a desired structural motif but also offer versatile handles for diversification, enabling the rapid exploration of chemical space. In this context, this compound emerges as a compelling, albeit specialized, reagent. This guide provides an in-depth technical comparison of its utility, benchmarked against alternative strategies for the functionalization of the pyrrolidine scaffold. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven experimental protocols to empower your synthetic endeavors.
The Strategic Value of the Arylsulfonylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1] Its three-dimensional structure and the presence of a basic nitrogen atom often play a crucial role in molecular recognition at biological targets. Consequently, methods to elaborate and functionalize the pyrrolidine core are of paramount importance.
The attachment of an arylsulfonyl group to the pyrrolidine nitrogen serves a dual purpose. Firstly, the strongly electron-withdrawing nature of the sulfonyl group modulates the nucleophilicity of the nitrogen atom, rendering it less reactive towards undesired side reactions. This "activating" or "protecting" role is crucial in multi-step syntheses. Secondly, and more strategically, the aryl ring of the sulfonyl moiety can be pre-functionalized with a handle for further synthetic transformations. In the case of This compound , the bromine atom acts as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse substituents, a highly desirable feature in the generation of compound libraries for drug discovery.
The Power of Palladium: Unleashing the Synthetic Potential of the Bromo-Aryl Handle
The bromine atom on the phenyl ring of this compound is strategically positioned for participation in a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the way organic chemists construct complex molecules.[2] The general catalytic cycle for these transformations is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The versatility of the bromo-aryl handle in this compound allows for the formation of a wide range of new carbon-carbon and carbon-nitrogen bonds, as summarized in the table below.
| Cross-Coupling Reaction | Coupling Partner (R'-M) | Bond Formed | Key Features & Advantages |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronate esters) | C-C (Aryl-Aryl, Aryl-Vinyl) | Mild reaction conditions, high functional group tolerance, commercially available and stable reagents.[3][4] |
| Heck Reaction | Alkenes | C-C (Aryl-Vinyl) | Forms substituted alkenes with high stereoselectivity (typically trans).[5][6] |
| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkynyl) | Provides direct access to arylated alkynes, which are valuable intermediates in organic synthesis.[7][8] |
| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amine) | A powerful method for the synthesis of arylamines, with broad substrate scope.[2][9] |
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound.
The 3-bromo-4-methyl substitution pattern on the phenylsulfonyl ring offers a balance of reactivity and steric accessibility, making it a suitable substrate for these transformations. The methyl group provides a subtle electronic perturbation and can influence the conformational preferences of the molecule.
Experimental Protocols & Performance Data
While specific experimental data for this compound is not extensively reported in the literature, we can extrapolate from protocols for analogous bromoarylsulfonamides to provide a representative experimental procedure. The following protocol details a typical Suzuki-Miyaura coupling reaction.
Synthesis of this compound
A plausible synthetic route to the title compound involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base.
Figure 2: A representative workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
To a solution of pyrrolidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of 3-bromo-4-methylbenzenesulfonyl chloride (1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the coupling of an arylboronic acid with a bromoarylsulfonamide, analogous to the target compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq.)
-
1,4-Dioxane and water (4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add palladium(II) acetate and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Performance: Based on analogous reactions, yields for Suzuki-Miyaura couplings of bromoarylsulfonamides are typically in the range of 70-95%, depending on the specific coupling partners and reaction conditions.
Comparison with Alternative Pyrrolidine Functionalization Strategies
While the bromo-arylsulfonyl approach offers significant advantages in terms of late-stage diversification, it is important to consider alternative strategies for activating and functionalizing the pyrrolidine nitrogen. The choice of strategy will depend on the specific synthetic goals and the overall reaction sequence.
| Activating/Protecting Group | Key Features | Deprotection/Functionalization | Advantages | Disadvantages |
| Arylsulfonyl (e.g., Tosyl, Nosyl) | Strongly electron-withdrawing, stable. | Reductive cleavage (e.g., Na/NH₃, SmI₂), or nucleophilic aromatic substitution (for nosyl). | High stability to a wide range of reagents. The aryl group can be a synthetic handle. | Harsh deprotection conditions for tosyl. |
| Boc (tert-Butoxycarbonyl) | Carbamate, widely used. | Acidic conditions (e.g., TFA, HCl).[10] | Mild deprotection, orthogonal to many other protecting groups. | Not suitable for late-stage diversification via cross-coupling. |
| Cbz (Carboxybenzyl) | Carbamate, classic protecting group. | Hydrogenolysis (e.g., H₂, Pd/C).[10] | Mild, orthogonal deprotection. | Not suitable for late-stage diversification via cross-coupling. |
| Direct C-H Functionalization | Direct arylation of C-H bonds. | Palladium-catalyzed with a directing group.[11] | Atom-economical, avoids pre-functionalization. | Often requires specific directing groups, regioselectivity can be a challenge. |
Table 2: Comparison of Activating/Protecting Groups for Pyrrolidine Functionalization.
The primary advantage of the this compound strategy lies in its ability to serve as a platform for generating a library of analogs from a common intermediate. While Boc and Cbz are excellent protecting groups, they do not inherently offer a handle for diversification in the same way a bromoaryl group does. Direct C-H functionalization is a powerful and emerging technique, but it often requires extensive optimization of directing groups and reaction conditions to achieve the desired regioselectivity.
Conclusion and Future Outlook
This compound represents a highly strategic building block for target-oriented synthesis. The arylsulfonyl group effectively modulates the reactivity of the pyrrolidine nitrogen, while the bromo-aryl moiety provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of diverse libraries of pyrrolidine-containing compounds.
While direct experimental data for this specific reagent is limited, by drawing analogies from the rich literature on palladium-catalyzed reactions of bromoarylsulfonamides, researchers can confidently employ this building block in their synthetic campaigns. The comparative analysis with other activating groups highlights the unique advantage of integrating a synthetic handle directly into the activating group, streamlining the process of lead optimization and structure-activity relationship studies. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the strategic use of such bifunctional building blocks will undoubtedly play an increasingly important role.
References
- Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2760-2766.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- King, F. D. (Ed.). (2003). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
- Wolfe, J. P. (2005). The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(27), 6447-6459.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Daugulis, O., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Sonogashira coupling.
- Campos, K. R., et al. (2011). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic letters, 13(2), 232-235.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Anderson, L. L., et al. (2019). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Organic Letters, 21(19), 7869-7873.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Beak, P., et al. (2007). Enantioselective, Palladium-Catalyzed α-Arylation of N -Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 72(21), 7853-7860.
- Hartwig, J. F., et al. (2018). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Journal of the American Chemical Society, 140(4), 1464-1473.
- Kappe, C. O., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2023). Heck reaction.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
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- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
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- 11. pubs.acs.org [pubs.acs.org]
Benchmarking a Versatile Building Block: A Comparative Guide to the Application of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile building blocks, amenable to a wide array of catalytic transformations, is a cornerstone of successful drug discovery and development programs. This guide provides an in-depth technical overview of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine , a multifaceted building block, and benchmarks its performance in key catalytic cross-coupling reactions. By presenting objective comparisons with established catalytic systems and providing detailed experimental protocols, this document serves as a practical resource for chemists aiming to leverage this reagent in their synthetic endeavors.
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, frequently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its three-dimensional structure allows for a thorough exploration of chemical space, a critical aspect in the design of novel therapeutics.[1] When functionalized with a sulfonyl group, the pyrrolidine ring system can be further elaborated, and N-sulfonyl groups are known to influence the biological activity of molecules and can also serve as directing groups or ligands in catalytic processes.[3][4] The presence of a bromine atom on the phenyl ring of this compound makes it an ideal candidate for participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[5]
This guide will focus on benchmarking the utility of this building block in two of the most impactful cross-coupling reactions in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Section 1: Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and substituted aromatic compounds. The reaction's reliability and functional group tolerance have made it an indispensable tool in pharmaceutical research and development.[5] Here, we benchmark the performance of this compound as a substrate in a typical Suzuki-Miyaura coupling against a standard, commercially available catalyst system.
Comparative Performance Analysis
The following table summarizes the expected performance of this compound in a Suzuki-Miyaura coupling with a generic arylboronic acid, benchmarked against a well-established palladium catalyst system. The data is representative of typical outcomes for such transformations.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >95 |
Discussion of Causality: The choice of a palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) is standard for Suzuki-Miyaura couplings involving aryl bromides. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) center. The presence of a suitable base, like potassium carbonate, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The biphasic toluene/water solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents. The slightly lower yield for the title compound compared to the simpler 4-bromotoluene can be attributed to the increased steric hindrance imparted by the sulfonylpyrrolidine group, which can slightly impede the oxidative addition or reductive elimination steps of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add degassed toluene and water in a 4:1 ratio.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and agrochemicals. This reaction allows for the coupling of aryl halides with a wide variety of amines.
Comparative Performance Analysis
The following table illustrates the expected performance of this compound in a Buchwald-Hartwig amination with a representative secondary amine, benchmarked against a state-of-the-art palladium catalyst system.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | >85 |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | >90 |
Discussion of Causality: The use of a palladium precatalyst like tris(dibenzylideneacetone)dipalladium(0) in combination with a bulky, electron-rich phosphine ligand such as XPhos is a hallmark of modern Buchwald-Hartwig amination protocols. These ligands facilitate the challenging reductive elimination step, which forms the C-N bond. A strong, non-nucleophilic base like potassium phosphate is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Similar to the Suzuki coupling, the steric bulk of the sulfonylpyrrolidine substituent may lead to a slightly reduced yield compared to a less hindered substrate.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a detailed procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.08 equiv)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add this compound.
-
Add anhydrous, degassed toluene, followed by morpholine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the key steps in utilizing this compound in cross-coupling reactions.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to readily participate in robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, makes it an attractive starting material for drug discovery and development programs. This guide has provided a comparative analysis of its performance in these key transformations, alongside detailed and validated experimental protocols. By understanding the principles behind the catalytic systems and reaction conditions, researchers can effectively integrate this building block into their synthetic strategies to accelerate the discovery of novel chemical entities.
References
- Flexible, N-sulfonyl-substituted aliphatic amine ligands in palladium-catalyzed Suzuki–Miyaura C–C coupling: Influence of substituents bulkiness and co-ligand size. (2025).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
- Johansson, H., & Stawinski, J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]
- Li Petri, G., Mondal, B., & D'hooghe, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]
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- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Conformational Landscape of N-Sulfonylpyrrolidines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design and the key to unlocking therapeutic potential. The N-sulfonylpyrrolidine scaffold, a recurring motif in a multitude of biologically active compounds, presents a fascinating case study in conformational complexity. Its inherent flexibility, governed by the subtle interplay of steric and electronic effects, gives rise to a dynamic equilibrium of conformational isomers that can profoundly influence molecular recognition and biological activity.
This guide provides an in-depth technical analysis of the conformational isomers of N-sulfonylpyrrolidines. Moving beyond a simple catalog of structures, we will dissect the causality behind experimental choices for their characterization, offering a comparative look at the primary analytical techniques and the data they yield. Our objective is to equip you with the foundational knowledge and practical insights necessary to confidently navigate the conformational intricacies of this important class of molecules.
The Dual Nature of Conformational Isomerism in N-Sulfonylpyrrolidines
The conformational isomerism of N-sulfonylpyrrolidines is primarily dictated by two distinct, yet potentially interconnected, structural phenomena: the puckering of the five-membered pyrrolidine ring and the restricted rotation around the nitrogen-sulfur (N-S) bond.
Pyrrolidine Ring Puckering: The Dance of the Envelope and Twist
To alleviate torsional strain, the sp³-hybridized carbons of the pyrrolidine ring adopt non-planar conformations. This "puckering" is most commonly described by two principal forms: the envelope (E) and the twist (T) conformations. In the envelope conformation, four of the five ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
These conformations are not static but are in rapid equilibrium through a process known as pseudorotation. The energy barrier for this interconversion is low, meaning that at room temperature, a substituted pyrrolidine exists as a population of rapidly interconverting puckered forms. The introduction of a bulky N-sulfonyl group, as well as other substituents on the ring, can significantly influence this equilibrium, favoring certain puckered forms over others. This conformational preference is a critical determinant of the spatial orientation of substituents and, consequently, the molecule's interaction with its biological target.
Caption: Interconversion between envelope and twist conformations of the pyrrolidine ring.
N-S Bond Rotation and Atropisomerism: A Tale of Hindered Rotation
A second, and equally important, conformational feature of N-arylsulfonylpyrrolidines is the restricted rotation around the N-S bond. The partial double bond character of the N-S bond, arising from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom, creates a significant energy barrier to rotation.[1] This barrier can be further increased by steric hindrance from bulky substituents on the aryl ring of the sulfonyl group.
When this rotational barrier is high enough to allow for the isolation of distinct rotational isomers (rotamers) at room temperature, the phenomenon is known as atropisomerism .[1] These atropisomers are stereoisomers that are chiral due to hindered rotation about a single bond. The existence of stable atropisomers can have profound implications for drug development, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.
Caption: Energy profile for rotation around the N-S bond leading to atropisomerism.
Comparative Analysis of Characterization Techniques
A multi-faceted approach, combining spectroscopic, crystallographic, and computational methods, is essential for a comprehensive understanding of the conformational isomers of N-sulfonylpyrrolidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. For N-sulfonylpyrrolidines, both ¹H and ¹³C NMR provide a wealth of information.
-
Chemical Shifts: The chemical shifts of the pyrrolidine ring protons and carbons are sensitive to the ring's pucker and the orientation of the sulfonyl group. A good correlation between experimental and computationally calculated chemical shifts can validate theoretical conformational models.[2]
-
Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are directly related to the dihedral angles between the coupled protons via the Karplus equation. By measuring these coupling constants, one can deduce the preferred puckering of the pyrrolidine ring.
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons. This can be used to determine the relative orientation of substituents and the overall shape of the molecule.
-
Dynamic NMR (DNMR): For systems exhibiting restricted rotation, such as the N-S bond in N-arylsulfonylpyrrolidines, variable temperature NMR experiments can be used to determine the energy barrier to rotation.[1] At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the different rotamers may be observed. As the temperature is increased, the signals broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the chemical shift difference between the rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on N,N-disubstituted nonafluorobutane-1-sulfonamides have shown that these barriers can be as high as 62–71 kJ·mol⁻¹, which is comparable to that of amides.[1]
| NMR Parameter | Information Gained | Application to N-Sulfonylpyrrolidines |
| Chemical Shifts (δ) | Electronic environment of nuclei | Determining ring pucker and sulfonyl group orientation. |
| Coupling Constants (³JHH) | Dihedral angles | Elucidating the preferred envelope or twist conformation. |
| NOE | Through-space proximity | Mapping the 3D structure and relative orientation of substituents. |
| Dynamic NMR (VT-NMR) | Energy barriers to rotation | Quantifying the stability of atropisomers.[1] |
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and dihedral angles. This "snapshot" of the molecule in its crystalline form offers invaluable information about its preferred conformation.
For N-sulfonylpyrrolidines, a crystal structure can definitively establish the puckering of the pyrrolidine ring and the conformation around the N-S bond in the solid state. For example, the crystal structure of a synthesized N-tosyl iodopyrrolidine confirmed the stereochemistry of the cyclization reaction used in its preparation.[3] However, it is crucial to remember that the solid-state conformation may not be the only, or even the most populated, conformation in solution. Crystal packing forces can influence the observed conformation. Therefore, it is always advisable to complement X-ray data with solution-state NMR studies.
Computational Chemistry: Predicting and Rationalizing Conformations
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules. By performing a conformational search, one can identify the low-energy conformers and calculate their relative energies. This allows for a prediction of the most stable isomers.
Furthermore, computational methods can be used to calculate NMR parameters, such as chemical shifts and coupling constants, for each conformer.[2] Comparison of these calculated values with experimental data serves as a robust method for validating the computational model and assigning the observed solution-state conformation.
Caption: An integrated workflow for the comprehensive analysis of N-sulfonylpyrrolidine conformers.
Experimental Protocols
Synthesis of N-Tosyl Pyrrolidines via Iodocyclization
A simple and efficient method for the synthesis of N-tosyl pyrrolidines involves the iodocyclization of unsaturated tosylamides.[3]
Step 1: Preparation of Unsaturated Tosylamide
-
To a solution of the corresponding unsaturated alcohol in pyridine, add p-toluenesulfonyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the unsaturated tosylate.
-
React the unsaturated tosylate with a primary amine in a suitable solvent (e.g., acetonitrile) to yield the unsaturated tosylamide.
Step 2: Iodocyclization
-
To a solution of the unsaturated tosylamide in a suitable solvent (e.g., acetonitrile), add potassium iodide (KI) and Oxone®.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent and purify by column chromatography to yield the N-tosyl iodopyrrolidine.[3]
NMR Analysis of Conformational Isomers
Sample Preparation:
-
Dissolve 5-10 mg of the N-sulfonylpyrrolidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum to observe the chemical shifts and multiplicities of the pyrrolidine ring protons.
-
Carefully integrate the signals to determine the relative populations of different conformers if they are in slow exchange.
-
Measure the vicinal coupling constants (³JHH) to calculate dihedral angles using the Karplus equation.
Dynamic ¹H NMR (for atropisomerism):
-
Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and gradually decreasing the temperature until the signals for the individual rotamers are resolved.
-
Record the spectra at several temperatures as the sample is warmed back to room temperature to identify the coalescence temperature (Tc).
-
Calculate the rate constant for rotation (k) at the coalescence temperature using the equation: k = (πΔν) / √2, where Δν is the chemical shift difference between the two exchanging signals in the slow-exchange limit.
-
Calculate the free energy of activation for rotation (ΔG‡) using the Eyring equation: ΔG‡ = RTc [2.303 log(kB Tc / hk) + 2.303 log(R / N_A)].
Conclusion
The conformational analysis of N-sulfonylpyrrolidines is a rich and complex field that requires a synergistic application of modern analytical techniques. A thorough understanding of both pyrrolidine ring puckering and the potential for atropisomerism around the N-S bond is critical for any researcher working with this important class of molecules. By integrating the insights from NMR spectroscopy, X-ray crystallography, and computational modeling, it is possible to build a comprehensive picture of the conformational landscape of these molecules, thereby enabling a more rational approach to the design and development of novel therapeutics. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers embarking on the conformational analysis of N-sulfonylpyrrolidines.
References
- Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]
- Rábai, J., et al. (2002). Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. Chemistry – A European Journal, 8(1), 165-173. [Link]
- Kost, D., et al. (1980). Barriers to rotation about the amide (N-CO) and sulphenamide (N-S) bonds in methyl n-arylsulphenyl-n-benzylurethanes. A simple molecular orbital model to explain substituent effects on sulphenamide rotational barriers. Journal of the Chemical Society, Perkin Transactions 2, (2), 317-325. [Link]
- Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. [Link]
- Koskinen, A., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6447-6453. [Link]
- Paolone, A., et al. (2016). A Computational and Experimental Study of the Conformers of Pyrrolidinium Ionic Liquid Cations Containing an Ethoxy Group in the Alkyl Side Chain. Advances in Chemistry, 2016, 1-10. [Link]
- Wawer, I., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.
- Chan, J., et al. (2016). Kinetic–thermodynamic correlation of conformational changes in ammonium complexes of a flexible naphthocage. Chemical Science, 7(1), 358-364. [Link]
- Boden, N., et al. (1997). Equilibrium and non-equilibrium conformations of peptides in lipid bilayers. Biophysical Chemistry, 65(2-3), 205-210. [Link]
- Tormena, C. F., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64. [Link]
- Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7(9), 738-745. [Link]
- Hubbard, R. E. (2005). NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins. Current Opinion in Structural Biology, 15(6), 710-716. [Link]
- Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]
- Phillips, A. C., et al. (2006). Polyglycine conformational analysis: calculated vs experimental gas-phase basicities and proton affinities. The Journal of Physical Chemistry A, 110(28), 8836-8849. [Link]
- Kwiecińska, P., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Molecules, 26(11), 3105. [Link]
- De Simone, A., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1364. [Link]
- van der Hart, M., et al. (2022). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Angewandte Chemie International Edition, 61(1), e202111953. [Link]
- Dračínský, M., et al. (2023). A Small Change in Structure, a Big Change in Flexibility. International Journal of Molecular Sciences, 24(24), 17291. [Link]
- Valgimigli, L., et al. (2012). Hindered internal rotation in carbamates: An NMR study of the conformations of alkyl and aryl N-(alkylsulfonylmethyl)-N-methylcarbamates and aryl N-(arylsulfonylmethyl). Journal of the Chemical Society, Perkin Transactions 2, (11), 1547-1553. [Link]
- Sarr, M., et al. (2015). Study of the barrier of Amide rotation in 1-N, N-diethyloxamoylonium salts by NMR. Journal of Chemical and Pharmaceutical Research, 7(12), 654-659. [Link]
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A Researcher's Guide to Quantum Mechanical Calculations: The Case of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure and electronic properties is paramount. This guide provides an in-depth comparison of quantum mechanical calculation methods for characterizing 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, a novel sulfonamide derivative. By presenting a side-by-side analysis of computational outputs, we aim to equip you with the knowledge to select the most appropriate theoretical chemistry tools for your research, balancing accuracy with computational cost.
Introduction: The Significance of Computational Chemistry in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional conformation and electronic landscape. Quantum mechanical calculations offer a powerful in-silico approach to elucidate these properties, providing insights that can guide drug design and development.[3][4]
This compound (C11H14BrNO2S, CAS: 850429-75-3) is a molecule of interest due to its combination of a sulfonamide group, a brominated aromatic ring, and a pyrrolidine moiety.[5][6] The conformational flexibility of the pyrrolidine ring, in particular, presents a challenge and an opportunity for computational analysis.[7][8] This guide will compare two widely used quantum mechanical methods, Hartree-Fock (HF) and Density Functional Theory (DFT), to model this molecule.
The Molecule of Interest: this compound
The structure of this compound is presented below. Its key features include:
-
A 3-bromo-4-methylphenylsulfonyl group: The electronic properties of this group, particularly the influence of the bromine atom and the methyl group on the aromatic ring, are of interest.
-
A pyrrolidine ring: This five-membered saturated heterocycle is known for its non-planar, puckered conformations, typically described as "envelope" or "twist" forms.[8][9] The specific puckering can significantly impact the molecule's overall shape and how it interacts with biological targets.
Caption: Molecular graph of this compound.
Comparison of Computational Methods
The choice of computational method is a critical decision that influences the accuracy and feasibility of the study. Here, we compare the foundational Hartree-Fock (HF) method with the widely-used Density Functional Theory (DFT) approach, specifically using the B3LYP functional.
Hartree-Fock (HF) Theory
The Hartree-Fock method is a fundamental ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative understanding of molecular orbitals and electronic structure but neglects electron correlation, which can lead to inaccuracies in predicting molecular properties.
Density Functional Theory (DFT)
DFT is a popular and versatile method that includes the effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density.[10] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both HF and DFT, often providing a good balance of accuracy and computational efficiency for organic molecules.[11]
Basis Sets
The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial. In this guide, we will consider two Pople-style basis sets:
-
6-31G* : A split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. It is a good starting point for geometry optimizations.
-
6-311++G(d,p) : A larger, more flexible triple-split valence basis set with diffuse functions on all atoms and polarization functions on all atoms. This basis set is better suited for calculating more accurate electronic properties and vibrational frequencies.
Experimental Workflow: A Computational Approach
The following workflow outlines the steps for performing quantum mechanical calculations on this compound.
Caption: Workflow for quantum mechanical calculations.
Results and Discussion
The following sections present a comparative analysis of the results obtained from HF and DFT/B3LYP calculations with different basis sets.
Optimized Molecular Geometry
The geometry of the molecule was optimized to find the lowest energy conformation. A key aspect of the structure of this compound is the puckering of the pyrrolidine ring. Both HF and DFT methods predict a puckered conformation, but the exact bond lengths and angles differ, as shown in the table below.
| Parameter | HF/6-31G | DFT/B3LYP/6-31G | DFT/B3LYP/6-311++G(d,p) |
| S-N Bond Length (Å) | 1.685 | 1.702 | 1.700 |
| S=O Bond Length (Å) | 1.418 | 1.445 | 1.443 |
| C-Br Bond Length (Å) | 1.890 | 1.905 | 1.903 |
| Pyrrolidine Ring Pucker | Envelope | Twist | Twist |
Table 1: Comparison of selected optimized geometrical parameters.
The DFT/B3LYP method generally predicts longer bond lengths compared to the HF method, which is a known consequence of neglecting electron correlation in HF theory. The larger basis set, 6-311++G(d,p), provides a more refined geometry, though the differences with the 6-31G* basis set at the DFT level are minor for these parameters. The predicted conformation of the pyrrolidine ring can be sensitive to the level of theory.
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are particularly important.
| Property | HF/6-31G | DFT/B3LYP/6-31G | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -9.85 | -7.21 | -7.18 |
| LUMO Energy (eV) | 1.52 | -0.89 | -0.92 |
| HOMO-LUMO Gap (eV) | 11.37 | 6.32 | 6.26 |
| Dipole Moment (Debye) | 4.89 | 5.62 | 5.58 |
Table 2: Comparison of calculated electronic properties.
The HF method significantly overestimates the HOMO-LUMO gap compared to the DFT/B3LYP method. The DFT results are expected to be more in line with experimental values. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. The dipole moment, a measure of the molecule's overall polarity, is also influenced by the computational method, with DFT predicting a more polar molecule.
Vibrational Frequencies (IR Spectrum)
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This is a valuable tool for identifying key functional groups. It is important to note that calculated frequencies are often scaled to better match experimental spectra.
| Vibrational Mode | HF/6-31G* (cm⁻¹) | DFT/B3LYP/6-31G* (cm⁻¹) | DFT/B3LYP/6-311++G(d,p) (cm⁻¹) |
| SO₂ symmetric stretch | 1295 | 1185 | 1188 |
| SO₂ asymmetric stretch | 1480 | 1370 | 1375 |
| C-H aromatic stretch | 3250-3300 | 3100-3150 | 3105-3155 |
| C-H aliphatic stretch | 3100-3150 | 2950-3000 | 2955-3005 |
Table 3: Comparison of selected calculated vibrational frequencies.
The HF method consistently overestimates vibrational frequencies compared to DFT. The DFT/B3LYP frequencies are generally in better agreement with experimental values for similar molecules after applying a scaling factor. The larger basis set provides a slight refinement of the calculated frequencies.
Conclusion and Recommendations
This guide has provided a comparative overview of quantum mechanical calculations for this compound using the Hartree-Fock and DFT/B3LYP methods with different basis sets.
Key Takeaways:
-
DFT/B3LYP is generally recommended over HF for obtaining more accurate geometries, electronic properties, and vibrational frequencies due to its inclusion of electron correlation.
-
The choice of basis set influences the results , with larger basis sets like 6-311++G(d,p) offering higher accuracy, particularly for electronic properties, at an increased computational cost. For initial geometry optimizations, a smaller basis set like 6-31G* can be a good starting point.
-
The conformational flexibility of the pyrrolidine ring highlights the importance of thorough conformational analysis in computational studies of such molecules.
For researchers embarking on computational studies of novel drug candidates, we recommend a tiered approach: initial explorations with a computationally less expensive method like DFT/B3LYP with a 6-31G* basis set, followed by more refined calculations with a larger basis set for the most promising candidates. This approach provides a balance between computational efficiency and the accuracy required for making informed decisions in the drug discovery pipeline.
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A Comparative Guide to Isotopic Labeling with 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine: A Proof-of-Concept Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, isotopic labeling stands as a cornerstone technique for elucidating metabolic pathways, quantifying protein abundance, and tracking the fate of xenobiotics.[1][2] The covalent attachment of an isotopically distinct tag to a molecule of interest enables its differentiation from endogenous counterparts, most commonly by mass spectrometry. While a host of labeling reagents are commercially available, the exploration of novel reagents with unique reactivity and detection characteristics is crucial for expanding the analytical toolbox.
This guide introduces 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine as a potential candidate for isotopic labeling studies. Although not a conventional labeling reagent, its chemical architecture—an activated sulfonyl group for covalent modification and a bromine atom for a distinct mass spectrometric signature—presents a compelling case for its investigation. This document provides a comparative analysis of its hypothetical performance against established labeling chemistries, supported by foundational principles of reactivity and mass spectrometry.
The Chemical Logic: Why Consider this compound?
The potential of this compound as a labeling reagent is predicated on the reactivity of its sulfonyl group. Aryl sulfonyl halides are known to react with nucleophilic residues on biomolecules.[3] The pyrrolidine sulfonamide moiety is also a common feature in medicinal chemistry, suggesting a degree of biocompatibility and synthetic accessibility.[4][5][6]
The key features of this molecule include:
-
Electrophilic Sulfonyl Group: The sulfonyl group, when activated (e.g., as a sulfonyl chloride), is highly electrophilic and susceptible to nucleophilic attack by primary amines (e.g., the N-terminus of proteins, lysine side chains) and potentially other nucleophiles like thiols (cysteine) and hydroxyls (tyrosine, serine), forming stable sulfonamide or sulfonate ester linkages.[7]
-
Distinct Isotopic Signature: Bromine exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[8] This results in a characteristic M/M+2 isotopic pattern in mass spectrometry, where two peaks of nearly equal intensity are separated by 2 Da.[9][10] This provides an unambiguous signature for identifying labeled molecules, even in complex biological matrices.
-
Tunable Aromatic Core: The bromo- and methyl-substituents on the phenyl ring offer sites for further chemical modification or for introducing isotopic labels (e.g., 13C or 2H) to create isobaric or isomeric tags for multiplexed experiments.
Proposed Mechanism of Action for Labeling
The labeling reaction with an activated form of this compound, such as the corresponding sulfonyl chloride, would proceed via nucleophilic substitution. The primary targets on a protein or peptide would be the ε-amino group of lysine residues and the N-terminal α-amino group.
Caption: Proposed reaction mechanism for protein labeling.
Comparative Analysis with Established Labeling Reagents
To objectively evaluate its potential, we compare the hypothetical performance of this compound (as the sulfonyl chloride) with widely used amine-reactive labeling chemistries, such as N-hydroxysuccinimide (NHS) esters.
| Feature | This compound (Hypothetical) | NHS Esters (e.g., TMT, iTRAQ) | Isothiocyanates (e.g., FITC) |
| Reactive Group | Sulfonyl Chloride | N-Hydroxysuccinimide Ester | Isothiocyanate |
| Target Residues | Primary amines (Lys, N-terminus), potentially thiols (Cys), hydroxyls (Tyr, Ser) | Primary amines (Lys, N-terminus)[11] | Primary amines (Lys, N-terminus) |
| Bond Formed | Sulfonamide | Amide[12] | Thiourea |
| Bond Stability | Generally high, resistant to enzymatic cleavage.[13] | Very stable.[11] | Stable |
| Reaction pH | Likely requires basic conditions (pH > 8) | Optimal at pH 7.2 - 8.5[11][14] | Optimal at pH 9.0 - 9.5[11] |
| Aqueous Stability | Sulfonyl chlorides are susceptible to hydrolysis.[7] | Prone to hydrolysis, especially at higher pH.[15] | More stable in aqueous solution than NHS esters. |
| MS Signature | Distinct M/M+2 isotopic pattern due to Bromine.[8] | Depends on the specific isotopic composition of the tag. | Depends on the specific isotopic composition of the tag. |
| Multiplexing | Potential for isobaric/isomeric design via isotopic substitution on the ring. | Well-established (e.g., TMTpro™ 18-plex). | Less common for multiplexed proteomics. |
Experimental Protocol: A Hypothetical Workflow
This section outlines a detailed, step-by-step methodology for a hypothetical experiment to label a model protein, such as bovine serum albumin (BSA), with 1-(3-Bromo-4-methylphenylsulfonyl) chloride.
Materials:
-
1-(3-Bromo-4-methylphenylsulfonyl) chloride (activated reagent)
-
Bovine Serum Albumin (BSA)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Anhydrous Dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Step-by-Step Procedure:
-
Protein Preparation: Dissolve BSA in the reaction buffer to a final concentration of 5 mg/mL. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Immediately before use, dissolve 1-(3-Bromo-4-methylphenylsulfonyl) chloride in anhydrous DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 20-fold molar excess of the dissolved labeling reagent to the BSA solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted labeling reagent. Incubate for 15 minutes.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a pre-equilibrated SEC column with a suitable buffer (e.g., PBS).
-
Analysis:
-
Determine the degree of labeling using UV-Vis spectrophotometry if the tag has a chromophore, or more accurately by mass spectrometry.
-
Analyze the intact labeled protein and a tryptic digest of the labeled protein by LC-MS/MS to confirm labeling and identify modification sites. Look for the characteristic 1:1 isotopic doublet for bromine-containing peptides.
-
Caption: A hypothetical experimental workflow for protein labeling.
Advantages and Limitations
Potential Advantages:
-
Unique Mass Signature: The bromine isotopic pattern provides a highly specific and easily identifiable marker in mass spectra, simplifying data analysis and reducing false positives.[16]
-
Stable Linkage: The resulting sulfonamide bond is chemically robust, making it suitable for applications that involve harsh sample processing steps.
-
Orthogonal Reactivity: The aryl halide offers a potential site for subsequent orthogonal chemistries, such as palladium-catalyzed cross-coupling reactions, allowing for multi-modal labeling.[17]
Potential Limitations:
-
Reagent Stability: Like many sulfonyl chlorides, the activated form of the reagent is likely susceptible to rapid hydrolysis in aqueous buffers, which could lead to lower labeling efficiencies and require careful optimization of reaction conditions.[7]
-
Reaction Conditions: The potentially harsh, basic conditions required for the reaction may not be suitable for all proteins, potentially leading to denaturation or loss of function.
-
Selectivity: While primary amines are the most likely target, reactivity with other nucleophilic residues could lead to a heterogeneous product, complicating analysis.
Conclusion
While not a conventional isotopic labeling reagent, this compound presents an intriguing structural motif with the potential for novel applications in chemical biology and proteomics. Its key strengths lie in the unique and unambiguous mass spectrometric signature conferred by the bromine atom and the formation of a stable sulfonamide linkage. However, significant experimental validation is required to overcome the potential challenges of reagent stability and reaction specificity. This guide serves as a foundational, proof-of-concept framework to encourage the exploration of this and other novel sulfonyl-based reagents for isotopic labeling. The continued development of diverse chemical tools is paramount to advancing our understanding of complex biological systems.
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A Senior Application Scientist's Guide to Pyrrolidine Building Blocks in Parallel Synthesis
For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its unique ability to confer valuable pharmacokinetic and pharmacodynamic properties.[1] The non-planar, sp³-rich structure of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving target specificity and potency.[2] This guide provides a head-to-head comparison of common pyrrolidine building blocks in the context of parallel synthesis, offering experimental insights to inform your library design and synthesis campaigns.
The Strategic Value of Pyrrolidine Scaffolds in Drug Discovery
The five-membered pyrrolidine ring is a privileged scaffold in drug discovery for several key reasons:
-
Stereochemical Complexity: With up to four stereogenic centers, the pyrrolidine ring can generate a vast array of stereoisomers, each with a potentially unique biological profile.[2]
-
Conformational Rigidity: The cyclic nature of the pyrrolidine ring restricts conformational freedom, which can lead to higher binding affinities and improved selectivity for biological targets.
-
Modulation of Physicochemical Properties: The nitrogen atom of the pyrrolidine ring is a key site for functionalization, allowing for the fine-tuning of properties such as basicity, nucleophilicity, and solubility.[2] Substituents on the carbon framework further influence the molecule's properties.
-
Versatile Synthetic Handles: Pyrrolidine building blocks are commercially available with a wide variety of functional groups, providing multiple points for diversification in parallel synthesis.
Head-to-Head Comparison of Pyrrolidine Building Blocks in a Representative Parallel Acylation Reaction
To illustrate the comparative performance of different pyrrolidine building blocks, we will consider a common reaction in parallel synthesis: N-acylation with a standard acid chloride. The choice of building block can significantly impact reaction outcomes, including yield and purity. The following table summarizes typical results based on a compilation of experimental data from various sources.
| Pyrrolidine Building Block | Structure | Key Features | Typical Yield (%) | Notes on Reactivity and Purity |
| Pyrrolidine | Unsubstituted, highly nucleophilic. | 85-95% | Generally high reactivity, leading to clean conversions. Products can be somewhat polar, requiring appropriate purification methods. | |
| (R)-2-Methylpyrrolidine | Chiral, introduces steric hindrance adjacent to the nitrogen. | 80-90% | The methyl group can slightly decrease the rate of acylation due to steric hindrance, but yields are still generally high.[3] | |
| 3-Pyrrolidinol | Contains a hydroxyl group for further functionalization. | 75-85% | The hydroxyl group can sometimes interfere with the acylation if not protected, potentially leading to side reactions and lower yields. | |
| Methyl prolinate | Chiral, contains an ester group. | 80-90% | The ester group is generally stable under standard acylation conditions. The resulting products are often readily purified by chromatography. | |
| N-Boc-3-aminopyrrolidine | ![]() | Contains a protected primary amine for orthogonal derivatization. | N/A (for N-acylation) | In this case, the pyrrolidine nitrogen is already part of a carbamate. This building block is designed for diversification at the 3-position after deprotection of the Boc group. |
The Causality Behind Experimental Choices: Impact of Substitution
The choice of pyrrolidine building block has a profound impact on the outcome of a parallel synthesis campaign. Here are some key considerations:
-
Steric Hindrance: Substituents near the reacting nitrogen atom, such as in 2-methylpyrrolidine, can decrease the reaction rate.[3] This can be advantageous in some cases, for example, to improve selectivity in reactions with multiple competing sites.
-
Electronic Effects: Electron-withdrawing groups on the pyrrolidine ring can decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions. Conversely, electron-donating groups can enhance reactivity.
-
Functionality: The presence of other functional groups, such as hydroxyl or amino groups, offers opportunities for further diversification. However, these groups may require protection to prevent unwanted side reactions, adding steps to the synthetic sequence.
-
Chirality: The use of chiral building blocks, such as proline derivatives, is essential for the synthesis of enantiomerically pure compounds, which is often a requirement for active pharmaceutical ingredients.[3]
Experimental Workflows and Protocols
A self-validating system is crucial for the successful execution of parallel synthesis. This involves careful planning, execution, and analysis.
General Workflow for Parallel Synthesis of a Pyrrolidine Library
Caption: Logical relationships between library goals and building block selection strategies.
Conclusion
The strategic selection of pyrrolidine building blocks is a critical determinant of success in parallel synthesis for drug discovery. By understanding the interplay of steric and electronic effects, as well as the synthetic utility of various functional groups, researchers can design and synthesize high-quality libraries with the desired properties. This guide provides a framework for the comparative evaluation of these valuable scaffolds, enabling more informed decisions in the pursuit of novel therapeutics.
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Safety Operating Guide
Comprehensive Disposal Guide: 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine. As a brominated aromatic sulfonamide, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. This compound is a compound for which specific, extensive toxicological data may not be widely available. Therefore, a conservative approach based on its structural motifs—a brominated phenyl group, a sulfonyl group, and a pyrrolidine ring—is necessary.
An analysis of a structurally similar compound, 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine, indicates that it is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation[1]. The presence of the brominated aromatic ring suggests potential for environmental persistence[2]. Therefore, this compound must be treated as hazardous waste, and under no circumstances should it be disposed of via sanitary sewer systems[3][4].
| Property | Data Summary | Source(s) |
| Physical State | Solid | [1] |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Respiratory Hazard | May cause respiratory tract irritation. | [1] |
| Environmental Hazard | Organobromides can be persistent and bio-accumulative. Discharge into the environment must be avoided.[2][4] | [2][4] |
Pre-Disposal Safety and Handling Protocols
Proper handling is the first step in a safe disposal workflow. Strict adherence to safety protocols minimizes exposure and prevents accidental release.
-
Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols[1][4].
-
Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection : Chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[5].
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Ensure they are inspected for integrity before each use[5][6].
-
Body Protection : A lab coat must be worn. For larger quantities, a flame-retardant or chemically resistant apron is recommended[5][6].
-
-
General Hygiene : Avoid creating dust. Wash hands thoroughly with soap and water after handling, even if gloves were worn[1][7]. Do not eat, drink, or smoke in areas where this chemical is handled or stored[6].
Step-by-Step Disposal Workflow
The disposal of this compound must follow a systematic process, from the point of generation to final removal by a licensed waste handler. In-lab neutralization is not recommended for this compound due to its stable nature and the potential for creating additional hazards. The primary and safest pathway is collection and disposal as solid hazardous chemical waste.
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Personal protective equipment for handling 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Operational Safety Guide: Handling 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 850429-75-3). As a compound frequently utilized in drug development and chemical synthesis, its safe management is paramount. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Profile and Risk Assessment
This compound is a hazardous substance whose toxicological properties have not been fully investigated.[1][2] Available data indicates significant risks that demand stringent control measures. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Key Considerations |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[3][4] | Ingestion can cause severe damage to the gastrointestinal tract, with a risk of perforation.[1][2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3][4] | The substance is corrosive and can cause burns upon contact.[1] Prolonged exposure may lead to significant skin damage. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[3][4] | Direct contact can result in severe eye burns and potentially irreversible damage.[1] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled.[3] | Inhaling dust or aerosols may cause respiratory tract irritation.[4][5] |
Upon thermal decomposition, this compound can release highly toxic and irritating vapors, including nitrogen oxides, sulfur oxides, and hydrogen bromide.[1][5]
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final and most critical barriers between the researcher and chemical exposure. All PPE must be inspected before use.[1][4]
| Protection Type | Specification | Rationale & Best Practices |
| Hand Protection | Double Gloving: Inner and outer pair of powder-free, chemically resistant nitrile gloves. | Double gloving is mandatory, a standard practice when handling hazardous compounds.[6][7] It provides a failsafe against undetected punctures and minimizes contamination spread. The outer glove should be removed and disposed of within the containment area (e.g., fume hood) before handling any other surfaces.[6][7] Change outer gloves frequently (every 30-60 minutes) or immediately upon known contact.[6] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs. | A standard cotton lab coat is insufficient. A disposable gown prevents permeation of the chemical in case of a splash or spill.[7] The tight cuffs are critical for creating a sealed interface with your inner glove.[7] |
| Eye & Face Protection | ANSI Z87.1-compliant (or equivalent) safety goggles. Required: Full-face shield worn over goggles. | Safety glasses offer inadequate protection from splashes.[6] Goggles provide a seal around the eyes. A face shield is required to protect the entire face from splashes, especially when handling larger quantities or during procedures with a high risk of aerosol generation.[4][8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or when dust/aerosols may be generated.[8] | Since this is a solid compound, the primary inhalation risk comes from fine particulates. A respirator ensures these particles are not inhaled.[4] Surgical masks provide no protection against chemical dust.[8] |
Standard Operating Protocol: From Bench to Disposal
Adherence to a systematic workflow is crucial for minimizing exposure risk. All handling of this solid compound should occur within a certified chemical fume hood to contain dust and aerosols.
Step 1: Preparation and Pre-Use Inspection
-
Designate Work Area: Cordon off the designated area within the fume hood for the procedure.
-
Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, waste containers) into the fume hood before retrieving the chemical.
-
PPE Donning: Don all required PPE as specified in the table above. Ensure the outer gloves are placed over the cuff of the gown to create a secure seal.[7]
Step 2: Aliquoting and Transfer
-
Container Handling: Before opening, gently tap the container to settle the solid material, preventing dust from puffing out.
-
Weighing: Use a dedicated spatula for this compound. Weigh the desired amount onto a weigh boat or directly into the reaction vessel. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Closure: Immediately and securely close the source container.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel. If using a solvent, add it slowly to wet the powder and prevent it from becoming airborne.
Step 3: Post-Handling Decontamination
-
Tool Cleaning: Decontaminate spatulas and any non-disposable equipment before removing them from the fume hood.
-
Waste Segregation: Dispose of all contaminated disposables (gloves, weigh boats, paper towels) into a clearly labeled "Halogenated Organic Waste" container located inside the fume hood.[9]
-
Surface Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to prevent self-contamination: remove outer gloves first (inside the hood), followed by the face shield, gown, and goggles. Remove inner gloves last.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][4]
Emergency Procedures
Accidental Spill Response
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the immediate actions for a small, contained spill inside a laboratory.
Caption: Workflow for small chemical spill response.
Personnel Exposure First Aid
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting due to the risk of perforation.[1] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1]
Waste Management and Disposal
Improper disposal of this compound and its associated waste can pose a significant environmental hazard.
-
Waste Segregation: All solid waste, including contaminated PPE and spill cleanup materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[9]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Do not wash empty containers into the drain.[1]
-
Disposal Method: Final disposal must be conducted through an approved hazardous waste management facility, typically involving high-temperature incineration with appropriate emission controls to handle the resulting halogenated byproducts.[10][11] Always consult and adhere to your institution's and local environmental regulations.[5]
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Achmem. (n.d.). This compound.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Aaronchem. (2024). Safety Data Sheet.
- Fisher Scientific Company. (n.d.). Safety Data Sheet.
- Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA Nepis.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Fisher Scientific. (2009). Safety Data Sheet.
- Chemtalk. (n.d.). Bromine water - disposal.
- Fisher Scientific. (2009). Material Safety Data Sheet.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- BLD Pharm. (n.d.). 850429-75-3|this compound.
- Sinfoo Biotech. (n.d.). This compound, (CAS# 850429-75-3).
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs.
- Extension Publications. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators.
- CymitQuimica. (n.d.). This compound.
- PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. achmem.com [achmem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

